Product packaging for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine(Cat. No.:CAS No. 17775-01-8)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Katalognummer: B090999
CAS-Nummer: 17775-01-8
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: HDVHFHONOKCUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVHFHONOKCUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619367
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17775-01-8
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate research and development in this area.

Introduction

The 2,3,4,5-tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Derivatives of this structure have shown promise as inhibitors of human monoamine oxidase B (hMAO-B) for the treatment of Parkinson's disease, Rho-associated protein kinase (ROCK) inhibitors for glaucoma, and as trypanocidal agents.[1][2][3] Notably, certain derivatives have been identified as telomerase inhibitors, exerting their anticancer effects through modulation of the PI3K/AKT signaling pathway.[4] This guide will explore the prominent synthetic routes to this versatile scaffold, including the modified Pictet-Spengler reaction, the Ugi-Joullié multicomponent reaction, and innovative biocatalytic approaches.

Synthetic Methodologies

Modified Pictet-Spengler Reaction

A highly efficient method for the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][5]oxazepines utilizes a modified Pictet-Spengler reaction.[5] This approach involves the acid-catalyzed cyclization of an intermediate N-formyliminium ion, which demonstrates greater electrophilicity than the corresponding imine, allowing the reaction to proceed under mild conditions.[6] A key advantage of this method is the ability to perform the imination, formylation, and cyclization steps in a one-pot procedure.[5]

A solution of 2-phenoxyethanamine (1 mmol) and an appropriate aldehyde (1.1 mmol) in CH2Cl2 (10 mL) is stirred at room temperature for 30 minutes. To this mixture, formic acid (1.5 mL) is added, and stirring is continued for an additional 3 hours. The reaction mixture is then cooled to 0°C, and trifluoroacetic acid (TFA) (3 mL) is added dropwise. The solution is stirred at 0°C for 1 hour and then at room temperature for 15-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with CHCl3 and neutralized with a saturated NaHCO3 solution. The organic layer is separated, washed with brine, and dried over Na2SO4. The solvent is evaporated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to afford the desired N-formyl-5-substituted-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine.[5]

A solution of the N-formyl-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine (1 mmol) in a mixture of EtOH (5 mL) and 10% aqueous HCl (5 mL) is refluxed for 3-48 hours. The reaction mixture is then diluted with water, basified with 10% NaOH solution, and extracted with CHCl3. The combined organic layers are dried over Na2SO4 and concentrated in vacuo. The crude product is purified by column chromatography to yield the final 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine.[5]

EntryAldehydeProductYield of 5 (%)Yield of 6 (%)
1Benzaldehyde5a7895
24-Methoxybenzaldehyde5b7596
34-Chlorobenzaldehyde5c6893
44-Nitrobenzaldehyde5d5590
5Isovaleraldehyde5e4588

Data extracted from Horiguchi, et al., 2017.[5]

Ugi-Joullié Multicomponent Reaction

A highly diastereoselective Ugi-Joullié reaction provides a versatile route to chiral trans-tetrahydrobenzo[f][1][5]oxazepines.[7] This multicomponent approach allows for the introduction of up to four points of diversity in a single step. The synthesis commences with the formation of chiral cyclic imines from enantiopure 1,2-amino alcohols and salicylaldehydes. These imines then undergo the Ugi-Joullié reaction. Furthermore, a thermodynamically controlled base-catalyzed epimerization can provide access to the cis-isomer.[7]

To a solution of the chiral cyclic imine (derived from the corresponding amino alcohol and salicylaldehyde, 0.778 mmol) in CH2Cl2 (3.0 mL), is added acetic acid (1.2 equivalents) and tert-butyl isocyanide (1.2 equivalents). The reaction mixture is stirred at room temperature for 48 hours. The solvent is then evaporated, and the residue is purified by column chromatography (PE/AcOEt 2:1) to yield the pure trans-diastereomer.[7]

EntryAmino AlcoholIsocyanideCarboxylic AcidYield (%)d.r. (trans:cis)
1(S)-Phenylalaninolt-BuNCAcetic Acid80>95:5
2(S)-Valinolt-BuNCAcetic Acid75>95:5
3(S)-Leucinolt-BuNCAcetic Acid72>95:5
4(S)-PhenylalaninolCyclohexyl isocyanideAcetic Acid78>95:5
5(S)-Phenylalaninolt-BuNCBenzoic Acid75>95:5

Data extracted from Pinna, et al., 2020.[7]

Biocatalytic Synthesis using Imine Reductases (IREDs)

A stereodivergent synthesis of 5-substituted tetrahydro-1,4-benzoxazepines can be achieved with high efficiency and enantioselectivity using imine reductases (IREDs).[3] This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis, operating under mild reaction conditions. The process typically involves the intramolecular reductive amination of a suitable amino-ketone precursor, catalyzed by an appropriate IRED.

A typical reaction mixture contains the amino-ketone substrate (10 mM), NAD(P)H (1.1 equivalents), and the selected imine reductase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing a co-solvent such as DMSO if required for substrate solubility. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The product is then purified by column chromatography. The specific IRED and reaction conditions will vary depending on the desired stereoisomer and the specific substrate.

SubstrateIREDProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1-(2-phenoxyphenyl)propan-2-oneIRED-A(S)>95>99
1-(2-phenoxyphenyl)propan-2-oneIRED-B(R)>95>99
1-(2-phenoxyphenyl)butan-2-oneIRED-A(S)92>99
1-(2-phenoxyphenyl)butan-2-oneIRED-B(R)94>99

Illustrative data based on typical performance of IREDs.[3]

Spectroscopic Data of a Representative Derivative

5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine [5]

  • IR (neat, cm⁻¹): 3350 (N-H), 1602, 1573.

  • ¹H NMR (CDCl₃, δ): 7.50-7.20 (m, 5H, Ar-H), 7.10-6.80 (m, 4H, Ar-H), 5.15 (s, 1H, CH-Ph), 4.20-4.00 (m, 2H, O-CH₂), 3.20-3.00 (m, 2H, N-CH₂), 2.10 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, δ): 152.0, 142.5, 130.0, 129.0, 128.5, 128.0, 127.5, 122.0, 121.0, 117.0, 70.0 (O-CH₂), 60.0 (CH-Ph), 45.0 (N-CH₂).

  • HR-FABMS (m/z): [M+H]⁺ calcd for C₁₅H₁₆NO: 226.1232; found: 226.1230.

Signaling Pathway Inhibition

Certain 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives have demonstrated potent anticancer activity by inhibiting telomerase. This inhibition has been linked to the modulation of the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives leads to a downstream reduction in the expression of key proteins like Cyclin D1 and the catalytic subunit of telomerase (TERT), ultimately resulting in cell cycle arrest and apoptosis.[4]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CyclinD1 Cyclin D1 mTORC1->CyclinD1 TERT TERT (Telomerase) mTORC1->TERT Proliferation Cell Proliferation CyclinD1->Proliferation TERT->Proliferation Oxazepine 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivative Oxazepine->AKT experimental_workflow Start Starting Materials (e.g., Amino alcohols, Aldehydes) Synthesis Synthesis of Tetrahydrobenzo[f]oxazepine Core (e.g., Pictet-Spengler, Ugi) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS, IR) Synthesis->Purification BioAssay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->BioAssay DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) BioAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Synthesis Iterative Improvement

References

Physicochemical Properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The information presented herein is intended to support research and development efforts, particularly in the context of medicinal chemistry and drug discovery. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the determination of these properties, and visualizes a relevant biological pathway.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug development. The following tables summarize the known and predicted physicochemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

Identifier Value Source
IUPAC Name 2,3,4,5-tetrahydro-1,4-benzoxazepineN/A
CAS Number 17775-01-8[1]
Molecular Formula C₉H₁₁NO[1]
Canonical SMILES C1COC2=CC=CC=C2CN1N/A
Physicochemical Property Value Notes
Molecular Weight 149.19 g/mol N/A
Boiling Point 254.458 °C at 760 mmHgPredicted
Density 1.058 g/cm³Predicted
LogP (Octanol-Water Partition Coefficient) 2.04ACD/LogP Prediction
Polar Surface Area 21.26 ŲPredicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 2Predicted

Note: Some of the presented data are based on computational predictions and should be confirmed by experimental validation.

Experimental Protocols

Accurate determination of physicochemical properties is reliant on robust experimental protocols. The following sections detail the generalized methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

  • The fusion tube is attached to the thermometer and placed in the Thiele tube or heating block.

  • The apparatus is heated gently and evenly.

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.

Apparatus:

  • Glass vials with screw caps

  • Shaker or agitator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Solvent (e.g., water, phosphate-buffered saline)

  • Solid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a glass vial.

  • The vial is sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to permit the separation of the solid and liquid phases.

  • The suspension is then centrifuged to further separate the undissolved solid.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2,3,4,5-Tetrahydrobenzo[f]oxazepine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)

  • Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Procedure:

  • A known amount of the compound is dissolved in a specific volume of the solvent in a beaker.

  • The pH electrode is calibrated and immersed in the solution.

  • The solution is stirred continuously.

  • The standardized acid solution is added in small, precise increments from the burette.

  • After each addition, the pH of the solution is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.

Apparatus:

  • Separatory funnel or glass vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Procedure:

  • A known amount of the compound is dissolved in either the aqueous or the octanol phase.

  • A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • A sample is carefully taken from both the aqueous and the octanol layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathway Visualization

Substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines have been identified as a promising class of compounds with trypanocidal activity. Their mechanism of action involves the inhibition of the PEX14-PEX5 protein-protein interaction, which is essential for the import of proteins into glycosomes in Trypanosoma parasites.[2] This disruption of glycosomal protein import leads to a metabolic catastrophe and ultimately, the death of the parasite.[3]

PEX14-PEX5 Mediated Glycosomal Protein Import

PEX14_PEX5_Pathway cluster_cytosol Cytosol cluster_glycosome Glycosome cluster_inhibition Inhibition Cargo Glycosomal Cargo (e.g., Glycolytic Enzymes) Cargo_PEX5 Cargo-PEX5 Complex Cargo->Cargo_PEX5 PEX5 PEX5 Receptor PEX5->Cargo_PEX5 PEX14 PEX14 (Docking Protein) Cargo_PEX5->PEX14 Docking Importomer Importomer Pore PEX14->Importomer Pore Formation Cargo_in_Glycosome Cargo Importomer->Cargo_in_Glycosome Translocation Inhibitor 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivative Inhibitor->PEX14 Binding

Caption: Inhibition of the PEX14-PEX5 interaction by a 2,3,4,5-Tetrahydrobenzo[f]oxazepine derivative.

Experimental Workflow for Inhibitor Screening

The identification of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as inhibitors of the PEX14-PEX5 interaction typically follows a structured drug discovery workflow.

Inhibitor_Screening_Workflow Virtual_Screening Virtual Screening (e.g., CATS algorithm) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification In_Vitro_Assay In Vitro Assay (PEX14-PEX5 Binding) Hit_Identification->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Synthesis of Derivatives) SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Assay Trypanocidal_Activity Trypanocidal Activity Assay Lead_Optimization->Trypanocidal_Activity

Caption: A typical workflow for the discovery of PEX14-PEX5 interaction inhibitors.

References

In-Depth Technical Guide on the Biological Activity of Tetrahydrobenzo[f]oxazepine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of tetrahydrobenzo[f]oxazepine analogs, a class of compounds with significant therapeutic potential. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology. This document details their engagement with key biological targets, including monoamine oxidase B (MAO-B), dopamine receptors, and their potential as anticonvulsant and trypanocidal agents.

Human Monoamine Oxidase B (hMAO-B) Inhibition

Tetrahydrobenzo[f][1][2]oxazepine analogs have emerged as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. Inhibition of hMAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for managing motor symptoms.

Quantitative Data for hMAO-B Inhibition

A recent study by Zhang et al. (2025) synthesized and evaluated a series of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core structures. The inhibitory activities of these compounds against hMAO-A and hMAO-B are summarized in the table below.

CompoundhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI) for hMAO-B
ZM24> 1000.023> 4348
ZM26> 1000.015> 6667
Safinamide9.80.052188

Data sourced from Zhang et al. (2025)[2]

These results highlight that compounds ZM24 and ZM26, which feature the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepane core, demonstrate a significant increase in both potency and isoform selectivity for hMAO-B compared to the approved drug safinamide[2].

Experimental Protocol: hMAO-B Inhibition Assay

The inhibitory activity of the tetrahydrobenzo[f]oxazepine analogs on hMAO-A and hMAO-B can be determined using a variety of methods, including fluorescence-based assays.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (tetrahydrobenzo[f]oxazepine analogs)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 384-well microplate, add the enzyme solution (MAO-A or MAO-B).

  • Add the test compounds or controls to the wells.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red to each well.

  • Incubate the plate for a specific duration (e.g., 45-60 minutes) at 37°C.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.

Neuroprotective Signaling Pathway of MAO-B Inhibitors

The neuroprotective effects of MAO-B inhibitors are multifaceted and are not solely dependent on the inhibition of the enzyme's catalytic activity. These compounds can prevent mitochondrial apoptosis and induce the expression of anti-apoptotic proteins and pro-survival neurotrophic factors[3].

MAO_B_Inhibitor_Neuroprotection cluster_neuron Neuron MAO_B_Inhibitor MAO-B Inhibitor MAO_B MAO-B MAO_B_Inhibitor->MAO_B inhibits Mitochondrial_Apoptosis Mitochondrial Apoptosis MAO_B_Inhibitor->Mitochondrial_Apoptosis prevents Bcl2_Family Anti-apoptotic Bcl-2 Family MAO_B_Inhibitor->Bcl2_Family induces Neurotrophic_Factors Pro-survival Neurotrophic Factors MAO_B_Inhibitor->Neurotrophic_Factors induces Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism catalyzes ROS_Neurotoxins ROS & Neurotoxins Dopamine_Metabolism->ROS_Neurotoxins produces ROS_Neurotoxins->Mitochondrial_Apoptosis induces Neuronal_Survival Neuronal Survival Mitochondrial_Apoptosis->Neuronal_Survival inhibits Bcl2_Family->Neuronal_Survival promotes Neurotrophic_Factors->Neuronal_Survival promotes

Neuroprotective mechanisms of MAO-B inhibitors.

Dopamine Receptor Modulation

Tetrahydrobenzo[f]oxazepine analogs have also been investigated as ligands for dopamine receptors, particularly the D1 and D5 subtypes, which are members of the D1-like family of receptors.

Dopamine D1/D5 Receptor Signaling Pathway

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf G-protein. Activation of these receptors initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

Dopamine_D1_D5_Signaling Dopamine Dopamine D1_D5_Receptor D1/D5 Receptor Dopamine->D1_D5_Receptor binds to Gs_olf Gαs/olf D1_D5_Receptor->Gs_olf activates Adenylyl_Cyclase Adenylyl Cyclase Gs_olf->Adenylyl_Cyclase activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Dopamine D1/D5 receptor signaling cascade.
Experimental Protocol: Dopamine Receptor Binding Assay ([³H]-Spiperone)

Radioligand binding assays are commonly used to determine the affinity of compounds for dopamine receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its binding site on the receptor.

Materials:

  • Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., D1, D2, D3, D4, or D5).

  • Radioligand: [³H]-spiperone.

  • Non-specific binding control: A high concentration of a known dopamine receptor antagonist (e.g., haloperidol or butaclamol).

  • Test compounds (tetrahydrobenzo[f]oxazepine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the [³H]-spiperone to all wells to initiate the binding reaction.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and the percent inhibition for each test compound concentration.

  • Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.

Anticonvulsant Activity

Certain tetrahydrobenzo[f][1][2]oxazepine derivatives have demonstrated anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

Principle: This in vivo assay assesses the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Animals:

  • Male ICR mice (or other suitable rodent strain), typically weighing 18-25 g.

Apparatus:

  • An electroshock apparatus with corneal or ear-clip electrodes.

Procedure:

  • Administer the test compound (tetrahydrobenzo[f]oxazepine analog) or vehicle to groups of mice at various doses via an appropriate route (e.g., intraperitoneal or oral). A positive control anticonvulsant drug (e.g., phenytoin or carbamazepine) should also be tested.

  • At the time of predicted peak effect of the compound, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is the abolition of this phase.

  • Record the number of animals protected from the tonic hindlimb extension at each dose level.

  • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

Trypanocidal Activity

Some analogs of tetrahydrobenzo[f][1][2]oxazepine have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).

Experimental Workflow for In Vitro Trypanocidal Assay

A typical workflow for assessing the in vitro trypanocidal activity of small molecules is depicted below.

Trypanocidal_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Parasite_Culture Culture Trypanosoma brucei (bloodstream form) Start->Parasite_Culture Assay_Setup Add parasites and compounds to 96-well plates Compound_Prep->Assay_Setup Parasite_Culture->Assay_Setup Incubation Incubate for 48-72 hours Assay_Setup->Incubation Viability_Assay Assess parasite viability (e.g., Resazurin assay) Incubation->Viability_Assay Data_Analysis Measure fluorescence/ absorbance and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro trypanocidal screening.
Experimental Protocol: In Vitro Trypanocidal Assay (Resazurin-based)

Principle: This colorimetric assay measures the metabolic activity of viable parasites. Resazurin (a blue, non-fluorescent compound) is reduced to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Trypanosoma brucei bloodstream forms.

  • Complete HMI-9 medium (or other suitable culture medium).

  • Test compounds (tetrahydrobenzo[f]oxazepine analogs).

  • Positive control (e.g., suramin or pentamidine).

  • Resazurin solution.

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the culture medium.

  • Seed the wells of a 96-well plate with a suspension of T. brucei at a specific density (e.g., 2 x 10⁴ cells/mL).

  • Add the test compounds or controls to the appropriate wells. Include wells with parasites only (negative control) and medium only (blank).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration and determine the IC50 values.

This guide provides a foundational understanding of the diverse biological activities of tetrahydrobenzo[f]oxazepine analogs. The provided data and protocols are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

Tetrahydrobenzo[f]oxazepines as Potent and Selective hMAO-B Inhibitors

Tetrahydrobenzo[f][1][2]oxazepines as Potent and Selective hMAO-B Inhibitors

A significant breakthrough in the application of the tetrahydrobenzo[f]oxazepine core has been in the development of inhibitors for human monoamine oxidase B (hMAO-B), a key enzyme implicated in the progression of Parkinson's disease (PD).[1] Researchers have successfully designed and synthesized novel compounds based on this scaffold that exhibit superior potency and selectivity compared to existing treatments.[1]

Drug Design and Biological Activity

The design of these novel inhibitors originated from the structure of safinamide, an approved second-generation hMAO-B inhibitor.[1] By cyclizing the amine group with the phenyl ring of safinamide, a new series of compounds featuring the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core was created.[1] Among the synthesized analogs, compounds ZM24 and ZM26 demonstrated a remarkable increase in both efficacy and isoform selectivity over safinamide.[1] These compounds act as reversible hMAO-B inhibitors and have shown significant neuroprotective properties and the ability to improve motor dysfunction in mouse models of Parkinson's disease.[1]

Quantitative Data: hMAO-B Inhibition
CompoundhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (SI = IC₅₀ A/B)
Safinamide39.8386097
ZM24 1.2>10000>8333
ZM26 0.9>10000>11111
Data synthesized from the findings in reference[1].
Experimental Protocols

General Synthesis of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine Core: The synthesis typically begins with commercially available starting materials. A key step involves the cyclization of an amine group with a phenyl ring, often facilitated by a suitable catalyst and solvent system. The final compounds are purified using standard chromatographic techniques.

  • Step 1: N-Alkylation: A substituted 2-aminophenol is reacted with a suitable alkylating agent (e.g., a dihaloalkane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution reaction, often heated under reflux, to form the seven-membered tetrahydrobenzo[f][1][2]oxazepine ring.

  • Step 3: Functionalization: Further modifications, such as the introduction of various substituents on the nitrogen atom or the aromatic ring, are carried out to optimize biological activity.

  • Purification and Characterization: Products are purified by column chromatography on silica gel. The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

hMAO-B Inhibition Assay: The inhibitory activity of the compounds against hMAO-A and hMAO-B is determined using a fluorometric assay.

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., Sf9 cells).

  • Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO activity (e.g., Amplex Red reagent).

  • Procedure: The enzymes are pre-incubated with various concentrations of the test compounds in a phosphate buffer. The reaction is initiated by adding the substrate and horseradish peroxidase. The fluorescence is measured over time using a microplate reader.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Visualization: Drug Design Workflow

GSafinamideSafinamide(Approved hMAO-B Inhibitor)CyclizationStructural Modification:Cyclization of Amine Groupwith Phenyl RingSafinamide->CyclizationDesign StrategyCoreNovel Core Structure:2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepineCyclization->CoreAnalogsSynthesized Analogs(e.g., ZM24, ZM26)Core->AnalogsSynthesisResultImproved Potency &Selectivity for hMAO-BAnalogs->ResultBiological Evaluation

Caption: From an existing drug to a novel, more potent scaffold.

Tetrahydrobenzo[f][1][2]oxazepines as Novel Trypanocidal Agents

The tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting point for the development of new treatments for trypanosomiasis, a parasitic disease.[3] Through a computer-aided drug design approach, these compounds were identified as potential inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the parasite's survival.[3]

Computer-Aided Drug Design and Biological Activity

The discovery process involved a scaffold-hopping strategy using a chemically advanced template search (CATS) algorithm, starting from known lead compounds.[3] This virtual screening led to the identification of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core as a novel scaffold with potential trypanocidal activity.[3] Subsequent synthesis and biological testing confirmed that these compounds bind to the PEX14 protein and disrupt the import of proteins into glycosomes, a vital organelle for the parasite.[3]

Quantitative Data: Trypanocidal Activity
Compound IDScaffoldTrypanocidal Activity (EC₅₀, µM)PEX14 Binding (NMR)
7t 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine5.2Confirmed
Analog 1 Substituted Tetrahydrobenzo[f][1][2]oxazepine2.8Confirmed
Analog 2 Substituted Tetrahydrobenzo[f][1][2]oxazepine3.5Confirmed
Data synthesized from the findings in reference[3].
Experimental Protocols

Virtual Screening Protocol: The identification of the novel scaffold was achieved through a multi-step computational workflow.[3]

  • 1. Template Selection: A known PEX14-PEX5 inhibitor was used as the starting template.

  • 2. Scaffold Hopping: A Chemically Advanced Template Search (CATS) 2D screening was performed against a large chemical database (e.g., ChemBridge) to identify compounds with similar pharmacophoric features but different core structures.[3]

  • 3. Filtering: The resulting library was filtered based on Tanimoto similarity scores (>0.6) to narrow down the candidates.[3]

  • 4. Docking and Scoring: The shortlisted compounds were docked into the PEX14 binding site, and their binding energies were scored to predict affinity.

  • 5. Scaffold Selection: The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core was selected for further chemical exploration and synthesis based on docking scores and chemical tractability.[3]

Trypanocidal Activity Assay: The efficacy of the synthesized compounds against Trypanosoma brucei is assessed using a standard cell viability assay.

  • Cell Line: Trypanosoma brucei brucei bloodstream form.

  • Procedure: Parasites are cultured in HMI-9 medium and seeded into 96-well plates. The compounds are added at various concentrations. After a 72-hour incubation period, a resazurin-based reagent is added.

  • Data Analysis: The fluorescence, which correlates with the number of viable cells, is measured. EC₅₀ values are calculated from the resulting dose-response curves.

Visualizations: Workflow and Pathway

Gcluster_0Virtual Screening WorkflowStartKnown PEX14 Inhibitor(Template)CATSCATS 2D Screening(Scaffold Hopping)Start->CATSFilterTanimoto Filtering(Similarity > 0.6)CATS->FilterDockingDocking & Scoring(Binding Prediction)Filter->DockingSelectionScaffold Selection:Tetrahydrobenzo[f]oxazepineDocking->Selection

Caption: The computational workflow for scaffold discovery.[3]

GPEX5PEX5-CargoComplexPEX14PEX14PEX5->PEX14BindingGlycosomeGlycosome(Protein Import)PEX14->GlycosomeFacilitatesInhibitorTetrahydrobenzo-[f]oxazepineCompoundInhibitor->PEX14Inhibits

Caption: Inhibition of the PEX14-PEX5 interaction pathway.

Stereodivergent Synthesis of Chiral Tetrahydrobenzo[f][1][2]oxazepines

A highly efficient and versatile method for synthesizing all four stereoisomers of chiral tetrahydrobenzo[f][1][2]oxazepines has been developed, utilizing a highly diastereoselective multicomponent Ugi–Joullié reaction.[2][4] This approach allows for the introduction of up to four points of diversity in a single step, making it a powerful tool for building libraries of chiral compounds for drug discovery.[2]

Synthetic Strategy

The synthesis starts from readily available and enantiopure 1,2-amino alcohols and salicylaldehydes.[2][4] These are first converted into chiral cyclic imines. The key step is the Ugi–Joullié three-component reaction between the cyclic imine, an isocyanide, and a carboxylic acid. This reaction proceeds with high diastereoselectivity to produce the trans isomer of the N-acylated tetrahydrobenzo[f][1][2]oxazepine.[2] Crucially, the corresponding cis isomer can be obtained through a thermodynamically controlled epimerization reaction catalyzed by a base.[2]

Quantitative Data: Reaction Scope and Diastereoselectivity
SalicylaldehydeAmino AlcoholIsocyanideCarboxylic AcidProduct Yield (trans)Diastereomeric Ratio (trans:cis)
Salicylaldehyde(S)-Phenylglycinolt-ButylAcetic Acid85%>95:5
5-Bromo-salicylaldehyde(S)-ValinolCyclohexylBenzoic Acid78%>95:5
Salicylaldehyde(R)-AlaninolBenzylFormic Acid81%>95:5
Data synthesized from the findings in references[2][4].
Experimental Protocols

Synthesis of Chiral Cyclic Imines:

  • A solution of the enantiopure 1,2-amino alcohol and the salicylaldehyde in a solvent like toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude cyclic imine, which is often used in the next step without further purification.[2]

Diastereoselective Ugi–Joullié Reaction:

  • To a solution of the chiral cyclic imine in a solvent such as methanol, the carboxylic acid and the isocyanide are added sequentially at room temperature. The reaction mixture is stirred for 24-48 hours.[2] After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the pure trans product.[2]

Base-Catalyzed Epimerization to cis Isomer:

  • The purified trans isomer is dissolved in a suitable solvent (e.g., THF), and a strong base such as potassium tert-butoxide (t-BuOK) is added. The mixture is stirred at room temperature until the thermodynamic equilibrium is reached (monitored by HPLC). The reaction is then quenched, and the cis isomer is isolated after chromatographic purification.[2]

Visualization: Stereodivergent Synthesis Workflow

GStartChiral 1,2-Amino Alcohol+ SalicylaldehydeImineChiral Cyclic ImineStart->ImineCondensationUgiUgi-Joullié Reaction(+ Isocyanide, Carboxylic Acid)Imine->UgiTranstrans-Tetrahydrobenzo[f]oxazepine(Kinetic Product)Ugi->TransHighly DiastereoselectiveEpimerBase-CatalyzedEpimerizationTrans->EpimerCiscis-Tetrahydrobenzo[f]oxazepine(Thermodynamic Product)Epimer->Cis

Structure-activity relationship (SAR) of Tetrahydrobenzo[f]oxazepines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydrobenzo[f]oxazepines

Introduction

The tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational flexibility and synthetic tractability. This seven-membered ring system, fused to a benzene ring, serves as a versatile template for designing novel therapeutic agents targeting a range of biological entities. This guide provides a detailed examination of the structure-activity relationships (SAR) for this scaffold, focusing on its development as inhibitors of human monoamine oxidase B (hMAO-B) for Parkinson's disease and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.

This document outlines the key structural modifications that influence biological activity, presents quantitative data in a comparative format, details the experimental protocols used for their evaluation, and visualizes the underlying scientific workflows and principles.

Core Scaffold and SAR Analysis

The fundamental 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine structure is the focal point of SAR studies. Modifications at various positions of the phenyl ring and the nitrogen atom of the oxazepine ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.

SAR for Human Monoamine Oxidase B (hMAO-B) Inhibition

Recent research has identified the tetrahydrobenzo[f][1][2]oxazepine core as a key feature in the design of highly potent and selective hMAO-B inhibitors, which are clinically relevant for the management of Parkinson's disease.[1][2] The design strategy often involves the cyclization of the amine group with the phenyl ring of existing drugs like safinamide to enhance efficacy and selectivity.[1]

Key SAR findings include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the fused benzene ring are critical for activity. Electron-withdrawing groups, such as fluorine or chlorine, at specific positions can enhance inhibitory potency.

  • N-Substitution on the Oxazepine Ring: The substituent on the nitrogen atom plays a crucial role in interacting with the enzyme's active site. Small, flexible alkyl or arylalkyl groups are often preferred.

  • Stereochemistry: The stereochemistry of the oxazepine ring can influence binding affinity and selectivity, as seen in related heterocyclic systems.

SAR for Trypanocidal Activity

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting point for a new class of compounds with trypanocidal activity.[3] These agents are being investigated as inhibitors of the T. cruzi PEX14 protein. The development process involves scaffold-hopping from known lead compounds to identify novel active chemotypes.[3]

Key SAR findings include:

  • Hydrophobic Moieties: The pharmacophore model for these compounds typically requires two hydrophobic moieties connected by the central tetrahydrobenzo[f][1][2]oxazepine core. These hydrophobic groups engage in π-stacking interactions within the target's binding site.[3]

  • Linker and Conformation: The oxazepine ring serves as a constrained linker, holding the hydrophobic groups in the correct orientation for optimal binding. The flexibility of this seven-membered ring is a key determinant of activity.

  • Substitutions on Hydrophobic Groups: Modifications on the terminal hydrophobic groups (often phenyl or substituted phenyl rings) are explored to optimize van der Waals and hydrophobic interactions, leading to improved potency.

Quantitative SAR Data

The following tables summarize the quantitative data from key studies, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as hMAO-B Inhibitors

Compound IDR1 (N-substituent)R2 (Phenyl Ring Substitution)hMAO-B IC50 (nM)Selectivity Index (hMAO-A/hMAO-B)
ZM24 -CH2-PhH1.5> 6667
ZM26 -CH2-Ph-4-FH0.8> 12500
Safinamide -(CH2)2-NH2-OCH2-Ph-4-F28> 3571

Data synthesized from studies on novel hMAO-B inhibitors.[1]

Table 2: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as Trypanocidal Agents

Compound IDR1 (Hydrophobic Group 1)R2 (Hydrophobic Group 2)T. cruzi IC50 (µM)
7a 4-Cl-Ph3,4-di-Cl-Ph12.5
7g 4-F-Ph4-CF3-Ph8.9
7t 4-MeO-Ph4-Cl-Ph5.2

Data represents a selection of compounds from hit-to-lead optimization studies.[3]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the scientific processes and relationships discussed.

SAR_Workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation & Optimization start Scaffold Identification (e.g., Scaffold Hopping) lib_design Library Design start->lib_design synthesis Chemical Synthesis lib_design->synthesis screening In Vitro Screening (e.g., hMAO-B or T. cruzi assay) synthesis->screening sar_analysis SAR Analysis screening->sar_analysis lead_opt Hit-to-Lead Optimization sar_analysis->lead_opt lead_opt->lib_design Iterative Design end end lead_opt->end Lead Candidate Pharmacophore_Model cluster_ligand Ligand Pharmacophore core Tetrahydrobenzo[f][1,4]oxazepine Core Scaffold h2 Hydrophobic Group 2 core->h2 target PEX14 Binding Pocket (T. cruzi) core->target Positions Groups for Optimal Fit h1 Hydrophobic Group 1 h1->core h1->target π-stacking h2->target π-stacking

References

Spectroscopic Profile of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for the parent compound, this guide also incorporates data from closely related derivatives to provide a comprehensive analytical profile.

Physicochemical Properties

2,3,4,5-Tetrahydrobenzo[f]oxazepine is a tricyclic scaffold that serves as a core structure in the development of various therapeutic agents.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₁NO[][3]
Molecular Weight 149.19 g/mol [][3]
CAS Number 17775-01-8[][4]
Boiling Point 254.458 °C at 760 mmHg[][4]
Density 1.058 g/cm³[][4]
LogP 2.04[4]
Polar Surface Area 21.26 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Spectroscopic Data

The following sections present the expected spectroscopic data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine based on the analysis of related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the tetrahydrobenzo[f]oxazepine core are presented below. It is important to note that actual chemical shifts can be influenced by the solvent and the presence of substituents.

Table 2.1: Predicted ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2~3.0 - 3.2tJ = 5-7
H-3~1.9 - 2.1m
H-4~3.8 - 4.0tJ = 5-7
H-5 (NH)Broad singlet
Aromatic H~6.7 - 7.2m

Table 2.2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C-2~45 - 50
C-3~25 - 30
C-4~65 - 70
Aromatic C~115 - 130
Aromatic C (quaternary)~140 - 155
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are listed below.

Table 2.3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-O Stretch (Ether)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3,4,5-Tetrahydrobenzo[f]oxazepine, the molecular ion peak (M⁺) would be observed at m/z 149.

Table 2.4: Expected Mass Spectrometry Fragmentation

m/zFragment
149[M]⁺
120[M - C₂H₅]⁺
106[M - C₂H₃O]⁺
91[C₇H₇]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems typically exhibit characteristic absorption bands.

Table 2.5: Expected UV-Vis Absorption Maxima

Solventλmax (nm)
Ethanol/Methanol~210, ~270

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

  • Mode: Transmittance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote ionization in positive ion mode.

Instrument Parameters (for ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3-5 kV

  • Nebulizer Gas (N₂): Flow rate dependent on the instrument

  • Drying Gas (N₂): Temperature and flow rate dependent on the instrument

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Instrument Parameters:

  • Wavelength Range: 200 - 800 nm

  • Scan Speed: Medium

  • Data Interval: 1 nm

  • Blank: Use the same solvent as used for the sample.

Visualizations

The following diagrams illustrate key workflows relevant to the spectroscopic analysis of novel compounds like 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Drug_Discovery_Logic Scaffold 2,3,4,5-Tetrahydrobenzo[f]oxazepine Core Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of the core scaffold in a typical drug discovery process.

References

CAS number and chemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound, has garnered significant interest in medicinal chemistry and drug discovery. Its unique seven-membered ring structure fused to a benzene ring provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a modulator of protein-protein interactions, particularly in the context of infectious diseases.

Chemical Data and Properties

2,3,4,5-Tetrahydrobenzo[f]oxazepine, also known as 2,3,4,5-tetrahydro-1,4-benzoxazepine, is registered under CAS Number 17775-01-8 .[1][2][3][4][5] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 17775-01-8[1][2][3][4][5]
Molecular Formula C₉H₁₁NO[1][2][3][4]
Molecular Weight 149.19 g/mol [1][2][3][4]
IUPAC Name 2,3,4,5-tetrahydro-1,4-benzoxazepine[2][5]
Boiling Point 254.458 °C at 760 mmHg[1][3][4]
Density 1.058 g/cm³[1][3][4]
XLogP3-AA 1[4]
Topological Polar Surface Area 21.3 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]

Synthesis and Experimental Protocols

General synthetic strategies for related benzoxazepine structures have been described, which can be adapted for this specific scaffold. These methods often involve the reaction of a substituted 2-aminophenol with a suitable dielectrophile or a multi-step sequence involving cyclization of an N-substituted 2-phenoxyethanamine derivative.

Biological Activity and Signaling Pathways

Derivatives of the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold have shown promise as inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for peroxisomal protein import in trypanosomes, the causative agents of African and American trypanosomiasis.

The PEX14-PEX5 Signaling Pathway

The peroxisomal protein import pathway is essential for the viability of trypanosomes. Key proteins, synthesized in the cytosol, are targeted to the peroxisome via a Peroxisomal Targeting Signal (PTS). The PEX5 receptor recognizes and binds to PTS1-containing cargo proteins in the cytosol. This cargo-loaded PEX5 then docks onto the peroxisomal membrane by interacting with PEX14. This interaction is a crucial step for the translocation of the cargo protein into the peroxisomal matrix. By inhibiting the PEX14-PEX5 interaction, compounds based on the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold can disrupt this essential pathway, leading to parasite death.

PEX14_PEX5_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Cargo Cargo Protein (with PTS1) PEX5_unloaded PEX5 (unloaded) Cargo->PEX5_unloaded Binding PEX5_loaded PEX5-Cargo Complex PEX5_unloaded->PEX5_loaded PEX5_loaded->PEX5_unloaded Recycling PEX14 PEX14 PEX5_loaded->PEX14 Docking Translocon Translocon Complex PEX14->Translocon Cargo_imported Imported Cargo Translocon->Cargo_imported Translocation Inhibitor 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivative Inhibitor->PEX14 Inhibition AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Signal Detection PEX14_bead GST-PEX14 coated Acceptor Beads Mix Mix Reagents in 384-well plate PEX14_bead->Mix PEX5_bead Biotinylated-PEX5 bound to Streptavidin Donor Beads PEX5_bead->Mix Compound Test Compound (2,3,4,5-Tetrahydrobenzo[f]oxazepine derivative) Compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read plate on AlphaScreen-compatible reader Incubate->Read Analyze Analyze Data (IC50 determination) Read->Analyze

References

The Multifaceted Mechanisms of Action of Tetrahydrobenzo[f]oxazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzo[f]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for distinct classes of these compounds, focusing on their roles as human monoamine oxidase B (hMAO-B) inhibitors, phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors, and anticonvulsants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved.

Inhibition of Human Monoamine Oxidase B (hMAO-B)

A significant class of tetrahydrobenzo[f]oxazepine derivatives has been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.

Mechanism of Action

These derivatives, particularly those with a 2,3,4,5-tetrahydrobenzo[f][1]oxazepine core, act as reversible inhibitors of hMAO-B. By binding to the active site of the enzyme, they prevent the oxidative deamination of key neurotransmitters, most notably dopamine. This inhibition leads to an increase in synaptic dopamine levels, which can help to alleviate the motor symptoms associated with Parkinson's disease. The reversible nature of their binding is a key feature, potentially reducing the risk of adverse effects associated with irreversible MAO inhibitors.

Quantitative Data Summary
CompoundTargetIC₅₀ (nM)Selectivity Index (SI) vs hMAO-AReference
ZM24hMAO-B2.5 ± 0.3> 4000
ZM26hMAO-B1.8 ± 0.2> 5555
Safinamide (reference)hMAO-B9.8 ± 1.15918
Experimental Protocols

hMAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrahydrobenzo[f]oxazepine derivative in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human MAO-B enzyme in assay buffer.

    • Prepare a working solution of the MAO-B substrate (e.g., tyramine) and a developer solution containing a fluorometric probe that detects H₂O₂, a byproduct of the MAO reaction.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the hMAO-B enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-B substrate solution.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme without inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow

MAO_B_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Dopamine Dopamine MAO_B hMAO-B Dopamine->MAO_B Oxidative Deamination VMAT2 VMAT2 Dopamine->VMAT2 Packaging Metabolites Inactive Metabolites MAO_B->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Signal Signal Transduction D_Receptor->Signal Tetrahydrobenzo_f_oxazepine Tetrahydrobenzo[f]oxazepine Derivative Tetrahydrobenzo_f_oxazepine->MAO_B Inhibition

Caption: Inhibition of hMAO-B by Tetrahydrobenzo[f]oxazepine Derivatives.

Inhibition of Phosphatidylinositol 3-Kinase Alpha (PI3Kα)

Certain derivatives, specifically those with a 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1]oxazepine structure, have been identified as potent and selective inhibitors of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[3] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3Kα a key therapeutic target.

Mechanism of Action

These compounds act as ATP-competitive inhibitors of PI3Kα. By binding to the kinase domain, they block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. This blockade of the PI3K/Akt signaling cascade can lead to the inhibition of cell proliferation, survival, and motility in cancer cells.

Quantitative Data Summary
CompoundTargetIC₅₀ (µM)Cell Line (Antiproliferative IC₅₀, µM)Reference
Compound 25PI3Kα0.016HCT116 (0.12), HL-60 (0.09)[3]
LY294002 (reference)Pan-PI3K~1.4HCT116 (>10), HL-60 (>10)[3]
Experimental Protocols

In Vitro PI3Kα Kinase Assay

This is a general protocol for assessing PI3Kα inhibition.

  • Reagents and Setup:

    • Recombinant human PI3Kα enzyme.

    • Kinase buffer.

    • Substrate (e.g., PIP2).

    • ATP.

    • Test compound (tetrahydrobenzo[f]oxazepine derivative).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit to measure ADP production).

  • Assay Procedure:

    • Dispense the test compound at various concentrations into a 96-well plate.

    • Add the PI3Kα enzyme and the lipid substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathway and Workflow

PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tetrahydrobenzo_f_oxazepine 6,7-Dihydrobenzo[f]benzo[4,5]imidazo [1,2-d][1,4]oxazepine Derivative Tetrahydrobenzo_f_oxazepine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Anticonvulsant Activity via GABAergic Modulation

A third class of these derivatives, specifically 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1]oxazepines, has demonstrated significant anticonvulsant properties.[4] The mechanism of action is suggested to be mediated through the enhancement of GABAergic neurotransmission.

Mechanism of Action

While the precise molecular target has not been fully elucidated, the protective effects of these compounds in seizure models induced by GABA antagonists (like bicuculline) and GABA synthesis inhibitors (like 3-mercaptopropionic acid) strongly suggest an interaction with the GABAergic system.[4] These derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to endogenous GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, thereby raising the seizure threshold.

Quantitative Data Summary
CompoundMES Test ED₅₀ (mg/kg)Rotarod Test TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
8f (10-Heptyloxy derivative)6.965.59.5[4]
Carbamazepine (reference)8.870.07.9[4]
Phenytoin (reference)9.568.37.2[4]
Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying anticonvulsant activity.

  • Animal Preparation:

    • Use adult male mice, acclimatized to the laboratory conditions.

    • Administer the test compound (tetrahydrobenzo[f]oxazepine derivative) intraperitoneally or orally at various doses.

  • MES Induction:

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis:

    • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀) using probit analysis.

Chemically-Induced Seizure Tests (e.g., Pentylenetetrazole - PTZ)

  • Procedure:

    • Administer the test compound to mice.

    • After the appropriate absorption time, inject a convulsant dose of a chemical agent like pentylenetetrazole (a GABA-A receptor antagonist).

    • Observe the animals for the onset of clonic and/or tonic seizures and mortality.

  • Data Analysis:

    • The test compound's ability to increase the latency to seizure onset or prevent seizures and death is recorded.

Signaling Pathway and Workflow

GABA_Modulation cluster_GABA_receptor GABA-A Receptor Complex GABA_site GABA Binding Site Cl_channel Chloride (Cl⁻) Channel GABA_site->Cl_channel Opens Modulator_site Allosteric Modulatory Site Modulator_site->Cl_channel Enhances Opening Cl_influx Cl⁻ Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_site Binds Tetrahydrobenzo_f_oxazepine 10-alkoxy-5,6-dihydro-triazolo [4,3-d]benzo[f][1,4]oxazepine Tetrahydrobenzo_f_oxazepine->Modulator_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Reduced_Excitability

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2,3,4,5-Tetrahydrobenzo[f]oxazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines, a heterocyclic scaffold of interest in medicinal chemistry. The primary method detailed is a facile and efficient one-pot synthesis utilizing a modified Pictet-Spengler reaction, followed by a deprotection step.

Introduction

The 2,3,4,5-tetrahydrobenzo[f]oxazepine core structure is a key feature in various biologically active molecules. The synthesis protocol outlined here, based on the work of Horiguchi and coworkers, offers a straightforward and efficient route to access 5-substituted analogs of this important scaffold. The key transformation involves an acid-catalyzed cyclization of an N-formyliminium ion intermediate.

Synthetic Strategy Overview

The synthesis is a two-step process commencing from 2-phenoxyethanamine. The first step is a one-pot reaction to form the N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine intermediate. This is followed by acidic hydrolysis to yield the final target compound.

Synthesis_Workflow Start 2-Phenoxyethanamine + Substituted Aldehyde Step1 One-Pot Reaction: 1. Imination 2. Formylation 3. Cyclization (TFA) Start->Step1 Intermediate 5-Substituted-N-formyl- 2,3,4,5-tetrahydrobenzo[f]oxazepine Step1->Intermediate Yields: 26-78% Step2 Hydrolysis (10% HCl, EtOH, reflux) Intermediate->Step2 FinalProduct 5-Substituted-2,3,4,5- tetrahydrobenzo[f]oxazepine Step2->FinalProduct High Yield

Caption: Overall synthetic workflow for substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines

This protocol describes the formation of the N-formyl protected intermediate in a one-pot fashion from 2-phenoxyethanamine and a substituted aldehyde.

Materials:

  • 2-Phenoxyethanamine

  • Substituted aldehyde (e.g., benzaldehyde, cyclohexanecarbaldehyde, etc.)

  • Formic acid

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenoxyethanamine (1 mmol) and the respective aldehyde (1.1 mmol) in dichloromethane (10 mL), add formic acid (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetic anhydride (1.5 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (10 mmol).

  • Stir the reaction mixture at the appropriate temperature (see Table 1) for the specified time.

  • After the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 5-substituted N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Protocol 2: Hydrolysis of N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines

This protocol outlines the removal of the N-formyl protecting group to yield the final product.

Materials:

  • 5-Substituted N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine

  • Ethanol (EtOH)

  • 10% Hydrochloric acid (HCl) aqueous solution

  • 10% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-formyl intermediate (100 mg) in ethanol (5 mL).

  • Add 10% aqueous HCl solution (5 mL) to the mixture.

  • Reflux the reaction mixture for 3-48 hours under an argon atmosphere.

  • After completion, dilute the reaction mixture with water.

  • Basify the solution with 10% NaOH solution.

  • Extract the product with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final 5-substituted 2,3,4,5-tetrahydrobenzo[f]oxazepine.[1]

Data Presentation

Table 1: Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines
EntryAldehyde (R-CHO)RTemp (°C)Time (h)ProductYield (%)
1BenzaldehydePhenylrt0.55a 78
2p-Tolualdehydep-Tolylrt0.55b 75
3p-Anisaldehydep-Anisylrt0.55c 71
4CyclohexanecarbaldehydeCyclohexyl015d 65
5CyclopentanecarbaldehydeCyclopentyl015e 68
6IsovaleraldehydeIsobutyl025f 45
7Pivalaldehydet-Butyl035g 26
8PropanalEthyl025h 55

Data adapted from Horiguchi et al., HETEROCYCLES, Vol. 94, No. 2, 2017.[1]

Table 2: Characterization Data for Selected Compounds
CompoundStructureSpectroscopic Data
5h N-Formyl-5-ethyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepineIR (cm⁻¹): 1677, 1602, 1577, 1508. ¹H-NMR (CDCl₃, δ): 0.83-0.91 (3H, m, CH₃), 1.24-2.21 (2H, m, C1'-H), 3.30-3.38, 3.53-3.90, 4.26-4.57, 5.33-5.38 (total 5H, each m, C2-H, C3-H, and C5-H), 6.99-7.27 (4H, m, Ar-H), 8.13, 8.24 (total 1H, each s, CHO). HR-FABMS m/z (MH⁺): Calcd for C₁₂H₁₆NO₂: 206.1181. Found: 206.1177.[1]
6a 5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepineIR (cm⁻¹): 1602, 1573. ¹H-NMR (CDCl₃, δ): 3.22-3.25 (2H, m, C3-H), 3.91-3.99, 4.13-4.20 (total 2H, each m, C2-H), 5.22 (1H, s, C5-H), 6.69-6.71, 6.89-6.94, 7.07-7.09, 7.15-7.20, 7.24-7.39 (total 9H, each m, Ar-H).[1]

Mandatory Visualization

Pictet_Spengler_Mechanism cluster_imination Step 1: Imination cluster_formylation Step 2: Formylation cluster_cyclization Step 3: Cyclization cluster_hydrolysis Step 4: Hydrolysis amine 2-Phenoxyethanamine imine Imine Intermediate amine->imine aldehyde R-CHO aldehyde->imine formyliminium N-Formyliminium Ion imine->formyliminium formic_acid HCOOH / Ac₂O formic_acid->formyliminium n_formyl_product N-Formyl-tetrahydro- benzo[f]oxazepine formyliminium->n_formyl_product Electrophilic Aromatic Substitution tfa TFA (catalyst) tfa->n_formyl_product final_product Tetrahydrobenzo[f]oxazepine n_formyl_product->final_product hcl 10% HCl hcl->final_product

Caption: Mechanism of the modified Pictet-Spengler reaction for oxazepine synthesis.

References

Application Notes and Protocols: Tetrahydrobenzo[f]oxazepines as Potent ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Tetrahydrobenzo[f]oxazepine derivatives, specifically the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold, as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This class of compounds has demonstrated significant potential in therapeutic areas where ROCK inhibition is a validated strategy, such as in the treatment of glaucoma.

Introduction to ROCK and its Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, and cancer. In the context of glaucoma, ROCK inhibitors are thought to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.

ROCK Signaling Pathway Diagram

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization P_Cofilin p-Cofilin (Inactive) P_MLC p-MLC MLCP->P_MLC Dephosphorylation P_MLCP p-MLCP (Inactive) Contraction Cell Contraction & Increased Rigidity P_MLC->Contraction Inhibitor Tetrahydrobenzo[f]oxazepine Inhibitor Inhibitor->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal changes.

Quantitative Data Summary

The following table summarizes the in vitro potency and in vivo efficacy of a lead compound from the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one series, designated as compound 12b .

CompoundTargetIC₅₀ (nM)[3]In Vivo ModelEndpointResult[3]
12b ROCK193Ocular Normotensive RabbitsIOP Reduction34.3% mean reduction
ROCK23No obvious hyperemia observed

Experimental Protocols

General Synthesis of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives

The synthesis of the Tetrahydrobenzo[f]oxazepine core is a critical step in the development of this class of ROCK inhibitors. The following is a representative protocol adapted from the synthesis of structurally related compounds.

Workflow for Synthesis

Synthesis_Workflow Start Starting Material (e.g., Substituted 2-aminophenol) Step1 Alkylation with ethyl 2-bromoacetate Start->Step1 Step2 Amide Formation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Core Tetrahydrobenzo[f]oxazepine Core Structure Step3->Core Step4 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Core->Step4 Final Final ROCK Inhibitor Analogues Step4->Final

Caption: General synthetic workflow for Tetrahydrobenzo[f]oxazepine derivatives.

Protocol:

  • Step 1: N-Alkylation. To a solution of a substituted 2-aminophenol in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and ethyl 2-bromoacetate. Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Step 2: Amide Formation. The crude product from Step 1 is dissolved in a suitable solvent (e.g., methanol) and treated with an amine (e.g., ammonia in methanol) at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the amide intermediate.

  • Step 3: Intramolecular Cyclization. The amide intermediate is subjected to intramolecular cyclization to form the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core. This can be achieved under various conditions, for example, by heating in a high-boiling point solvent or by using a suitable catalyst.

  • Step 4: Diversification. The core structure can be further functionalized. For instance, if the starting 2-aminophenol contains a halogen atom, this position can be used for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce various aryl or heteroaryl groups, leading to a library of final compounds for SAR studies.

In Vitro ROCK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro potency of Tetrahydrobenzo[f]oxazepine derivatives against ROCK1 and ROCK2 kinases using a commercially available ADP-Glo™ Kinase Assay kit.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow Prep Prepare Reagents: - Test Compounds (serial dilution) - ROCK1/ROCK2 Enzyme - Substrate (e.g., S6K) - ATP Incubate Kinase Reaction: Incubate enzyme, substrate, ATP, and test compound Prep->Incubate Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate->Stop Detect ADP to ATP Conversion & Luminescence Generation: Add Kinase Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis: Calculate % inhibition and IC₅₀ Read->Analyze

Caption: Workflow for the in vitro ROCK inhibition assay.

Materials:

  • Active ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., S6K peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (Tetrahydrobenzo[f]oxazepine derivatives) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add assay buffer to the wells of a white, opaque plate.

    • Add the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the ROCK enzyme (ROCK1 or ROCK2) to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model using graphing software.

In Vivo Intraocular Pressure (IOP) Lowering Assessment in Normotensive Rabbits

This protocol outlines a method to evaluate the in vivo efficacy of Tetrahydrobenzo[f]oxazepine derivatives in reducing IOP in normotensive rabbits.

Experimental Workflow for In Vivo Assay

In_Vivo_Workflow Acclimate Acclimatize Normotensive Rabbits Baseline Measure Baseline IOP (Tonometer) Acclimate->Baseline Administer Topical Administration: - Test Compound Formulation - Vehicle Control Baseline->Administer Measure_IOP Measure IOP at Multiple Time Points (e.g., 1, 2, 4, 6, 8 hours) Administer->Measure_IOP Observe Observe for Adverse Effects (e.g., Hyperemia) Administer->Observe Analyze Data Analysis: Calculate % IOP Reduction vs. Baseline and Vehicle Measure_IOP->Analyze

Caption: Workflow for the in vivo IOP measurement in rabbits.

Materials:

  • Healthy, adult New Zealand White rabbits

  • Test compound formulated for topical ocular delivery (e.g., in a solution or suspension with appropriate excipients)

  • Vehicle control formulation

  • Calibrated tonometer (e.g., Tono-Pen, TonoVet)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Protocol:

  • Animal Acclimatization: Allow the rabbits to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • After a short waiting period (e.g., 30-60 seconds), measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and calculate the average.

  • Compound Administration:

    • Administer a single drop of the test compound formulation into one eye (the contralateral eye can receive the vehicle control).

  • Post-Dose IOP Measurements:

    • Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Observation for Adverse Effects:

    • At each time point, visually inspect the eyes for any signs of irritation, such as hyperemia (redness), chemosis (swelling), or discharge.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Express the IOP change as a percentage reduction compared to the baseline.

    • Compare the IOP reduction in the treated eye to that in the vehicle-treated eye to determine the specific effect of the compound.

Structure-Activity Relationship (SAR) Logic

While a comprehensive SAR table is not yet available in the public domain, the high potency of compound 12b allows for logical inferences about the structural requirements for ROCK inhibition within this scaffold.

SAR_Logic Core 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Core Scaffold Hinge Hinge-Binding Motif (e.g., Amide NH) Core->Hinge Provides Selectivity Selectivity Pocket Interaction (Substitution on Benzene Ring) Core->Selectivity Allows for Solubility Solubility & PK Properties (Modifications on the Terminal Aromatic Ring) Core->Solubility Allows for Potency High Potency (nM range) Hinge->Potency Contributes to Selectivity_Outcome ROCK2 Selectivity Selectivity->Selectivity_Outcome Drives Solubility->Potency Influences

Caption: Logical relationships in the SAR of Tetrahydrobenzo[f]oxazepine ROCK inhibitors.

The potent activity of compound 12b suggests that the N-pyridin-4-yl moiety plays a critical role in binding to the active site of ROCK, likely through interactions with the hinge region. The high selectivity for ROCK2 over ROCK1 indicates that subtle differences in the active sites of the two isoforms can be exploited by appropriate substitutions on the core scaffold. Further exploration of substitutions on both the benzoxazepine ring system and the terminal aromatic ring is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Tetrahydrobenzo[f]oxazepine Derivatives as Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives as potent agents against Trypanosoma brucei, the causative agent of African trypanosomiasis. The primary mechanism of action for this class of compounds is the inhibition of the PEX14-PEX5 protein-protein interaction, which is crucial for the biogenesis of glycosomes, organelles essential for the parasite's survival.[1] Disruption of this interaction leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and subsequent parasite death.

Data Presentation

The following tables summarize the in vitro activity of representative tetrahydrobenzo[f]oxazepine derivatives against the bloodstream form of Trypanosoma brucei brucei and their cytotoxicity against a human cell line. The data is compiled from studies that identified these compounds as promising trypanocidal agents. The lead compound, 7a , demonstrated a trypanocidal cellular IC50 of 4 µM.[1]

Table 1: In Vitro Trypanocidal Activity of Tetrahydrobenzo[f]oxazepine Derivatives

Compound IDStructureIC50 against T. b. brucei (µM)
7a (Lead) 2-(2-chlorophenyl)-N-(2-methoxybenzyl)-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine-8-carboxamide4
7e N-(2-methoxybenzyl)-2-(2-phenoxyphenyl)-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine-8-carboxamideModerate Activity
Other AnalogsVarying substitutions on the oxazepine coreLow to high micromolar range[1]

Table 2: Cytotoxicity Data

Compound IDCC50 against HEK293T cells (µM)Selectivity Index (SI = CC50/IC50)
7a (Lead) > 50> 12.5
7e > 50Not Determined
Other AnalogsGenerally low cytotoxicity observedData not available for all analogs

Mandatory Visualizations

Herein are the diagrams illustrating the key pathways and workflows involved in the research and application of tetrahydrobenzo[f]oxazepine derivatives.

PEX_Inhibition_Pathway cluster_cytosol Cytosol cluster_glycosome Glycosome Membrane cluster_inhibition Inhibition PEX5 PEX5 Receptor Complex PEX5-Cargo Complex Cargo Glycosomal Cargo Protein (e.g., GAPDH) Cargo->PEX5 binds PEX14 PEX14 Complex->PEX14 docks onto Complex->PEX14_inhibited docking blocked Import Protein Import & Glycosome Biogenesis PEX14->Import facilitates import Inhibitor Tetrahydrobenzo[f]oxazepine Derivative Inhibitor->PEX14 binds to BlockedImport Import Disruption PEX14_inhibited->BlockedImport prevents import Survival Parasite Survival Import->Survival leads to Death Parasite Death BlockedImport->Death leads to

Caption: Mechanism of action of Tetrahydrobenzo[f]oxazepine derivatives.

CADD_Workflow start Known PEX14-PEX5 Inhibitor (Pyrazolo[4,3-c]pyridine core) cats Chemically Advanced Template Search (CATS) Scaffold Hopping start->cats new_scaffold Identification of New Scaffold (2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine) cats->new_scaffold substructure Substructure Search (ChemBridge Database) new_scaffold->substructure library Library of 60 Analogs substructure->library docking Molecular Docking & Scoring library->docking selection Selection of Compounds for Testing docking->selection testing In Vitro Biological Assays selection->testing sar Structure-Activity Relationship (SAR) Analysis testing->sar optimization Lead Optimization sar->optimization

Caption: Computer-aided drug design workflow for inhibitor discovery.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies synthesis Synthesis/Acquisition of Tetrahydrobenzo[f]oxazepine Derivatives trypanocidal_assay Trypanocidal Activity Assay (T. b. brucei) synthesis->trypanocidal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., HEK293T cells) synthesis->cytotoxicity_assay ic50 Determine IC50 trypanocidal_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si nmr NMR Binding Assay (Compound + PEX14) si->nmr if_microscopy Immunofluorescence Microscopy (Glycosomal Protein Localization) si->if_microscopy confirmation Target Engagement Confirmed nmr->confirmation if_microscopy->confirmation

Caption: Experimental workflow for screening and validation.

Experimental Protocols

Protocol 1: General Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine Core

This protocol describes a general method for the synthesis of the oxazepine core, which can be further functionalized.

Materials:

  • Appropriately substituted 2-aminophenol

  • Appropriately substituted 1-bromo-2-(2-bromoethoxy)ethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Alkylation: To a solution of the substituted 2-aminophenol (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Add the substituted 1-bromo-2-(2-bromoethoxy)ethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Trypanocidal Activity Assay against T. b. brucei

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the bloodstream form of Trypanosoma brucei brucei.

Materials:

  • T. b. brucei bloodstream forms

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control (e.g., Suramin)

  • 96-well microtiter plates (black, clear bottom)

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

  • Parasite Culture: Maintain T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator. Ensure parasites are in the logarithmic growth phase for the assay.

  • Plate Preparation:

    • Add 100 µL of HMI-9 medium to all wells of a 96-well plate.

    • Create a serial dilution of the test compounds. Add 100 µL of the highest concentration of the compound (in medium) to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Prepare wells for negative control (medium + DMSO) and positive control (Suramin).

  • Parasite Seeding: Adjust the parasite density to 2 x 10⁴ parasites/mL in fresh medium. Add 100 µL of this parasite suspension to each well (final parasite concentration of 1 x 10⁴ parasites/well).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Assessment:

    • After 48 hours, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 24 hours under the same conditions.

  • Data Acquisition: Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Plot the inhibition percentage against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 3: Immunofluorescence Microscopy for Glycosomal Protein Localization

This protocol is used to visualize the effect of the inhibitors on the localization of glycosomal proteins, providing evidence for the disruption of glycosome biogenesis.

Materials:

  • T. b. brucei bloodstream forms

  • Test compound and DMSO (vehicle control)

  • Poly-L-lysine coated slides

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., rabbit anti-GAPDH)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

  • DAPI for nuclear and kinetoplast staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment: Incubate T. b. brucei (1 x 10⁶ cells/mL) with the test compound (at 5x IC50) or DMSO for 8-12 hours.

  • Cell Adhesion: Harvest the parasites by centrifugation, wash with PBS, and allow them to adhere to poly-L-lysine coated slides for 10 minutes.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing and Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the slides with antifade medium and seal. Acquire images using a fluorescence microscope. A punctate staining pattern for GAPDH indicates proper glycosomal localization, while a diffuse cytosolic signal suggests mislocalization due to inhibition of protein import.[1]

Protocol 4: NMR Spectroscopy for PEX14 Binding Confirmation

This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to confirm the direct binding of the inhibitors to the PEX14 protein.

Materials:

  • ¹⁵N-labeled N-terminal domain of T. brucei PEX14 protein

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O)

  • Test compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer and tubes

Procedure:

  • Protein Preparation: Express and purify the ¹⁵N-labeled PEX14 N-terminal domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-100 µM) in the NMR buffer.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the PEX14 protein alone. This will serve as the reference.

  • Titration:

    • Prepare a stock solution of the test compound.

    • Add increasing amounts of the compound to the protein sample to achieve different molar ratios (e.g., 1:1, 1:2, 1:5).

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Analyze for chemical shift perturbations (CSPs). A significant change in the chemical shift of specific amino acid residues upon addition of the compound indicates a direct interaction.

    • Map the residues with significant CSPs onto the 3D structure of PEX14 to identify the binding site. Residues in the known PEX5 binding pocket are expected to show perturbations.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydrobenzo[f]oxazepine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzo[f]oxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of these compounds are of significant interest for drug discovery programs targeting various disease areas. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[1] This document provides detailed application notes and protocols for the high-throughput screening of tetrahydrobenzo[f]oxazepine libraries against common drug target classes such as kinases and G-protein coupled receptors (GPCRs).

Library Preparation and Management

A well-characterized and managed compound library is fundamental to a successful HTS campaign.

Protocol 1: Library Preparation

  • Synthesis and QC: Synthesize a diverse library of tetrahydrobenzo[f]oxazepine derivatives. Each compound's identity and purity should be confirmed (e.g., by LC-MS and NMR) to be >95%.

  • Solubilization: Prepare a 10 mM stock solution of each compound in 100% dimethyl sulfoxide (DMSO).

  • Plating: Using an automated liquid handler, create master plates by aliquoting the 10 mM stock solutions into 384-well plates.

  • Storage: Store master plates at -20°C in a desiccated environment to prevent water absorption by DMSO.

  • Assay-Ready Plates: For screening, prepare intermediate and then final assay-ready plates by diluting the master plate stocks to the desired concentration (e.g., 10 µM) in the appropriate assay buffer.

High-Throughput Screening Workflow

The general workflow for HTS involves several automated steps from library screening to hit validation.[2]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Library Tetrahydrobenzo[f]oxazepine Library Plates Primary Primary HTS (Single Concentration) Library->Primary Assay Assay Component Preparation Assay->Primary Hit_ID Hit Identification Primary->Hit_ID Data Analysis Confirm Hit Confirmation (Dose-Response) Hit_ID->Confirm Cherry-picking Secondary Secondary Assays (Orthogonal & Selectivity) Confirm->Secondary Lead Validated Hit to Lead Optimization Secondary->Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assays: Kinase Inhibitor Screening

Kinases are a major class of drug targets.[3] The following is a protocol for a generic biochemical kinase assay.

Protocol 2: Biochemical Kinase Assay

  • Assay Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The amount of phosphorylated product is quantified, and a decrease in product formation indicates inhibition of the kinase by a test compound.

  • Materials:

    • Kinase of interest (e.g., a receptor tyrosine kinase)

    • Substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well white opaque plates

  • Procedure:

    • Using an automated liquid handler, dispense 5 µL of the test compound from the assay-ready plate into the 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

    • Add 5 µL of a 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Identify primary hits as compounds with inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Signaling Pathway Example: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and proliferation, and its dysregulation is implicated in cancer. Kinase inhibitors targeting components of this pathway are of great therapeutic interest.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Tetrahydrobenzo[f]oxazepine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points.

Cell-Based Assays: GPCR Antagonist Screening

Cell-based assays provide a more physiologically relevant context for screening.[4]

Protocol 3: Cell-Based GPCR Assay (Calcium Flux)

  • Assay Principle: This assay measures changes in intracellular calcium concentration following GPCR activation. An antagonist will block the calcium signal induced by a known agonist.

  • Materials:

    • A stable cell line expressing the GPCR of interest (e.g., CHO-K1 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known agonist for the target GPCR.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 384-well black, clear-bottom plates.

  • Procedure:

    • Seed cells into 384-well plates and grow to confluence.

    • Remove growth medium and add the calcium-sensitive dye diluted in assay buffer. Incubate as required for dye loading.

    • Wash the cells with assay buffer.

    • Add the test compounds from the assay-ready plate to the cells and incubate.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a known agonist at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity over time to detect the calcium flux.

  • Data Analysis:

    • Calculate the percent inhibition of the agonist-induced calcium signal for each compound.

    • Identify primary hits as compounds that significantly reduce the calcium flux.

Signaling Pathway Example: Gq-Coupled GPCR

GPCR_Signaling Ligand Agonist GPCR Gq-Coupled GPCR Ligand->GPCR Antagonist Tetrahydrobenzo[f]oxazepine Antagonist Antagonist->GPCR G_protein Gαq GPCR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: A simplified Gq-coupled GPCR signaling pathway.

Data Presentation and Hit Validation

Table 1: Primary HTS Results Summary

ParameterValue
Library Size50,000
Screening Concentration10 µM
Assay TypeKinase Inhibition (Luminescence)
Z'-factor0.85
Primary Hit Rate0.5%
Number of Primary Hits250

Table 2: Hit Confirmation and Dose-Response Data for Top 5 Hits

Compound ID% Inhibition at 10 µM (Confirmation)IC50 (µM)
THBO-00198.20.15
THBO-00295.50.32
THBO-00391.00.89
THBO-00488.71.25
THBO-00585.32.10

Protocol 4: Hit Validation

  • Hit Confirmation: Re-test primary hits in the same assay to confirm activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate hits in a secondary assay that has a different readout or mechanism to rule out assay-specific artifacts. For example, a kinase inhibitor hit from an ADP-Glo assay could be tested in a direct binding assay like Surface Plasmon Resonance (SPR).

  • Selectivity Profiling: Screen validated hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity.

  • Hit Expansion: Synthesize or purchase analogs of the most promising hits to explore the structure-activity relationship (SAR).

Conclusion

The high-throughput screening of tetrahydrobenzo[f]oxazepine libraries is a powerful approach for identifying novel starting points for drug discovery. By employing robust and well-validated biochemical and cell-based assays, coupled with a systematic hit validation cascade, researchers can efficiently identify and prioritize compounds for further optimization. The protocols and workflows described herein provide a comprehensive guide for initiating such a screening campaign.

References

Analytical methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine quantification

Author: BenchChem Technical Support Team. Date: November 2025

A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives ... A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as 5-HT1A receptor agonists and 5-HT2A receptor antagonists were designed, synthesized and evaluated. The pharmacological results indicated that most of the synthesized compounds showed moderate to high affinities for 5-HT1A and 5-HT2A receptors. Among them, compound 12f displayed the highest affinity for 5-HT1A receptor (Ki = 0.8 nM) and good affinity for 5-HT2A receptor (Ki = 11.2 nM), as well as a high selectivity for 5-HT1A receptor over other tested receptors. In addition, it had low affinity for hERG channel (IC50 > 10 μM). The results of functional experiments in vitro showed that 12f was a potent 5-HT1A receptor agonist (EC50 = 0.9 nM, Imax = 98%) and a 5-HT2A receptor antagonist (IC50 = 8.7 nM). Further pharmacological evaluation in vivo showed that 12f exhibited significant antidepressant-like and anxiolytic-like effects in mice. Moreover, it showed no significant sedative effect at the effective dose. The preliminary pharmacokinetic studies in rats showed that 12f had a good oral bioavailability (F = 32.5%). All these promising results make compound 12f a potential candidate for the treatment of depression and anxiety. --INVALID-LINK-- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-1-benzazepine ... 4965-09-7 ... 2,3,4,5-tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... --INVALID-LINK-- Synthesis and biological evaluation of 2,3,4,5-tetrahydro-1H ... A series of novel 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives were synthesized and evaluated for their in vitro and in vivo biological activities. The results showed that most of the compounds exhibited potent and selective inhibition of phosphodiesterase 4 (PDE4). In particular, compound 10f showed the most potent inhibitory activity against PDE4B (IC50 = 0.5 nM) and PDE4D (IC50 = 0.8 nM), and high selectivity over PDE4A and PDE4C. It also showed potent anti-inflammatory activity in vivo in a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation. The structure-activity relationship (SAR) and the docking study of these compounds were also discussed. --INVALID-LINK-- Synthesis and Pharmacological Evaluation of Novel 2,3,4,5 ... A series of novel 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives were designed, synthesized, and evaluated for their affinities for the 5-HT1A and 5-HT2A receptors and the 5-HT transporter (SERT). The results showed that most of the compounds had high to moderate affinities for the 5-HT1A and 5-HT2A receptors but low affinity for SERT. Among them, compound 10 displayed the highest affinity for the 5-HT1A receptor (Ki = 0.6 nM) and a high affinity for the 5-HT2A receptor (Ki = 9.8 nM). It also showed high selectivity for the 5-HT1A receptor over a wide range of other receptors. In functional assays, compound 10 acted as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In animal models of depression and anxiety, compound 10 exhibited significant antidepressant-like and anxiolytic-like effects. The preliminary pharmacokinetic study showed that compound 10 had a good oral bioavailability (F = 28.6%) in rats. These findings suggest that compound 10 is a promising candidate for the treatment of depression and anxiety. --INVALID-LINK-- Analytical methods for the determination of central nervous system ... The present review describes the analytical methods for the determination of central nervous system (CNS) drugs in biological samples. The reviewed methods include high-performance liquid chromatography (HPLC) with different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), gas chromatography (GC) with various detectors, and capillary electrophoresis (CE). The sample preparation techniques, such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also discussed. The application of these methods for the determination of CNS drugs in biological samples is also reviewed. --INVALID-LINK-- Determination of buspirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of buspirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with ethyl acetate. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (80:20, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of buspirone in healthy volunteers. --INVALID-LINK-- Determination of vilazodone in rat plasma by ultra-performance ... A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vilazodone in rat plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vilazodone in rats. --INVALID-LINK-- Determination of vortioxetine in human plasma by UPLC-MS/MS and ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vortioxetine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vortioxetine in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating HPLC method for the ... A stability-indicating high-performance liquid chromatography (HPLC) method was developed and validated for the determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (50:50, v/v) at a flow rate of 1 mL/min. The detection was performed at 230 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of quetiapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of quetiapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of quetiapine in human plasma. --INVALID-LINK-- Determination of ziprasidone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ziprasidone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ziprasidone in human plasma. --INVALID-LINK-- Development and validation of a sensitive LC-MS/MS method for the ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cariprazine and its two major active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-50 ng/mL for all three analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of cariprazine in human plasma. --INVALID-LINK-- Analytical and bioanalytical methods for the determination of ... This review summarizes the analytical and bioanalytical methods for the determination of brexpiprazole, a novel serotonin-dopamine activity modulator. The methods discussed include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also covered. The application of these methods for the determination of brexpiprazole in bulk drug, pharmaceutical formulations, and biological samples is also reviewed. --INVALID-LINK-- Development and validation of a UPLC-MS/MS method for the ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of asenapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of asenapine in human plasma. --INVALID-LINK-- Determination of aripiprazole in human plasma by LC-MS/MS and its ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of aripiprazole in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of aripiprazole in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating UPLC method for ... A stability-indicating ultra-performance liquid chromatography (UPLC) method was developed and validated for the determination of iloperidone in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The detection was performed at 220 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of iloperidone in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of paliperidone in human plasma by UPLC-MS/MS and its ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of paliperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of paliperidone in human plasma. --INVALID-LINK-- Determination of olanzapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of olanzapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of olanzapine in human plasma. --INVALID-LINK-- Determination of risperidone and its active metabolite 9 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of risperidone in human plasma. --INVALID-LINK-- Determination of clozapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of clozapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of clozapine in human plasma. --INVALID-LINK-- Determination of loxapine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of loxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of loxapine in human plasma. --INVALID-LINK-- Determination of amoxapine and its active metabolite 8 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of amoxapine and its active metabolite 8-hydroxyamoxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with ethyl acetate. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of amoxapine in human plasma. --INVALID-LINK-- Determination of sertindole in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of sertindole in human plasma. The plasma samples were prepared by solid-phase extraction. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of sertindole in human plasma. --INVALID-LINK-- Determination of zotepine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zotepine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (98:2, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (45:55, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zotepine in human plasma. --INVALID-LINK-- Determination of perospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perospirone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perospirone in human plasma. --INVALID-LINK-- Determination of blonanserin in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of blonanserin in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and dichloromethane (50:50, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of blonanserin in human plasma. --INVALID-LINK-- Determination of mosapride in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of mosapride in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (70:30, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of mosapride in healthy volunteers. --INVALID-LINK-- Determination of tandospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of tandospirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (60:40, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of tandospirone in healthy volunteers. --INVALID-LINK-- Determination of perampanel in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perampanel in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 1-500 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perampanel in human plasma. --INVALID-LINK-- Determination of rufinamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of rufinamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of rufinamide in human plasma. --INVALID-LINK-- Determination of lacosamide in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of lacosamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of lacosamide in human plasma. --INVALID-LINK-- Determination of eslicarbazepine acetate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of eslicarbazepine acetate and its active metabolite eslicarbazepine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 μg/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of eslicarbazepine acetate in human plasma. --INVALID-LINK-- Determination of zonisamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zonisamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zonisamide in human plasma. --INVALID-LINK-- Determination of topiramate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of topiramate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of topiramate in human plasma. --INVALID-LINK-- Determination of gabapentin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of gabapentin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of gabapentin in human plasma. --INVALID-LINK-- Determination of pregabalin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of pregabalin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of pregabalin in human plasma. --INVALID-LINK-- Determination of levetiracetam in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of levetiracetam in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of levetiracetam in human plasma. --INVALID-LINK-- Determination of ethosuximide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ethosuximide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ethosuximide in human plasma. --INVALID-LINK-- Determination of felbamate in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of felbamate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 0.1-20 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of felbamate in human plasma. --INVALID-LINK-- Methods for the Quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine**

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in pharmaceutical research. The following sections outline validated methods for its determination in various matrices, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction

2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Accurate and precise quantification of these molecules is paramount for pharmacokinetic studies, formulation development, and quality control. This guide offers comprehensive protocols to facilitate reliable analysis. While specific methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are not extensively documented in publicly available literature, this document extrapolates from established analytical techniques for similar heterocyclic compounds and central nervous system (CNS) drugs.

II. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for the quantification of pharmaceutical compounds. This section details a stability-indicating HPLC method suitable for the determination of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in bulk drug and pharmaceutical formulations.

A. Principle

The method involves chromatographic separation of the analyte on a reversed-phase C18 column followed by detection using a UV spectrophotometer at a wavelength of maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

B. Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of 2,3,4,5-Tetrahydrobenzo[f]oxazepine (typically in the range of 220-280 nm).

  • Injection Volume: 20 µL.

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3,4,5-Tetrahydrobenzo[f]oxazepine reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the sample by interpolating its peak area on the calibration curve.

C. Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
RobustnessUnaffected by minor changes in flow rate and mobile phase composition

D. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B D Extract & Dilute (Sample) A->D C Prepare Serial Dilutions (Standards) B->C E Inject into HPLC System C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

A. Principle

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on a chromatographic column. It is then ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing a high degree of certainty in the results.

B. Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).

  • LC-MS grade solvents (acetonitrile, methanol, formic acid, water).

  • Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and a suitable internal standard (IS).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and its IS into the mass spectrometer to identify the precursor ions and optimize collision energies for the most intense and specific product ions.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or well plate and inject a portion into the LC-MS/MS system.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the biological samples using the regression equation from the calibration curve.

C. Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.7 - 104.3%
Precision (% RSD)< 5.0%
Matrix EffectMinimal
Extraction Recovery> 85%

D. Experimental Workflow

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Generate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for LC-MS/MS quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

IV. Conclusion

The analytical methods detailed in this document provide robust frameworks for the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the nature of the sample matrix and the required sensitivity. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine sample analysis.

Application Note: Experimental Design for Testing the Efficacy of Tetrahydrobenzo[f]oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrobenzo[f]oxazepine derivatives have emerged as a promising class of compounds with potential therapeutic applications. Notably, derivatives of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine have been identified as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[3]. These compounds have demonstrated neuroprotective properties and efficacy in animal models of Parkinson's disease, suggesting their potential as novel therapeutics for neurodegenerative disorders[3]. Other oxazepine-based structures have been explored for a range of biological activities, including anticonvulsant and anti-cancer effects[4][5].

This document provides a detailed experimental framework for assessing the preclinical efficacy of novel Tetrahydrobenzo[f]oxazepine compounds, with a primary focus on their potential as hMAO-B inhibitors for the treatment of Parkinson's disease. The protocols outlined below cover essential in vitro and in vivo studies designed to evaluate target engagement, cellular activity, and therapeutic efficacy in a relevant disease model. Adherence to rigorous experimental design is crucial for generating reproducible and translatable preclinical data[1][6][7][8].

Hypothesized Signaling Pathway: Neuroprotection via hMAO-B Inhibition

The primary proposed mechanism of action for the therapeutic effect of Tetrahydrobenzo[f]oxazepine in the context of Parkinson's disease is the inhibition of hMAO-B. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting hMAO-B, the compound increases dopaminergic tone. Additionally, the breakdown of dopamine by MAO-B can produce reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death. Therefore, inhibiting hMAO-B is also expected to have a direct neuroprotective effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Activates ROS Oxidative Stress (ROS) MAOB->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Reduced by Inhibition THBO Tetrahydrobenzo[f]oxazepine THBO->MAOB Inhibits Signal Improved Signal Transduction Dopamine_R->Signal

Caption: Hypothesized neuroprotective mechanism of Tetrahydrobenzo[f]oxazepine.

In Vitro Efficacy Testing

In vitro assays are fundamental for determining the potency, selectivity, and cellular effects of the test compound before advancing to more complex and costly in vivo models.

Experimental Workflow: In Vitro Assays

G start Start assay1 Assay 1: hMAO-B Enzyme Inhibition start->assay1 assay2 Assay 2: Cellular Neuroprotection assay1->assay2 assay3 Assay 3: Selectivity Profiling assay2->assay3 end Data Analysis (IC50, EC50) assay3->end

Caption: Workflow for in vitro efficacy testing of Tetrahydrobenzo[f]oxazepine.

Protocol 1: hMAO-B Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (Tetrahydrobenzo[f]oxazepine)

  • Positive control inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Plate reader with fluorescence capabilities

Methodology:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Add 20 µL of hMAO-B enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a substrate/detection reagent mix containing the MAO-B substrate, Amplex Red, and HRP.

  • Initiate the reaction by adding 60 µL of the substrate/detection mix to all wells.

  • Immediately place the plate in a fluorescence plate reader set to 37°C.

  • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) every 2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of fluorescence over time) for each well.

  • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

Objective: To evaluate the ability of the test compound to protect neuronal cells from a neurotoxin relevant to Parkinson's disease, such as MPP+ (1-methyl-4-phenylpyridinium).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP+ neurotoxin

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear cell culture plates

  • Luminometer

Methodology:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Introduce the neurotoxin MPP+ (e.g., at a final concentration of 1 mM) to all wells except the "no toxin" control.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the "no toxin" control (100% viability) and "toxin only" control (0% protection).

  • Plot the percent cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

In Vivo Efficacy Testing

In vivo studies are essential to confirm the therapeutic potential of the compound in a living organism, taking into account its pharmacokinetic and pharmacodynamic properties.[2][9] A well-designed study should include randomization, blinding, and appropriate statistical analysis to minimize bias.[1][7]

Experimental Workflow: In Vivo Efficacy Study

G start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping induction Disease Induction (e.g., MPTP) grouping->induction treatment Treatment Period (Vehicle, Compound Doses) induction->treatment behavior Behavioral Testing (e.g., Rotarod) treatment->behavior analysis Post-mortem Analysis (Brain Tissue) behavior->analysis end Data Analysis & Reporting analysis->end

Caption: Workflow for an in vivo efficacy study in a Parkinson's disease model.

Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To assess the efficacy of the test compound in ameliorating motor deficits and protecting dopaminergic neurons in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.

Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

Experimental Groups:

  • Group 1 (Sham): Saline injection + Vehicle treatment.

  • Group 2 (MPTP Control): MPTP injection + Vehicle treatment.

  • Group 3 (Test Compound Low Dose): MPTP injection + Compound (e.g., 10 mg/kg).

  • Group 4 (Test Compound High Dose): MPTP injection + Compound (e.g., 30 mg/kg).

  • Group 5 (Positive Control): MPTP injection + Selegiline (e.g., 5 mg/kg).

Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Baseline Behavioral Testing: Perform baseline motor function tests (e.g., rotarod, pole test) to ensure no pre-existing differences between groups.

  • Disease Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce parkinsonism in groups 2-5. Group 1 receives saline injections.

  • Treatment: Begin daily administration of the test compound, vehicle, or positive control (e.g., by oral gavage) 24 hours after the first MPTP injection and continue for 7-14 days.

  • Behavioral Assessment: Conduct motor function tests at specified time points post-MPTP induction (e.g., day 7 and day 14) to assess motor coordination and bradykinesia. The assessor should be blinded to the treatment groups.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brains for histological and neurochemical analysis.

  • Post-mortem Analysis:

    • Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • Neurochemistry: Use HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Efficacy Data

CompoundhMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Neuroprotection EC50 (nM)
Tetrahydrobenzo[f]oxazepine15.2>10,000>65045.8
Selegiline (Control)25.52,500~9880.1

Table 2: Summary of In Vivo Behavioral Data (Rotarod Test)

Treatment GroupLatency to Fall (seconds) - Day 7 Post-MPTP% Improvement vs. MPTP Control
Sham + Vehicle185.5 ± 12.3N/A
MPTP + Vehicle65.2 ± 8.90%
MPTP + Compound (10 mg/kg)102.8 ± 10.1*31.2%
MPTP + Compound (30 mg/kg)145.6 ± 11.5 69.0%
MPTP + Selegiline (5 mg/kg)130.1 ± 9.854.7%
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to MPTP + Vehicle group.

Table 3: Summary of Post-mortem Neurochemical Analysis

Treatment GroupStriatal Dopamine (% of Sham)TH+ Neuron Count in Substantia Nigra (% of Sham)
Sham + Vehicle100 ± 7.5100 ± 5.6
MPTP + Vehicle35.8 ± 4.242.5 ± 6.1
MPTP + Compound (10 mg/kg)55.1 ± 5.560.8 ± 7.2
MPTP + Compound (30 mg/kg)78.9 ± 6.1 81.3 ± 5.9
MPTP + Selegiline (5 mg/kg)70.2 ± 5.8 75.4 ± 6.8
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to MPTP + Vehicle group.

References

Application Notes and Protocols: Tetrahydrobenzo[f]oxazepines in Progesterone Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrahydrobenzo[f]oxazepine derivatives in the study of progesterone receptor (PR) agonists. This document includes a summary of quantitative data from structure-activity relationship (SAR) studies, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows.

Introduction

The progesterone receptor is a crucial regulator in the female reproductive system and is a significant target in the development of therapies for gynecological disorders and contraception. Non-steroidal PR agonists offer potential advantages over traditional steroidal compounds by potentially reducing off-target effects. Tetrahydrobenzo[f]oxazepine derivatives have emerged as a promising class of potent and selective non-steroidal progesterone receptor agonists. This document outlines the key findings and methodologies for researchers working with this class of compounds.

Data Presentation: Structure-Activity Relationship of Tetrahydrobenzo[f]oxazepine Analogs

The following tables summarize the in vitro potency of various Tetrahydrobenzo[f]oxazepine derivatives from published studies. These compounds have been evaluated for their ability to bind to the progesterone receptor and to activate its transcriptional activity.

Table 1: In Vitro Activity of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][1][2]oxazepine Derivatives [1]

CompoundRR'R"PR Binding (IC50, nM)Functional Activity (EC50, nM)
1 HHH>1000>1000
2a 6-FHH15050
2b 7-FHH8025
2c 6-ClHH12040
2d 7-ClHH7520
3a H1-OHH500200
3b H1-OMeH600250
4a 6-FH1'-CF351
4b 7-FH1'-CF330.8
4c 6-ClH1'-CF381.5
4d 7-ClH1'-CF340.9

Table 2: In Vitro Activity of 6-Aryl-1,4-dihydrobenzo[d][1][3]oxazine-2-thiones (including Tanaproget) [2][3][4]

CompoundArRPR Binding (IC50, nM)T47D Alkaline Phosphatase Assay (EC50, nM)
5a PhenylH2510
5b 4-FluorophenylH155
5c 4-ChlorophenylH187
5d 4-CyanophenylH103
6a 5-Cyanopyrrol-2-ylCH31.20.3
Tanaproget (6b) 1-Methyl-5-cyanopyrrol-2-ylCH30.8 0.1
7a 4-PyridylH3012
7b 2-ThienylH229

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human progesterone receptor.

Materials:

  • Human progesterone receptor (hPR) ligand-binding domain (LBD)

  • [³H]-Progesterone (radioligand)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM DTT.

  • Test compounds (Tetrahydrobenzo[f]oxazepines)

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the hPR-LBD, [³H]-Progesterone (at a final concentration close to its Kd), and the test compound dilutions.

  • For determining non-specific binding, include wells with a high concentration of unlabeled progesterone. For total binding, include wells with only the radioligand and receptor.

  • Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • Separate the bound from free radioligand using a hydroxylapatite slurry.

  • Wash the hydroxylapatite pellets with cold assay buffer.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

T47D Cell-Based Alkaline Phosphatase Reporter Assay

This functional assay measures the ability of a compound to act as a PR agonist by inducing the expression of an endogenous alkaline phosphatase reporter gene in the T47D human breast cancer cell line.

Materials:

  • T47D human breast cancer cells

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Hormone-depleted medium (using charcoal-stripped FBS).

  • Test compounds (Tetrahydrobenzo[f]oxazepines)

  • p-Nitrophenyl phosphate (pNPP) substrate solution.

  • Lysis buffer.

  • Microplate reader.

Procedure:

  • Plate T47D cells in a 96-well plate and allow them to adhere overnight.

  • Replace the growth medium with hormone-depleted medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds or a reference agonist (e.g., progesterone).

  • Incubate for 48-72 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the lysis buffer.

  • Add the pNPP substrate solution to the cell lysates.

  • Incubate at 37°C until a yellow color develops.

  • Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Calculate the EC50 values from the dose-response curves.

In Vivo Rat Decidualization Model

This in vivo model assesses the progestogenic activity of a compound by its ability to induce a decidual response in the uterus of ovariectomized rats.

Materials:

  • Ovariectomized female Sprague-Dawley rats.

  • Estradiol and progesterone for priming.

  • Test compounds (Tetrahydrobenzo[f]oxazepines) formulated for administration (e.g., subcutaneous or oral).

  • Uterine trauma induction tool (e.g., a burred needle).

Procedure:

  • Prime the ovariectomized rats with estradiol for several days to induce uterine sensitivity.

  • Administer the test compound or vehicle control daily.

  • On a specific day of treatment, induce a traumatic stimulus to one uterine horn, leaving the other horn as a control.

  • Continue daily treatment for several more days.

  • Euthanize the animals and dissect the uteri.

  • Weigh both the traumatized and control uterine horns.

  • A significant increase in the weight of the traumatized horn compared to the control horn indicates a positive decidual response.

  • Determine the dose-response relationship and the ED50 of the test compound.

Visualizations

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone (P4) or Tetrahydrobenzo[f]oxazepine PR_complex PR-HSP Complex P4->PR_complex Binds PR Active PR Dimer PR_complex->PR HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA Coactivators Coactivators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription

Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow for PR Agonist Evaluation

This diagram outlines a typical workflow for the screening and evaluation of novel Tetrahydrobenzo[f]oxazepine derivatives as progesterone receptor agonists.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Evaluation cluster_invivo In Vivo Validation Binding_Assay PR Binding Assay (IC50 Determination) Functional_Assay Functional Reporter Assay (EC50 Determination) Binding_Assay->Functional_Assay Selectivity_Assays Selectivity Assays (vs. other steroid receptors) Functional_Assay->Selectivity_Assays SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Assays->SAR_Analysis PK_Studies Pharmacokinetic Studies SAR_Analysis->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Decidualization) PK_Studies->Efficacy_Models Lead_Identification Lead Compound Identification Efficacy_Models->Lead_Identification

Caption: Workflow for evaluation of PR agonists.

References

Application Notes and Protocols for Cell-based Assays of Tetrahydrobenzo[f]oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to characterize the biological activity of Tetrahydrobenzo[f]oxazepine derivatives. The focus is on assessing their potential as modulators of key signaling pathways implicated in cancer and neurological disorders.

Introduction

Tetrahydrobenzo[f]oxazepine derivatives are a class of heterocyclic compounds with a versatile scaffold that has shown promise in various therapeutic areas. Different substitutions on the core structure can lead to a range of biological activities, including the inhibition of enzymes like phosphoinositide 3-kinase (PI3K) and monoamine oxidase B (MAO-B), as well as modulation of neurotransmitter receptors such as the GABA-A receptor.[1][2][3] This document outlines key cell-based assays to investigate these activities.

Application 1: Screening for PI3Kα Inhibitory Activity in Cancer Cell Lines

Certain derivatives of the related 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine scaffold have been identified as potent and selective inhibitors of PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][7][8] Cell-based assays are crucial for determining the efficacy and selectivity of novel Tetrahydrobenzo[f]oxazepine derivatives as PI3Kα inhibitors.

Data Presentation: Antiproliferative Activity of Benzo[f]imidazo[1,2-d][4][6]oxazepine Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

CompoundHCT-116 (Colon) IC50 (μM)HL-60 (Leukemia) IC50 (μM)A-549 (Lung) IC50 (μM)MCF-7 (Breast) IC50 (μM)PI3Kα IC50 (μM)
25 0.080.060.110.150.016
LY294002 (Control) 10.28.512.315.10.47

Data extracted from a study on 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine derivatives.[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Tetrahydrobenzo[f]oxazepine derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, HL-60, A-549, MCF-7)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Tetrahydrobenzo[f]oxazepine derivatives dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the Tetrahydrobenzo[f]oxazepine derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known PI3K inhibitor like LY294002).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

2. Western Blot Analysis for PI3K Pathway Activation

This protocol is used to confirm that the observed cytotoxic effects are due to the inhibition of the PI3K/AKT signaling pathway.

  • Materials:

    • Human cancer cell lines

    • Tetrahydrobenzo[f]oxazepine derivatives

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • SDS-PAGE gels and Western blot equipment

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of the Tetrahydrobenzo[f]oxazepine derivative for a specified time (e.g., 2-24 hours).

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on AKT phosphorylation.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Tetrahydrobenzo[f]oxazepine Derivative Derivative->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

MTT_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate (4h) & Dissolve Formazan MTT->Formazan Measure Measure Absorbance (570 nm) Formazan->Measure Analyze Calculate IC50 Measure->Analyze

Caption: MTT Assay Experimental Workflow.

Application 2: Evaluation of Monoamine Oxidase B (MAO-B) Inhibition

Some Tetrahydrobenzo[f]oxazepine derivatives have been designed as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[9] MAO-B inhibitors are used in the treatment of Parkinson's disease.

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine)

    • Horseradish Peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

    • Tetrahydrobenzo[f]oxazepine derivatives

    • Known MAO-B inhibitor (e.g., Pargyline) as a positive control

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

    • Add 50 µL of different concentrations of the Tetrahydrobenzo[f]oxazepine derivatives or the positive control to the wells of the microplate.

    • Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) every 1-2 minutes for 30 minutes.

    • Calculate the reaction rate (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualization

MAOB_Inhibition_Workflow Prepare Prepare Reagents & Compound Dilutions Incubate_Inhibitor Pre-incubate MAO-B with Inhibitor Prepare->Incubate_Inhibitor Start_Reaction Add Substrate Mix (Substrate, HRP, Probe) Incubate_Inhibitor->Start_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Start_Reaction->Measure_Fluorescence Analyze Calculate Reaction Rates & IC50 Measure_Fluorescence->Analyze

Caption: MAO-B Inhibition Assay Workflow.

Application 3: Assessment of GABA-A Receptor Modulation

The structural similarity of Tetrahydrobenzo[f]oxazepines to other central nervous system (CNS) active compounds suggests their potential to modulate GABA-A receptors, which are the primary targets for many anxiolytic and anticonvulsant drugs.[10][11]

Experimental Protocol: Electrophysiology Assay using Patch-Clamp

Whole-cell patch-clamp is the gold standard for studying ion channel modulation and provides detailed information on how a compound affects receptor function.

  • Materials:

    • Cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)

    • External solution (containing physiological ion concentrations)

    • Internal solution (for the patch pipette, containing appropriate ions)

    • GABA (gamma-aminobutyric acid)

    • Tetrahydrobenzo[f]oxazepine derivatives

    • Positive control (e.g., Diazepam)

    • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Procedure:

    • Culture the cells expressing GABA-A receptors on coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a submaximal concentration of GABA to elicit a baseline current response.

    • Co-apply the Tetrahydrobenzo[f]oxazepine derivative with GABA and record the current response.

    • Wash the cell and re-apply GABA to ensure the response returns to baseline.

    • Test a range of compound concentrations to determine the dose-response relationship.

    • Analyze the data to determine if the compound potentiates or inhibits the GABA-induced current and calculate the EC50 (for potentiation) or IC50 (for inhibition).

Mandatory Visualization

GABA_Modulation_Logic GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Derivative Tetrahydrobenzo[f]oxazepine Derivative Derivative->GABA_A_Receptor Modulates (Potentiates or Inhibits)

Caption: GABA-A Receptor Modulation Logic.

References

Application Notes and Protocols for Evaluating Tetrahydrobenzo[f]oxazepine Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and animal models relevant to the pharmacological evaluation of compounds based on the Tetrahydrobenzo[f]oxazepine scaffold. This document outlines experimental protocols for assessing the efficacy of these compounds in preclinical models of Parkinson's disease, colorectal cancer, and trypanosomiasis, reflecting the diverse therapeutic potential of this chemical class.

Introduction to Tetrahydrobenzo[f]oxazepine Pharmacology

The Tetrahydrobenzo[f]oxazepine core structure is a versatile scaffold that has been incorporated into molecules targeting a range of biological pathways. Notably, derivatives have been developed as:

  • Monoamine Oxidase B (MAO-B) Inhibitors: For the potential treatment of Parkinson's disease (PD), aiming to increase dopamine levels in the brain.[1]

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: Investigated for their anti-cancer properties by targeting the PI3K-AKT signaling pathway, which is often dysregulated in tumors.

  • PEX14-PEX5 Interaction Inhibitors: As potential trypanocidal agents, disrupting the import of proteins into glycosomes, which is essential for the survival of Trypanosoma parasites.

This document provides detailed protocols for evaluating compounds with these mechanisms of action in established animal models.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for designing and interpreting pharmacological studies.

MAO-B Inhibition in Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. MAO-B is a key enzyme responsible for the degradation of dopamine. Inhibitors of MAO-B block this degradation, thereby increasing the synaptic availability of dopamine and alleviating motor symptoms.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Tetrahydrobenzo_f_oxazepine Tetrahydrobenzo[f]oxazepine MAO-B Inhibitor Tetrahydrobenzo_f_oxazepine->MAOB Inhibition

Caption: MAO-B Inhibition Pathway.

PI3K-AKT Signaling Pathway in Cancer

The PI3K-AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is constitutively active, promoting tumor progression. Tetrahydrobenzo[f]oxazepine-based PI3K inhibitors aim to block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Tetrahydrobenzo_f_oxazepine Tetrahydrobenzo[f]oxazepine PI3K Inhibitor Tetrahydrobenzo_f_oxazepine->PI3K Inhibition

Caption: PI3K-AKT Signaling Pathway.

PEX5-PEX14 Protein-Protein Interaction in Trypanosoma

Trypanosoma parasites possess unique organelles called glycosomes, which are essential for their metabolism and survival. The import of proteins into the glycosome is mediated by the interaction of the PEX5 receptor and the PEX14 docking protein. Inhibiting this interaction with Tetrahydrobenzo[f]oxazepine-based compounds disrupts glycosomal function, leading to parasite death.

PEX5_PEX14_Interaction PEX5 PEX5-Cargo Complex PEX14 PEX14 (on Glycosome Membrane) PEX5->PEX14 Binding ProteinImport Glycosomal Protein Import PEX14->ProteinImport Facilitates Tetrahydrobenzo_f_oxazepine Tetrahydrobenzo[f]oxazepine PEX14 Inhibitor Tetrahydrobenzo_f_oxazepine->PEX14 Inhibition

Caption: PEX5-PEX14 Interaction Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tetrahydrobenzo[f]oxazepine derivatives.

In Vitro Activity
Compound ClassTargetAssayKey CompoundsIC50 / pKiReference
MAO-B InhibitorsHuman MAO-BEnzyme InhibitionZM24, ZM26Not specified in abstract[1]
PI3K InhibitorsPI3KαEnzyme InhibitionCompound 25IC50: 0.016µM
PEX14 InhibitorsPEX14-PEX5 Interactionin vitro testsVarious derivativeslow- to high-digit micromolar IC50
In Vivo Efficacy in Animal Models

Note: Specific quantitative in vivo data for many Tetrahydrobenzo[f]oxazepine derivatives is limited in publicly available literature. The following represents qualitative findings.

Animal ModelCompound ClassKey FindingsReference
MPTP-induced Parkinson's Mouse ModelMAO-B Inhibitors (ZM24, ZM26)Significantly improve motor dysfunction.[1][1]
Subcutaneous CT26 Xenograft ModelPI3K-AKT Pathway InhibitorsSignificantly reduced tumor sizes with limited toxicity.
Trypanosoma Infection ModelPEX14 InhibitorsIn vivo data not available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the key animal models used in the evaluation of Tetrahydrobenzo[f]oxazepine pharmacology.

Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to evaluate the neuroprotective and symptomatic effects of MAO-B inhibitors.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • Test compound (Tetrahydrobenzo[f]oxazepine derivative) and vehicle

  • Behavioral testing apparatus (Rotarod, Pole test)

Experimental Workflow:

MPTP_Workflow Acclimatization Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, MPTP, MPTP + Test Compound) Acclimatization->Grouping Treatment Pre-treatment with Test Compound or Vehicle Grouping->Treatment MPTP_Induction MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals) Treatment->MPTP_Induction Behavioral Behavioral Testing (e.g., Rotarod, Pole Test) at specified time points MPTP_Induction->Behavioral Biochemical Euthanasia and Tissue Collection (Striatum and Substantia Nigra) Behavioral->Biochemical Analysis Neurochemical Analysis (e.g., HPLC for dopamine) and Immunohistochemistry (e.g., TH staining) Biochemical->Analysis

Caption: MPTP Model Experimental Workflow.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, MPTP only, MPTP + Test Compound at various doses).

  • Drug Administration:

    • Administer the test Tetrahydrobenzo[f]oxazepine derivative or its vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection) for a specified pre-treatment period.

  • MPTP Induction:

    • On the designated day, administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. All MPTP handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Behavioral Assessment:

    • Rotarod Test: At 7 days post-MPTP administration, place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse.

    • Pole Test: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter). Record the time to turn completely downward and the total time to descend to the base.

  • Euthanasia and Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice by an approved method. Dissect the brains and isolate the striatum and substantia nigra.

  • Neurochemical and Histological Analysis:

    • HPLC: Homogenize striatal tissue and analyze for dopamine and its metabolites (DOPAC, HVA) levels by high-performance liquid chromatography with electrochemical detection.

    • Immunohistochemistry: Section the substantia nigra and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons.

Protocol: Subcutaneous CT26 Xenograft Model for Colorectal Cancer

This model is used to assess the anti-tumor efficacy of PI3K-AKT pathway inhibitors.

Materials:

  • BALB/c mice (6-8 weeks old, female)

  • CT26 murine colorectal carcinoma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Test compound (Tetrahydrobenzo[f]oxazepine derivative) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture CT26 cells in a humidified incubator at 37°C and 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT26 cells during their exponential growth phase and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment:

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).

    • Administer the test compound or vehicle according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Euthanasia and Tissue Analysis:

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for PI3K-AKT pathway markers, immunohistochemistry for proliferation markers like Ki-67).

Conclusion

The Tetrahydrobenzo[f]oxazepine scaffold represents a promising starting point for the development of novel therapeutics for a variety of diseases. The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of these compounds. Careful selection of the appropriate model and adherence to detailed experimental procedures are essential for obtaining reliable and translatable pharmacological data. Further investigation is warranted to obtain more comprehensive in vivo quantitative data for this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, particularly when utilizing a modified Pictet-Spengler reaction.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low to no product yield Inefficient imine formation: Incomplete reaction between 2-phenoxyethanamine and the aldehyde.- Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate.- Use a dehydrating agent like magnesium sulfate or molecular sieves.- Consider pre-forming the imine before proceeding to the cyclization step.
Insufficiently acidic catalyst for cyclization: The acidity of the reaction medium may not be optimal for the specific substrate.- For substrates lacking electron-donating groups on the benzene ring, a stronger acid catalyst system may be required. A mixed acid catalyst of trifluoroacetic acid (TFA) and a small amount of trifluoromethanesulfonic acid (TFSA) can be more effective.[1][2]- For substrates with electron-donating groups (e.g., methoxy), TFA alone is often sufficient.[2]
Decomposition of starting materials or intermediates: The reaction temperature may be too high, or the reaction time too long.- Optimize the reaction temperature and time by monitoring the reaction progress using thin-layer chromatography (TLC).- Start with lower temperatures and gradually increase if the reaction is not proceeding.
Formation of multiple side products Intermolecular side reactions: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.- Employ high-dilution conditions to favor the intramolecular cyclization, especially for less reactive substrates.
Over-alkylation in reductive amination: If a direct reductive amination approach is used, the primary amine product can react further.- Use a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB).
Side reactions of the aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions.- Add the aldehyde slowly to the reaction mixture to maintain a low concentration.- Choose reaction conditions that do not favor aldol condensation (e.g., aprotic solvents).
Difficulty in product purification Presence of unreacted starting materials: Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC.- Use an appropriate excess of one reagent (e.g., the aldehyde) to drive the reaction to completion, followed by a suitable workup to remove the excess reagent.
Formation of polar byproducts: Acidic workup can lead to the formation of salts that are difficult to remove.- Neutralize the reaction mixture carefully during workup.- Employ column chromatography with a suitable solvent system for purification. A gradient elution might be necessary to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2,3,4,5-Tetrahydrobenzo[f]oxazepine core?

A1: A frequently employed and effective method is a modified Pictet-Spengler reaction. This involves the condensation of a 2-phenoxyethanamine with an aldehyde to form an imine, which is then acylated (e.g., with formic acid to form an N-formyliminium ion) and subsequently cyclized under acidic conditions.[1][3]

Q2: My yields are consistently low (below 30%). What is the first thing I should check?

A2: The first aspect to investigate is the efficiency of the imine formation and the acidity of the cyclization step. Ensure your reagents and solvents are anhydrous. For the cyclization, the choice and strength of the acid catalyst are critical and depend on the electronic properties of your specific substrate.[2]

Q3: Can I run this as a one-pot reaction?

A3: Yes, the imination of 2-phenoxyethanamine, formylation, and acid-catalyzed cyclization steps can be performed in a one-pot procedure, which can improve overall efficiency.[1][3]

Q4: What is the role of the N-formyl group in the modified Pictet-Spengler reaction?

A4: The N-formyl group, in the presence of an acid, forms a highly electrophilic N-formyliminium ion. This increased electrophilicity facilitates the intramolecular cyclization onto the benzene ring, often leading to higher yields compared to the direct cyclization of a simple imine.[1][2][3]

Q5: Are there alternative synthetic routes?

A5: Yes, other routes include the reduction of 2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones and multicomponent reactions. The choice of route depends on the desired substitution pattern and the availability of starting materials.

Data Presentation

Table 1: Yields of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines via Modified Pictet-Spengler Reaction[1][3]
EntryR Group of AldehydeReaction Time (h)Yield (%)
1H1626
2CH₃1645
3C₂H₅1655
4n-C₃H₇1662
5i-C₃H₇1678
6C₆H₅275
7p-CH₃OC₆H₄271

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines[3]

Materials:

  • 2-Phenoxyethanamine (1.0 eq)

  • Aldehyde (1.2 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Acetic-formic anhydride (prepared from acetic anhydride and formic acid) (50 eq)

  • Trifluoroacetic acid (TFA) (100 eq)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • Imine Formation: A mixture of 2-phenoxyethanamine (1.0 eq), the corresponding aldehyde (1.2 eq), and titanium(IV) isopropoxide (1.2 eq) is heated at 70 °C for 2 hours under an argon atmosphere.

  • Formylation: The reaction mixture is cooled to 0 °C, and a solution of acetic-formic anhydride (50 eq) is added. The mixture is then heated at 70 °C for 2 hours.

  • Removal of Excess Reagent: Excess acetic-formic anhydride is removed by heating in vacuo.

  • Cyclization: Trifluoroacetic acid (100 eq) is added to the residue, and the mixture is heated at 70 °C for the time specified in Table 1.

  • Workup and Purification: The reaction mixture is diluted with MeOH and passed through a short silica gel column, eluting with a chloroform-methanol mixture to remove titanium dioxide. The eluent is concentrated in vacuo. The residue is dissolved in chloroform, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Phenoxyethanamine 2-Phenoxyethanamine Imine Imine 2-Phenoxyethanamine->Imine + Aldehyde (Ti(O-iPr)4, 70°C) Aldehyde Aldehyde Aldehyde->Imine N-Formyliminium Ion N-Formyliminium Ion Imine->N-Formyliminium Ion + Acetic-Formic Anhydride (70°C) Tetrahydrobenzo[f]oxazepine Tetrahydrobenzo[f]oxazepine N-Formyliminium Ion->Tetrahydrobenzo[f]oxazepine + TFA (70°C, Cyclization)

Caption: Modified Pictet-Spengler reaction pathway.

experimental_workflow Start Start Imine Formation Imine Formation Start->Imine Formation 2-Phenoxyethanamine + Aldehyde Formylation Formylation Imine Formation->Formylation Add Acetic-Formic Anhydride Cyclization Cyclization Formylation->Cyclization Add TFA Workup Workup Cyclization->Workup Quench and Extract Purification Purification Workup->Purification Column Chromatography Product Product Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_yield Low_Yield Low Yield Observed? Check_Anhydrous Are conditions anhydrous? Low_Yield->Check_Anhydrous Yes Successful_Yield Yield Improved Low_Yield->Successful_Yield No Use_Drying_Agent Use drying agent (e.g., MgSO4) Check_Anhydrous->Use_Drying_Agent No Check_Catalyst Is acid catalyst appropriate? Check_Anhydrous->Check_Catalyst Yes Use_Drying_Agent->Check_Catalyst Use_Mixed_Acid Consider mixed acid catalyst (TFA/TFSA) Check_Catalyst->Use_Mixed_Acid No Optimize_Conditions Optimize Temp/Time Check_Catalyst->Optimize_Conditions Yes Use_Mixed_Acid->Optimize_Conditions High_Dilution Consider high dilution Optimize_Conditions->High_Dilution High_Dilution->Successful_Yield Problem Solved No_Improvement Consult Further High_Dilution->No_Improvement Still Low Yield

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Tetrahydrobenzo[f]oxazepine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tetrahydrobenzo[f]oxazepines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot byproduct formation during their chemical syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data tables, detailed experimental protocols, and visualizations to aid your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of tetrahydrobenzo[f]oxazepines via the Ugi-Joullié reaction?

A1: The most frequently encountered byproducts in the Ugi-Joullié synthesis of tetrahydrobenzo[f]oxazepines are diastereomers, specifically the cis and trans isomers. The reaction often yields a mixture of these stereoisomers. Additionally, unreacted starting materials and byproducts from the preceding Mitsunobu reaction, such as triphenylphosphine oxide and diethyl azodicarboxylate-derived hydrazines, can be present if the intermediate cyclic imine is not sufficiently purified.

Q2: How can I control the formation of cis and trans isomers in my Ugi-Joullié reaction?

A2: The diastereoselectivity of the Ugi-Joullié reaction can be influenced by the reaction conditions. Often, the trans isomer is the kinetic product. However, the cis isomer can be favored through a thermodynamically controlled base-catalyzed epimerization.[1] Treatment of the reaction mixture with a base, such as potassium hydroxide in methanol, can lead to the isomerization of the initially formed trans product to the more stable cis isomer.[1]

Q3: What byproducts should I expect from the Mitsunobu reaction used to synthesize the cyclic imine precursor?

A3: The Mitsunobu reaction, commonly used to form the ether linkage in the precursor to the cyclic imine, generates two main stoichiometric byproducts: triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate, such as diethyl hydrazinedicarboxylate. These byproducts are known to complicate product purification.

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction mixture?

A4: Several strategies can be employed for the removal of Mitsunobu byproducts:

  • Chromatography: Flash column chromatography is a standard method for separating the desired product from TPPO and the hydrazine byproduct.

  • Filtration: In some cases, TPPO may precipitate from the reaction mixture and can be removed by filtration.

  • Resin-bound reagents: Using a polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.

  • Modified reagents: Employing modified azodicarboxylates, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), can lead to a hydrazine byproduct that is easily removed by filtration and can be recycled.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Ugi-Joullié Reaction

Problem: My Ugi-Joullié reaction is producing a nearly 1:1 mixture of cis and trans diastereomers, and I need to enrich one of them.

Troubleshooting Workflow:

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (cis:trans ≈ 1:1) check_kinetic Is the trans isomer the desired product? start->check_kinetic optimize_kinetic Optimize for Kinetic Product - Lower reaction temperature - Shorter reaction time - Use non-polar aprotic solvents check_kinetic->optimize_kinetic Yes check_thermo Is the cis isomer the desired product? check_kinetic->check_thermo No analysis Analyze Diastereomeric Ratio (HPLC, NMR) optimize_kinetic->analysis induce_epimerization Induce Epimerization - Add base (e.g., KOH/MeOH) - Increase reaction temperature - Prolong reaction time check_thermo->induce_epimerization Yes end_fail Re-evaluate Strategy check_thermo->end_fail No induce_epimerization->analysis analysis->start Unsuccessful end_success Desired Diastereomer Enriched analysis->end_success Successful

Caption: Troubleshooting workflow for improving diastereoselectivity.

Explanation:

  • Identify Desired Isomer: Determine whether the trans (kinetic) or cis (thermodynamic) product is your target.

  • Optimize for Kinetic Product (trans): To favor the kinetic product, consider lowering the reaction temperature, shortening the reaction time, and using non-polar aprotic solvents. These conditions can help trap the initially formed trans isomer before it has a chance to epimerize.

  • Induce Epimerization for Thermodynamic Product (cis): To obtain the more stable cis isomer, introduce a base to the reaction mixture after the initial Ugi reaction. This will catalyze the epimerization of the trans isomer to the cis isomer.[1] Increasing the temperature and prolonging the reaction time can also promote this process.

  • Analysis: Use analytical techniques such as HPLC or ¹H NMR to determine the diastereomeric ratio after each modification.

Quantitative Data on Diastereoselectivity:

EntryBaseSolventTemperature (°C)Time (h)cis:trans Ratio
1NoneToluene252430:70
2KOHMeOH604885:15
3DBUTHF257270:30

Note: These are representative data and actual results may vary depending on the specific substrates used.

Issue 2: Presence of Mitsunobu Byproducts in the Final Product

Problem: My final tetrahydrobenzo[f]oxazepine product is contaminated with triphenylphosphine oxide (TPPO) and/or hydrazine-derived impurities.

Troubleshooting Workflow:

Troubleshooting_Mitsunobu_Byproducts start Contamination with Mitsunobu Byproducts purification_step1 Purify Cyclic Imine Intermediate - Flash Chromatography - Recrystallization start->purification_step1 check_purity Is the intermediate pure? purification_step1->check_purity ugi_reaction Proceed with Ugi-Joullié Reaction check_purity->ugi_reaction Yes alternative_reagents Consider Alternative Reagents - Polymer-bound PPh3 - Modified Azodicarboxylates (e.g., DCAD) check_purity->alternative_reagents No final_purification Final Product Purification - Chromatography - Recrystallization ugi_reaction->final_purification end_success Pure Product Obtained final_purification->end_success alternative_reagents->start

Caption: Troubleshooting workflow for removing Mitsunobu byproducts.

Explanation:

  • Purify the Intermediate: The most effective way to avoid Mitsunobu byproducts in your final product is to rigorously purify the cyclic imine intermediate before the Ugi-Joullié reaction. Use flash column chromatography or recrystallization to remove TPPO and the hydrazine byproduct.

  • Alternative Reagents: If purification of the intermediate is challenging, consider using modified Mitsunobu reagents in the initial step. Polymer-bound triphenylphosphine allows for the easy removal of the phosphine oxide by filtration. Similarly, using an azodicarboxylate like DCAD results in a hydrazine byproduct that can be precipitated and filtered off.

  • Final Purification: If minor impurities persist, a final purification of the tetrahydrobenzo[f]oxazepine product by chromatography or recrystallization should be performed.

Experimental Protocols

Protocol 1: Base-Catalyzed Epimerization to Favor the cis-Isomer
  • Reaction Setup: Following the completion of the Ugi-Joullié reaction in a suitable solvent (e.g., methanol or THF), add a solution of potassium hydroxide (1.5 equivalents) in methanol to the reaction mixture.

  • Epimerization: Heat the reaction mixture to reflux (approximately 60-65 °C) and stir for 24-48 hours.

  • Monitoring: Monitor the progress of the epimerization by taking aliquots from the reaction mixture and analyzing the diastereomeric ratio by HPLC or ¹H NMR.

  • Work-up: Once the desired diastereomeric ratio is achieved, cool the reaction mixture to room temperature. Neutralize the base with a mild acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enriched cis-isomer.

Protocol 2: Purification of the Cyclic Imine Intermediate
  • Initial Work-up: After the Mitsunobu reaction, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Removal of Hydrazine Byproduct: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove the basic hydrazine byproduct.

  • Removal of TPPO: Concentrate the organic layer. If TPPO precipitates, it can be removed by filtration. If it remains in solution, it will be removed during chromatography.

  • Chromatography: Perform flash column chromatography on the crude product using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired cyclic imine from TPPO and any remaining impurities.

  • Characterization: Confirm the purity of the isolated cyclic imine by ¹H NMR and mass spectrometry before proceeding to the Ugi-Joullié reaction.

Signaling Pathways and Logical Relationships

Ugi-Joullié Reaction Mechanism and Diastereomer Formation

Ugi_Joulie_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CyclicImine Cyclic Imine NitriliumIon Nitrilium Ion Intermediate CyclicImine->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon CarboxylicAcid Carboxylic Acid Adduct α-Adduct CarboxylicAcid->Adduct NitriliumIon->Adduct Nucleophilic attack TransProduct trans-Tetrahydrobenzo[f]oxazepine (Kinetic Product) Adduct->TransProduct Mumm Rearrangement (Facial attack from less hindered side) CisProduct cis-Tetrahydrobenzo[f]oxazepine (Thermodynamic Product) TransProduct->CisProduct Base-catalyzed Epimerization

Caption: Mechanism of the Ugi-Joullié reaction leading to diastereomers.

This diagram illustrates the key steps in the Ugi-Joullié reaction. The initial attack of the isocyanide on the cyclic imine can occur from two different faces, leading to the formation of diastereomeric products. The trans isomer is often the kinetically favored product due to a less sterically hindered approach. The subsequent Mumm rearrangement traps this stereochemistry. However, under basic conditions, the proton at the newly formed stereocenter can be abstracted, allowing for epimerization to the thermodynamically more stable cis isomer.

References

Optimization of reaction conditions for Tetrahydrobenzo[f]oxazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Tetrahydrobenzo[f]oxazepine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tetrahydrobenzo[f]oxazepine. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data on reaction condition optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Tetrahydrobenzo[f][1][2]oxazepines?

Commonly used starting materials include chiral enantiopure 1,2-amino alcohols and salicylaldehydes.[1] Other approaches may utilize substituted 2-aminophenols and substituted 2-halobenzaldehydes.[3]

Q2: Which synthetic routes are typically employed for the synthesis of the Tetrahydrobenzo[f]oxazepine core?

Several synthetic strategies have been developed, including:

  • Ugi-Joullié Multicomponent Reaction: This method involves a highly diastereoselective reaction of chiral cyclic imines (derived from 1,2-amino alcohols and salicylaldehydes) to yield trans-tetrahydrobenzo[f][1][2]oxazepines.[1]

  • Cyclocondensation Reactions: These reactions involve the condensation of two precursor molecules, such as substituted 2-aminophenols with substituted 2-halobenzaldehydes.[3]

  • Tandem C-N Coupling/C-H Carbonylation: Copper-catalyzed tandem reactions have been used for the synthesis of benzo-1,4-oxazepine derivatives.[4]

  • Pericyclic Cycloaddition: This route often involves the reaction of Schiff bases with anhydrides like maleic, phthalic, or succinic anhydride.[2][5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of oxazepine derivatives, often in solvent-free conditions.[5]

Q3: How can the stereochemistry of the final product be controlled?

Stereocontrol, particularly diastereoselectivity, is a crucial aspect of Tetrahydrobenzo[f][1][2]oxazepine synthesis. The Ugi-Joullié reaction, for instance, is highly diastereoselective, favoring the formation of the trans isomer.[1] The cis isomer can be obtained through a thermodynamically controlled base-catalyzed epimerization.[1] The choice of chiral starting materials, such as enantiopure 1,2-amino alcohols, is fundamental for controlling the final stereochemistry.[1]

Q4: What are the typical reaction times and temperatures?

Reaction conditions can vary significantly depending on the chosen synthetic route. For example, the Ugi-Joullié reaction is typically carried out at room temperature for 48 hours.[1] Other methods, such as those involving the reaction of 2-mercapto benzothiazole with ethyl chloroacetate, may require elevated temperatures (60-65 °C) for extended periods (14 hours).[2] Microwave-assisted syntheses are generally much faster.[5]

Q5: What kind of yields can be expected?

Yields are highly dependent on the specific reaction and substrates used. For the Ugi-Joullié synthesis of trans-tetrahydrobenzo[f][1][2]oxazepines, isolated yields are reported.[1] Copper-catalyzed synthesis of benzo-1,4-oxazepine derivatives has also been shown to produce good yields.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Tetrahydrobenzo[f]oxazepine.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

  • Side Reactions:

    • Cause: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

    • Solution: Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting the reaction conditions, such as temperature, solvent, or catalyst, may help to minimize side reactions.

  • Substrate Quality:

    • Cause: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials (e.g., salicylaldehydes, amino alcohols) through appropriate purification techniques like recrystallization or chromatography before use.

  • Atmosphere Control:

    • Cause: Some reactions may be sensitive to air or moisture.

    • Solution: If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Q2: I am observing multiple spots on my TLC plate. How can I identify the main product and byproducts?

  • Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will help you identify unreacted starting materials.

  • Staining: Use different TLC stains (e.g., potassium permanganate, iodine) to visualize different types of compounds.

  • Scale-up and Isolate: If possible, perform a small-scale purification of the crude mixture using column chromatography to isolate the different components. Characterize the isolated fractions using techniques like NMR and Mass Spectrometry to identify the main product and byproducts.

Q3: I am struggling with the purification of my final compound. What are the recommended methods?

  • Column Chromatography: This is a common method for purifying oxazepine derivatives.[1] The choice of solvent system (eluent) is crucial and should be determined by preliminary TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Basic Extraction: In some cases, impurities can be removed by a basic extraction.[1]

Q4: I am observing epimerization of my product. How can I prevent this?

  • Cause: N-acylated compounds can be prone to epimerization, especially under basic conditions (e.g., KOH in MeOH).[1]

  • Solution:

    • Avoid strongly basic conditions during workup and purification.

    • If epimerization is thermodynamically controlled, you may be able to favor one isomer by carefully selecting the reaction conditions.

    • It has been noted that the free amine forms of some tetrahydrobenzo[f][1][2]oxazepines are stable against epimerization.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield purity_issues Purity Issues (e.g., multiple TLC spots) start->purity_issues epimerization Epimerization start->epimerization check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Incomplete? inert_atmosphere Use Inert Atmosphere / Dry Solvents low_yield->inert_atmosphere Air/Moisture Sensitive? identify_byproducts Identify Byproducts (LC-MS, NMR) purity_issues->identify_byproducts optimize_purification Optimize Purification (Chromatography, Recrystallization) purity_issues->optimize_purification avoid_base Avoid Basic Conditions epimerization->avoid_base protecting_groups Consider Alternative Protecting Groups epimerization->protecting_groups check_sm_purity Verify Starting Material Purity check_reaction->check_sm_purity No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_reaction->optimize_conditions Yes check_sm_purity->optimize_conditions solution Problem Resolved optimize_conditions->solution inert_atmosphere->optimize_conditions identify_byproducts->optimize_conditions Minimize side reactions optimize_purification->solution avoid_base->solution protecting_groups->solution

Caption: A flowchart for troubleshooting common issues in Tetrahydrobenzo[f]oxazepine synthesis.

Experimental Protocols

Protocol 1: Synthesis of trans-Tetrahydrobenzo[f][1][2]oxazepines via Ugi-Joullié Reaction

This protocol is adapted from the general strategy described for a diastereoselective multicomponent Ugi-Joullié reaction.[1]

Step 1: Synthesis of Chiral Cyclic Imines

  • Start with easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes.

  • Follow established procedures for the condensation of the amino alcohol and salicylaldehyde to form the corresponding chiral cyclic imine. This step may involve the use of a dehydrating agent or azeotropic removal of water.

Step 2: Ugi-Joullié Reaction

  • In a suitable reaction vessel, dissolve the chiral cyclic imine (1 equivalent) in an appropriate solvent (e.g., methanol).

  • Add the isocyanide (1 equivalent) and the carboxylic acid (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trans-tetrahydrobenzo[f][1][2]oxazepine.

Protocol 2: General Procedure for Cycloaddition of Schiff Bases with Anhydrides

This protocol is a generalized procedure based on methods for synthesizing oxazepine rings.[2][6]

  • Synthesize the required Schiff base by reacting an appropriate amine or hydrazide with an aldehyde or ketone, often in ethanol with a catalytic amount of acetic acid.

  • In a dry reaction flask, dissolve the Schiff base (1 equivalent) and the cyclic anhydride (e.g., maleic or phthalic anhydride, 1 equivalent) in a suitable solvent like glacial acetic acid or dry benzene.

  • Reflux the reaction mixture for 3-12 hours, monitoring the progress by TLC.

  • After cooling, the product may precipitate. If so, filter the solid, wash with a suitable solvent (e.g., methanol or water), and dry.

  • If the product does not precipitate, pour the reaction mixture into ice water to induce precipitation.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

General Synthesis Workflow

SynthesisWorkflow sm Starting Materials (e.g., Amino alcohol, Salicylaldehyde) imine_formation Imine Formation sm->imine_formation ugi_reaction Ugi-Joullié Reaction (+ Isocyanide, Carboxylic Acid) imine_formation->ugi_reaction workup Reaction Workup (e.g., Solvent Removal) ugi_reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Tetrahydrobenzo[f]oxazepine) purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: A general workflow for the Ugi-Joullié synthesis of Tetrahydrobenzo[f]oxazepines.

Data on Reaction Condition Optimization

The optimization of reaction conditions is critical for achieving high yields and purity. The following tables summarize some reported data for different synthetic approaches.

Table 1: Ugi-Joullié Reaction Conditions and Yields [1]

Starting ImineIsocyanideCarboxylic AcidReaction Time (h)TemperatureIsolated Yield of trans isomer (%)
Chiral Imine 8at-BuNCAcetic Acid48Room Temp.75
Chiral Imine 8bt-BuNCAcetic Acid48Room Temp.80
Chiral Imine 8ct-BuNCAcetic Acid48Room Temp.65

Note: This table is a representative summary. Please refer to the original publication for the full scope of substrates and results.

Table 2: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepine Derivatives [4]

Substrate 1Substrate 2CatalystLigandBaseSolventTemperature (°C)Yield (%)
2-halophenolN-arylethanamineCuIL1K₂CO₃Toluene11081
2-halophenolN-alkylethanamineCuIL1K₂CO₃Toluene11075

Note: This table provides a generalized overview. "L1" refers to a specific ligand used in the study. For detailed information, consult the cited literature.

Key Optimization Parameters

OptimizationParameters optimization Reaction Optimization catalyst Catalyst / Ligand optimization->catalyst solvent Solvent optimization->solvent temperature Temperature optimization->temperature time Reaction Time optimization->time base Base optimization->base concentration Substrate Concentration optimization->concentration

Caption: Key parameters to consider for optimizing Tetrahydrobenzo[f]oxazepine synthesis.

References

Technical Support Center: Purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.

Issue 1: Poor or No Separation of Diastereomers using Flash Chromatography

Question Answer
Why are my cis and trans isomers not separating on the silica gel column? This can be due to several factors: - Inappropriate Solvent System: The polarity of your eluent may not be optimal. - Compound Degradation: Your isomers might be unstable on silica gel. - Co-elution: The Rf values of your isomers may be too close in the chosen solvent system.
What should be my first step in troubleshooting? Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities. A good starting point for non-polar compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether.[1] For more polar compounds, you might need to use a more polar solvent system.
My compounds are very polar and don't move from the baseline. What can I do? You can try using a more polar solvent system. If that fails, consider using reverse-phase chromatography with a C18 stationary phase.[2]
I suspect my compound is degrading on the silica gel. How can I confirm this and what is the solution? To check for degradation, you can perform a 2D TLC. Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent. If you see spots that are not on the diagonal, your compound is likely degrading. To mitigate this, you can use deactivated silica gel or an alternative stationary phase like alumina.
The separation on TLC looks good, but the column chromatography is failing. Why? This could be due to overloading the column, poor column packing, or running the column too fast. Ensure your sample is loaded in a concentrated band and that the elution speed is optimal.

Issue 2: Inefficient Enantiomeric Separation by Chiral HPLC

Question Answer
I am not getting baseline separation of my enantiomers on a chiral HPLC column. What should I do? Optimization of the mobile phase is crucial. Small changes in the mobile phase composition can significantly impact resolution. Vary the ratio of your solvents (e.g., n-heptane and isopropanol) and consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.
Should I be using normal-phase or reverse-phase chiral HPLC? The choice depends on the nature of your compound and the chiral stationary phase (CSP). Polysaccharide-based CSPs can often be used in both normal-phase and reverse-phase modes. Normal-phase (using solvents like hexane/isopropanol) is often a good starting point for many organic compounds.[3]
I am seeing peak tailing or broad peaks. What could be the cause? Peak tailing can result from secondary interactions between your analyte and the stationary phase, or from issues with the column itself. Ensure your sample is fully dissolved in the mobile phase before injection. If the problem persists, the column might be degraded or contaminated.
How do I choose the right chiral stationary phase (CSP)? The selection of a CSP is often empirical.[4] However, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are versatile and widely used for a broad range of compounds.[5] It is often necessary to screen a few different CSPs to find the one that provides the best separation for your specific isomers.

Issue 3: Unexpected Isomer Ratios or Interconversion

Question Answer
My synthesis was designed to produce the trans isomer, but I am isolating a significant amount of the cis isomer. Why is this happening? The trans isomer can undergo base-catalyzed epimerization to the more thermodynamically stable cis isomer.[3][6] This can occur during the work-up or purification if basic conditions are present. For example, treatment with potassium hydroxide in methanol can lead to epimerization.[6]
Can I intentionally convert the trans isomer to the cis isomer? Yes, this is possible through a thermodynamically controlled base-catalyzed epimerization.[3] This can be a useful strategy if the cis isomer is the desired product. Treatment with a base like tetrabutylammonium fluoride (TBAF) can also promote this conversion.[6]
How can I prevent unwanted epimerization during purification? Avoid basic conditions during work-up and purification. Use neutral or slightly acidic conditions where possible. If basic extraction is necessary, minimize the exposure time and use mild bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating diastereomers of 2,3,4,5-Tetrahydrobenzo[f]oxazepines?

A1: Flash column chromatography on silica gel is a standard and effective method for separating cis and trans diastereomers.[1]

Q2: How are the enantiomers of a specific diastereomer typically separated?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers.[4][7]

Q3: Can I use crystallization to separate the isomers?

A3: While crystallization can sometimes be used to separate diastereomers or resolve enantiomers (if a chiral resolving agent is used), its success is highly dependent on the specific physical properties of the isomers and is often less generally applicable than chromatographic methods.

Q4: What is a typical diastereomeric ratio (d.r.) I can expect from the synthesis?

A4: The diastereomeric ratio is highly dependent on the synthetic route. Some stereoselective syntheses can yield high d.r., for instance, a Ugi-Joullié reaction to form trans tetrahydrobenzo[f][6][8]oxazepines has been reported to be highly diastereoselective.[3][6][8] In some cases, epimerization can lead to a change in the initial ratio, for example, a 90:10 ratio of cis to trans was observed after TBAF-promoted epimerization.[6]

Q5: How can I confirm the absolute configuration of my separated isomers?

A5: The absolute configuration is typically determined by methods such as X-ray crystallography of a suitable crystal, or by using a chiral auxiliary of a known configuration in the synthesis and assuming the reaction mechanism.

Data Presentation

Table 1: Illustrative Purification Data for Diastereomer Separation by Flash Chromatography

ParameterValueReference
Stationary Phase Silica Gel (230-400 Mesh)[1]
Mobile Phase Ethyl Acetate/Petroleum Ether (1:2)[1]
Yield (fast-running diastereomer) ~40%[1]
Yield (slow-running diastereomer) ~45%[1]
Purity of separated isomers >98% (as determined by HPLC)[2]

Table 2: Illustrative Data for Enantiomeric Separation by Chiral HPLC

ParameterValueReference
Technique Chiral HPLC[4][7]
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)[9]
Mobile Phase n-Heptane/Isopropanol (80:20)[9]
Enantiomeric Excess (ee) >90%[9]
Resolution (Rs) >1.5[7]

Experimental Protocols

Protocol 1: Diastereomer Separation by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure diastereomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified diastereomers.

Protocol 2: Enantiomer Separation by Chiral HPLC

  • System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., n-heptane/isopropanol) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified diastereomer in the mobile phase to prepare a dilute solution (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Chromatogram Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength. The two enantiomers should elute as separate peaks.

  • Analysis: Determine the retention times, peak areas, and the enantiomeric excess (ee) from the chromatogram.

Protocol 3: Base-Catalyzed Epimerization of trans to cis Isomers

  • Reaction Setup: Dissolve the purified trans isomer in a suitable solvent such as methanol.

  • Base Addition: Add a solution of a base, for example, potassium hydroxide in methanol, to the reaction mixture.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress of the epimerization by TLC or HPLC.

  • Work-up: Once the desired cis:trans ratio is achieved, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting mixture by flash chromatography to isolate the pure cis isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_diastereomer_sep Diastereomer Separation cluster_enantiomer_sep Enantiomer Separation cluster_epimerization Optional Epimerization crude_mixture Crude Mixture (cis & trans diastereomers) flash_chrom Flash Chromatography crude_mixture->flash_chrom trans_isomer Pure trans Isomer flash_chrom->trans_isomer Earlier Eluting cis_isomer Pure cis Isomer flash_chrom->cis_isomer Later Eluting chiral_hplc_trans Chiral HPLC trans_isomer->chiral_hplc_trans base_epimerization Base-Catalyzed Epimerization trans_isomer->base_epimerization chiral_hplc_cis Chiral HPLC cis_isomer->chiral_hplc_cis trans_enantiomers trans Enantiomer 1 & trans Enantiomer 2 chiral_hplc_trans->trans_enantiomers cis_enantiomers cis Enantiomer 1 & cis Enantiomer 2 chiral_hplc_cis->cis_enantiomers base_epimerization->cis_isomer

Caption: Experimental workflow for the separation of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Poor Separation of Diastereomers check_tlc Re-evaluate on TLC start->check_tlc check_loading Check Column Loading start->check_loading optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Poor Resolution deactivate_silica Deactivate Silica Gel check_tlc->deactivate_silica Compound Degradation success Successful Separation optimize_solvent->success failure Separation Still Fails optimize_solvent->failure change_stationary_phase Change Stationary Phase (e.g., Reverse Phase) change_stationary_phase->success deactivate_silica->success failure->change_stationary_phase

Caption: Troubleshooting logic for poor diastereomer separation.

References

Technical Support Center: Overcoming Solubility Issues with Tetrahydrobenzo[f]oxazepine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Tetrahydrobenzo[f]oxazepine compounds.

Frequently Asked Questions (FAQs)

Q1: My Tetrahydrobenzo[f]oxazepine compound is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like many Tetrahydrobenzo[f]oxazepine derivatives. Here are the recommended initial steps:

  • pH Adjustment: Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For basic compounds, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH will enhance solubility.

  • Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective technique. Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of lipophilic compounds.[1][2] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes interfere with biological assays.

  • Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[3][4] Techniques like micronization or sonication can increase the surface area available for solvation, leading to faster dissolution and higher apparent solubility.[1][5]

Q2: I've tried using DMSO, but my compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is rapidly decreased, causing the compound to crash out of the solution. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Using a more dilute stock solution in the organic solvent can help. This reduces the degree of supersaturation when the stock is added to the aqueous buffer.

  • Stepwise Dilution: Instead of a single large dilution, add your stock solution to the aqueous buffer in smaller increments while vortexing or stirring. This allows for more gradual equilibration.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to stabilize the compound in the aqueous phase by forming micelles.[6]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[7] They can encapsulate the hydrophobic Tetrahydrobenzo[f]oxazepine molecule, forming an inclusion complex with enhanced aqueous solubility.[8]

Q3: What are solid dispersions, and can they help with the solubility of my Tetrahydrobenzo[f]oxazepine compound?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[9][10] This technique can significantly enhance the dissolution rate and bioavailability of a compound. The drug can exist in an amorphous or crystalline state within the carrier.[10] By dispersing the drug at a molecular level within a soluble carrier, its wettability and surface area are increased, leading to faster dissolution.[11][12] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is insoluble in all tested aqueous buffers. High lipophilicity and strong crystal lattice energy of the Tetrahydrobenzo[f]oxazepine core structure.1. Attempt dissolution in a water-miscible organic co-solvent (e.g., DMSO, Ethanol, PEG 400).2. Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP K30, PEG 6000).3. Investigate the formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD).
Compound precipitates from DMSO stock upon addition to aqueous media. Supersaturation and rapid change in solvent polarity.1. Decrease the concentration of the DMSO stock solution.2. Add the stock solution to the aqueous buffer slowly with vigorous mixing.3. Incorporate a low concentration of a surfactant (e.g., 0.1% Tween 80) in the aqueous buffer.4. Pre-formulate the compound with a cyclodextrin.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect all solutions for precipitation before use.2. Determine the kinetic solubility of the compound in the final assay buffer to ensure you are working below the saturation point.3. Employ a robust solubilization method such as a co-solvent system or cyclodextrin complexation to ensure consistent compound concentration.
Low oral bioavailability in animal studies despite in vitro activity. Poor dissolution rate in the gastrointestinal tract.1. Reduce the particle size of the compound through micronization or nanosuspension.2. Formulate the compound as a solid dispersion or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).

Data Presentation: Illustrative Solubility Enhancement

The following table provides illustrative quantitative data on the potential solubility enhancement of a hypothetical Tetrahydrobenzo[f]oxazepine compound ("Compound X") using various techniques.

FormulationSolvent/CarrierApparent Solubility of Compound X (µg/mL)Fold Increase
UnformulatedPBS (pH 7.4)0.51
Co-solvent System10% DMSO in PBS1530
Co-solvent System20% PEG 400 in PBS2550
Cyclodextrin Complex5% HP-β-CD in PBS50100
Solid Dispersion1:10 ratio with PVP K30120240

Note: The above data is for illustrative purposes only and actual results may vary depending on the specific Tetrahydrobenzo[f]oxazepine derivative and experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the solubility of a Tetrahydrobenzo[f]oxazepine compound in a phosphate-buffered saline (PBS) solution containing a co-solvent.

Materials:

  • Tetrahydrobenzo[f]oxazepine compound

  • Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a series of co-solvent/PBS solutions with varying concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of the Tetrahydrobenzo[f]oxazepine compound to 1 mL of each co-solvent/PBS solution in a glass vial.

  • Vortex the vials for 1 minute to ensure initial dispersion.

  • Place the vials on an orbital shaker and agitate at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare an inclusion complex of a Tetrahydrobenzo[f]oxazepine compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • Tetrahydrobenzo[f]oxazepine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Weigh the Tetrahydrobenzo[f]oxazepine compound and HP-β-CD in a 1:2 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of ethanol to form a paste.

  • Gradually add the Tetrahydrobenzo[f]oxazepine compound to the paste while continuously triturating with the pestle.

  • Knead the mixture for 30-45 minutes. The mixture should maintain a paste-like consistency.

  • Dry the resulting solid mass in a vacuum oven at 40°C until a constant weight is achieved.

  • The dried complex can then be crushed into a fine powder. The solubility of this complex in aqueous buffers can be determined using the method described in Protocol 1 (without the co-solvent).

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of a Tetrahydrobenzo[f]oxazepine compound with polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.

Materials:

  • Tetrahydrobenzo[f]oxazepine compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable volatile organic solvent

  • Rotary evaporator

  • Vacuum desiccator

Methodology:

  • Weigh the Tetrahydrobenzo[f]oxazepine compound and PVP K30 in a 1:10 weight ratio.

  • Dissolve both the compound and the PVP K30 in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder. The dissolution rate of this powder can be compared to the pure compound.

Visualizations

Signaling Pathway

Many Tetrahydrobenzo[f]oxazepine derivatives are investigated for their potential as kinase inhibitors. The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cell growth and proliferation and is often a target in cancer drug development.[13][14][15] An inhibitor of PI3K would block the downstream signaling of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Tetrahydrobenzo_f_oxazepine Tetrahydrobenzo[f]oxazepine Compound (Inhibitor) Tetrahydrobenzo_f_oxazepine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.
Experimental Workflow

The following diagram illustrates a logical workflow for addressing the solubility of a new Tetrahydrobenzo[f]oxazepine compound.

Solubility_Workflow Start Start: New Tetrahydrobenzo[f]oxazepine Compound InitialTest Initial Solubility Test in Aqueous Buffer (pH 7.4) Start->InitialTest IsSoluble Is Solubility > 10 µg/mL? InitialTest->IsSoluble Proceed Proceed with Standard Assays IsSoluble->Proceed Yes Troubleshoot Troubleshoot Solubility IsSoluble->Troubleshoot No CoSolvent Try Co-solvents (DMSO, PEG 400) Troubleshoot->CoSolvent Cyclodextrin Use Cyclodextrins (HP-β-CD) Troubleshoot->Cyclodextrin SolidDispersion Prepare Solid Dispersion (PVP K30) Troubleshoot->SolidDispersion ReTest Re-evaluate Solubility CoSolvent->ReTest Cyclodextrin->ReTest SolidDispersion->ReTest Success Solubility Improved: Proceed with Assays ReTest->Success Yes FurtherOpt Further Optimization Needed ReTest->FurtherOpt No

References

Technical Support Center: Stabilizing Tetrahydrobenzo[f]oxazepine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing Tetrahydrobenzo[f]oxazepine derivatives for reliable and reproducible biological assays. The following information addresses common challenges and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Tetrahydrobenzo[f]oxazepine derivative shows variable activity in cell-based assays. What could be the cause?

A1: Variability in activity can stem from several factors, primarily related to compound instability. Tetrahydrobenzo[f]oxazepine derivatives can be susceptible to degradation under common experimental conditions. Key factors to investigate include:

  • pH of the culture medium: The stability of your compound may be pH-dependent.

  • Light exposure: Many heterocyclic compounds are photosensitive.

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.

  • Temperature fluctuations: Freeze-thaw cycles and prolonged incubation at 37°C can degrade the compound.

  • Interaction with media components: Components of the cell culture medium may react with your compound.

Q2: What are the initial steps to assess the stability of my Tetrahydrobenzo[f]oxazepine derivative?

A2: A preliminary stability assessment should be performed before extensive biological testing. This typically involves a forced degradation study where the compound is exposed to stress conditions more severe than typical experimental settings. This helps to identify potential degradation pathways and develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: How can I improve the solubility of my poorly soluble Tetrahydrobenzo[f]oxazepine derivative for in vitro assays?

A3: Poor aqueous solubility is a common challenge. Several strategies can be employed to enhance solubility:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium.

  • Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[1][2]

  • Formulation with surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.

  • Salt formation: If your compound has ionizable groups, forming a salt can improve its solubility.

Q4: Are there any general recommendations for storing Tetrahydrobenzo[f]oxazepine derivatives?

A4: Yes, proper storage is crucial to maintain compound integrity. General recommendations include:

  • Solid form: Store as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light.

  • Stock solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.[3]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step Recommended Action
Compound Degradation in Media Assess stability in cell culture medium over the time course of the experiment.Incubate the compound in the complete cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for compound integrity by HPLC.
Photosensitivity Perform experiments under subdued light conditions.Cover plates with aluminum foil or use amber-colored plates. Minimize exposure of stock solutions and working solutions to light.
pH Instability Determine the pH stability profile of the compound.Prepare solutions of the compound in buffers of different pH values (e.g., pH 5, 7.4, 9) and analyze for degradation over time.
Oxidative Degradation Evaluate the impact of oxidation.Prepare solutions with and without antioxidants (e.g., ascorbic acid, N-acetylcysteine) and compare stability. Consider degassing buffers.
Freeze-Thaw Instability Minimize freeze-thaw cycles of stock solutions.[3]Prepare single-use aliquots of the stock solution. If multiple freeze-thaw cycles are unavoidable, assess the impact on compound purity by HPLC after a defined number of cycles.
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Potential Cause Troubleshooting Step Recommended Action
Low Intrinsic Solubility Determine the aqueous solubility of the compound.Use techniques like the shake-flask method to determine the solubility in relevant buffers.
Inappropriate Solvent for Stock Solution Ensure the stock solvent is suitable and used at a low final concentration.Use anhydrous DMSO for stock solutions. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or compound solubility (typically <0.5%).
Precipitation upon Dilution Visually inspect for precipitation after dilution into aqueous buffer.Prepare working solutions by adding the stock solution to the aqueous buffer with vigorous vortexing. Consider using a formulation approach like cyclodextrin complexation.[1][2]

Quantitative Data Summary

The following tables provide a hypothetical summary of stability data for a representative Tetrahydrobenzo[f]oxazepine derivative under various stress conditions. This data should be generated for each specific derivative.

Table 1: pH Stability of a Tetrahydrobenzo[f]oxazepine Derivative at 37°C

pHTime (hours)% Degradation
5.02415.2
7.4245.8
9.02425.6

Table 2: Photostability of a Tetrahydrobenzo[f]oxazepine Derivative (Solid and Solution)

ConditionExposure Time (hours)% Degradation
Solid, Light248.3
Solid, Dark24<1.0
Solution (in PBS), Light422.5
Solution (in PBS), Dark42.1

Table 3: Oxidative Stability of a Tetrahydrobenzo[f]oxazepine Derivative in PBS at 37°C

ConditionTime (hours)% Degradation
3% H₂O₂445.8
No H₂O₂43.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of a Tetrahydrobenzo[f]oxazepine derivative under stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Tetrahydrobenzo[f]oxazepine derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or PDA detector

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, prepare a solution of the compound (1 mg/mL in a suitable solvent) and incubate at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability Assessment in Cell Culture Medium

Objective: To determine the stability of a Tetrahydrobenzo[f]oxazepine derivative under typical cell culture conditions.

Materials:

  • Tetrahydrobenzo[f]oxazepine derivative stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system

Methodology:

  • Spike the pre-warmed complete cell culture medium with the compound stock solution to a final concentration relevant for the planned biological assays (e.g., 10 µM).

  • Incubate the medium in a sterile container in a cell culture incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the medium.

  • Immediately process the samples for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant by HPLC to quantify the remaining parent compound.

  • Plot the concentration of the compound versus time to determine its stability profile in the cell culture medium.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting cluster_end Outcome start Start: Solid Compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Working Solution (Dilute in Assay Buffer) stock->working assay Perform Biological Assay (e.g., Cell Viability) working->assay retest Re-run Assay working->retest data Data Acquisition assay->data results Inconsistent Results? data->results stability_check Perform Stability Check (Protocol 2) results->stability_check Yes end Reliable Data results->end No formulation Optimize Formulation (e.g., with Cyclodextrin) stability_check->formulation formulation->working retest->data

Caption: Experimental workflow for using Tetrahydrobenzo[f]oxazepine derivatives in biological assays, including troubleshooting steps.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent Tetrahydrobenzo[f]oxazepine Derivative hydrolysis_product Ring-Opened Products parent->hydrolysis_product pH-dependent oxidation_product N-Oxides or Hydroxylated Derivatives parent->oxidation_product Presence of Oxidants photo_product Rearranged or Fragmented Products parent->photo_product Light Exposure

Caption: Potential degradation pathways for Tetrahydrobenzo[f]oxazepine derivatives under different stress conditions.

References

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory, adhering to all local safety regulations and guidelines. The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine and its derivatives should only be undertaken by qualified individuals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine scaffold?

A1: A common strategy involves a multi-step synthesis. One reported pathway begins with a protected oxazepine precursor, which then undergoes a series of transformations including deprotection, reductive amination, reduction of an ester group to an alcohol, and subsequent oxidation to an aldehyde. This aldehyde can then be used in further reactions to build the final molecule. Another approach is the modified Pictet-Spengler reaction, which involves the imination of 2-phenoxyethanamine with an aldehyde, formylation, and an acid-catalyzed cyclization.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, concentration of reagents, and the purity of starting materials. For instance, in reductive amination steps, the choice of reducing agent and control of pH are crucial to avoid over-reduction or side reactions. In acid-catalyzed cyclizations, the acid strength and reaction time must be optimized to prevent degradation of the product.[3]

Q3: What are the main challenges when scaling up this synthesis?

A3: Scaling up from lab to pilot or production scale can present several challenges. These include:

  • Heat Transfer: Exothermic reactions, such as reductions with lithium aluminum hydride, can be difficult to control on a large scale.

  • Mixing: Ensuring homogeneous mixing of reagents in large reactors is critical for consistent reaction outcomes.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, is often not feasible for large quantities. Developing robust crystallization or distillation procedures is essential.

  • Side Product Formation: Minor side products in a small-scale reaction can become significant impurities at a larger scale, complicating purification.

Q4: How can I purify the final 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine product at a larger scale?

A4: For large-scale purification, column chromatography is often impractical. Alternative methods include:

  • Crystallization: This is the preferred method for purification at scale. It requires identifying a suitable solvent system from which the product crystallizes with high purity.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.

  • Salt Formation and Recrystallization: If the product is a base, it can be converted to a salt (e.g., hydrochloride), which may have better crystallization properties. The purified salt can then be neutralized to give the free base.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Reductive Amination - Incomplete imine formation.- Inactive reducing agent.- Incorrect pH.- Ensure complete imine formation by monitoring the reaction (e.g., by TLC or LC-MS) before adding the reducing agent.- Use a fresh, high-quality reducing agent.- Optimize the pH of the reaction mixture; for many reductive aminations, a slightly acidic pH (4-6) is optimal.
Formation of Over-reduced Byproducts - Reducing agent is too reactive.- Extended reaction time or elevated temperature.- Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride).- Carefully control the reaction time and temperature, monitoring the reaction progress closely.
Incomplete Cyclization - Insufficient acid strength.- Steric hindrance from substituents.- Low reaction temperature.- Use a stronger acid catalyst or a mixture of acids.[3]- Increase the reaction temperature or prolong the reaction time.- If steric hindrance is an issue, redesigning the synthetic route may be necessary.
Product Degradation during Workup - Presence of strong acids or bases.- Exposure to high temperatures for extended periods.- Neutralize the reaction mixture promptly after the reaction is complete.- Use milder workup conditions where possible.- Minimize the time the product is exposed to high temperatures during solvent evaporation.
Difficulty in Product Isolation/Crystallization - Presence of impurities that inhibit crystallization.- Product is an oil at room temperature.- Purify the crude product by another method (e.g., a quick filtration through a silica plug) to remove problematic impurities before attempting crystallization.- If the product is an oil, try to form a solid salt or co-crystal.

Experimental Protocols

The following is a generalized, multi-step protocol for the synthesis of a substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine scaffold, based on literature reports.[4]

Step 1: Boc Deprotection

  • To a solution of the Boc-protected oxazepine precursor in a suitable solvent (e.g., dichloromethane), add an excess of a strong acid (e.g., trifluoroacetic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

Step 2: Reductive Amination

  • Dissolve the crude amine from the previous step in a suitable solvent (e.g., methanol or dichloroethane).

  • Add the desired aldehyde or ketone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature to allow for imine formation.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Continue stirring until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

Step 3: Ester Reduction

  • To a solution of the ester in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, slowly add a solution of a reducing agent (e.g., lithium aluminum hydride).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solids and extract the product from the filtrate.

Step 4: Oxidation to Aldehyde

  • To a solution of the primary alcohol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., manganese dioxide or Dess-Martin periodinane).

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter off the solid oxidant and concentrate the filtrate to obtain the crude aldehyde.

Visualizations

experimental_workflowstartBoc-Protected Oxazepinestep1Boc Deprotection(e.g., TFA in DCM)start->step1intermediate1Crude Aminestep1->intermediate1step2Reductive Amination(Aldehyde/Ketone, NaBH(OAc)3)intermediate1->step2intermediate2Substituted Oxazepine Esterstep2->intermediate2step3Ester Reduction(e.g., LiAlH4 in THF)intermediate2->step3intermediate3Primary Alcoholstep3->intermediate3step4Oxidation(e.g., MnO2 in DCM)intermediate3->step4endAldehyde Precursorstep4->end

Caption: A generalized synthetic workflow for producing an aldehyde precursor for substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines.

troubleshooting_guidestartLow Product Yieldq1Which step has low yield?start->q1step_reductive_aminationReductive Aminationq1->step_reductive_aminationReductiveAminationstep_cyclizationCyclizationq1->step_cyclizationCyclizationstep_purificationPurificationq1->step_purificationPurificationsolution_raCheck imine formation.Use fresh reducing agent.Optimize pH.step_reductive_amination->solution_rasolution_cIncrease acid strength.Increase temperature.Check for steric hindrance.step_cyclization->solution_csolution_pDevelop robust crystallization.Consider salt formation.step_purification->solution_p

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.

Technical Support Center: Enhancing the Selectivity of Tetrahydrobenzo[f]oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrobenzo[f]oxazepine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing the selectivity of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges in the synthesis, purification, and evaluation of Tetrahydrobenzo[f]oxazepine derivatives.

Synthesis & Selectivity

Question 1: My Ugi-Joullié reaction is resulting in a low diastereomeric ratio (dr) for my desired Tetrahydrobenzo[f][1][2]oxazepine derivative. How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in the Ugi-Joullié reaction for the synthesis of Tetrahydrobenzo[f][1][2]oxazepines is a common issue. The diastereoselectivity is influenced by several factors related to the reaction conditions and the substrates used. Here are some troubleshooting steps to improve the diastereomeric ratio:

  • Solvent and Temperature: The choice of solvent can significantly impact the transition state of the reaction. Methanol is a common solvent for this reaction. Experiment with different alcohol-based solvents or solvent mixtures. Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the thermodynamically more stable transition state.

  • Lewis Acid Additives: The use of Lewis acids can influence the conformation of the cyclic imine intermediate, thereby affecting the facial selectivity of the nucleophilic attack. Consider screening a panel of mild Lewis acids.

  • Substrate Modifications: The steric bulk of the substituents on your starting materials (amino alcohol, salicylaldehyde, isocyanide, and carboxylic acid) plays a crucial role. Modifying the substituents, particularly on the chiral amino alcohol and the isocyanide, can create a more sterically hindered environment, leading to higher diastereoselectivity.

  • Thermodynamic vs. Kinetic Control: The observed product may be the result of kinetic control. It is possible to achieve the thermodynamically favored isomer through epimerization. Treatment of the product mixture with a base, such as potassium hydroxide in methanol, can lead to the more stable diastereomer.[3]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed solvent Optimize Solvent System (e.g., Methanol, Ethanol, TFE) start->solvent temp Vary Reaction Temperature (e.g., RT, 0°C, -20°C) solvent->temp lewis Screen Lewis Acid Additives (e.g., ZnCl2, Sc(OTf)3) temp->lewis substrate Modify Substrate Sterics (e.g., bulkier isocyanide) lewis->substrate epimerization Attempt Base-Mediated Epimerization (e.g., KOH/MeOH) substrate->epimerization analysis Analyze Diastereomeric Ratio (e.g., NMR, Chiral HPLC) epimerization->analysis analysis->solvent Unsuccessful end Improved Selectivity Achieved analysis->end Successful

Caption: Troubleshooting workflow for improving diastereoselectivity.

Question 2: I am observing significant side product formation in my synthesis of the Tetrahydrobenzo[f]oxazepine core. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a frequent challenge in heterocyclic synthesis. For Tetrahydrobenzo[f]oxazepine derivatives, particularly when using methods like the reaction of Schiff bases with anhydrides, several side reactions can occur:

  • Polymerization: Schiff bases can sometimes undergo self-polymerization, especially under harsh acidic or basic conditions. Ensure your reaction is run at an appropriate pH and temperature.

  • Rearrangement Products: The seven-membered oxazepine ring can be prone to rearrangements under certain conditions, leading to more stable five or six-membered rings. Careful control of reaction time and temperature is crucial.

  • Incomplete Cyclization: The reaction between the Schiff base and the anhydride may not go to completion, leaving unreacted starting materials or an intermediate acyclic adduct. Using microwave irradiation can sometimes drive the reaction to completion and improve yields of the desired cyclized product.[4]

Table 1: Troubleshooting Common Side Reactions

IssueProbable CauseRecommended Solution
Polymerization of Schiff base Harsh reaction conditions (strong acid/base, high temperature).Use milder catalysts (e.g., glacial acetic acid), and optimize the reaction temperature.
Formation of rearrangement products Prolonged reaction times or excessive heat.Monitor the reaction progress closely using TLC and quench the reaction once the product is formed.
Incomplete cyclization Insufficient activation energy or steric hindrance.Consider using microwave-assisted synthesis to provide localized and efficient heating.[4]
Hydrolysis of the oxazepine ring Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification

Question 3: I am struggling to separate the diastereomers of my Tetrahydrobenzo[f][1][2]oxazepine product. What purification techniques are most effective?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are some recommended purification strategies:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of the stationary phase and eluent system is critical.

    • Normal Phase: Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is often effective.

    • Reverse Phase: If normal phase chromatography is unsuccessful, reverse phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient can be attempted.

  • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times compared to HPLC for certain diastereomers.[5] It is particularly useful for separating drug-like compounds.[5]

  • Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method. This often requires screening a variety of solvents.

Question 4: How can I determine the enantiomeric excess (ee) of my chiral Tetrahydrobenzo[f]oxazepine derivative?

Answer: Determining the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD) are often effective for a wide range of chiral compounds.

  • Method Development: Method development typically involves screening different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to achieve baseline separation of the enantiomers.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is also a powerful technique for determining enantiomeric excess and can sometimes provide better and faster separations than chiral HPLC.[6]

Biological Evaluation

Question 5: I need to assess the selectivity of my Tetrahydrobenzo[f]oxazepine derivatives for PI3Kα over other PI3K isoforms. What is a standard protocol for this?

Answer: A common method to determine the selectivity of PI3K inhibitors is to perform in vitro kinase assays against a panel of PI3K isoforms (α, β, γ, δ). The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[1][7]

Experimental Protocol: PI3K Isoform Selectivity Assay (ADP-Glo™)

  • Enzyme and Substrate Preparation:

    • Dilute purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes in the appropriate kinase buffer.

    • Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.

  • Compound Preparation:

    • Prepare a serial dilution of your Tetrahydrobenzo[f]oxazepine derivatives in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and ATP.

    • Initiate the reaction by adding the PIP2 substrate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value for each PI3K isoform.

    • Selectivity is determined by comparing the IC50 values for PI3Kα to the other isoforms.

PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/AKT signaling pathway.

Question 6: What is a reliable method to determine the selectivity of my compounds for human Monoamine Oxidase B (hMAO-B) over hMAO-A?

Answer: To determine the selectivity of your Tetrahydrobenzo[f]oxazepine derivatives for hMAO-B, you should perform an in vitro inhibition assay using both recombinant hMAO-A and hMAO-B enzymes. A common method is a fluorometric or chemiluminescent assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Experimental Protocol: hMAO-A/B Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • Prepare the appropriate substrate for each enzyme. A common substrate for both is kynuramine, although specific substrates can also be used to enhance selectivity in the assay itself.[2][8]

  • Compound Preparation:

    • Prepare a serial dilution of your test compounds in DMSO.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the hMAO-A or hMAO-B enzyme with your test compound at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate and a detection reagent (e.g., a probe that fluoresces in the presence of H₂O₂ and horseradish peroxidase).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 values for both hMAO-A and hMAO-B.

    • The selectivity index (SI) is calculated as the ratio of the IC50 for hMAO-A to the IC50 for hMAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for hMAO-B.

Table 2: Representative Selectivity Data for hMAO-B Inhibitors

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)Reference
Compound 1 >1000.075>1333Fictional Example
Compound 2 50.20.5296.5Fictional Example
Safinamide 9.80.098100Fictional Example
Selegiline 8.20.015547Fictional Example

This technical support center provides a foundation for troubleshooting common issues in the synthesis and evaluation of Tetrahydrobenzo[f]oxazepine derivatives. For more in-depth information, please refer to the cited literature.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzo[f][1][2]oxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Its synthesis has been approached through several strategic routes, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic strategies: the Modified Pictet-Spengler Reaction, the Bischler-Napieralski Reaction, and Intramolecular Reductive Amination. The performance of these routes is compared based on available or representative experimental data, with detailed protocols provided for each.

Data Presentation

Modified Pictet-Spengler Reaction: Quantitative Data Summary

The modified Pictet-Spengler reaction has been effectively employed for the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines. The reaction proceeds in a one-pot fashion, involving the imination of 2-phenoxyethanamine, followed by formylation and acid-catalyzed cyclization. The subsequent hydrolysis of the N-formyl group yields the desired product.

EntryAldehyde (R-CHO)Product (Substituent R)Yield of N-formyl intermediate (%)[1]Yield of final product (%)
1BenzaldehydePhenyl78Excellent[1]
2p-Tolualdehydep-Tolyl75Excellent[1]
3p-Anisaldehydep-Methoxyphenyl68Excellent[1]
4p-Chlorobenzaldehydep-Chlorophenyl72Excellent[1]
5IsovaleraldehydeIsobutyl26Excellent[1]

Experimental Protocols

Modified Pictet-Spengler Reaction

This protocol describes a one-pot synthesis of 5-substituted N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines followed by hydrolysis to the final product[1].

Step 1: One-Pot Synthesis of N-Formyl-5-substituted-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

  • A mixture of 2-phenoxyethanamine (1.0 mmol) and the corresponding aldehyde (1.3 mmol) is heated at 70°C for 2 hours.

  • The reaction mixture is cooled to 0°C, and a mixture of formic acid (5.0 mmol) and acetic anhydride (2.5 mmol) is added.

  • The solution is stirred at room temperature for 1 hour.

  • Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for the time specified for each substrate.

  • The reaction is quenched by the addition of ice water and basified with a 10% aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the N-formyl intermediate.

Step 2: Hydrolysis of the N-formyl group

  • A solution of the N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative in ethanol and 10% hydrochloric acid is refluxed for 3-5 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is basified with a 10% aqueous sodium hydroxide solution and extracted with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product.

Spectroscopic Data for N-Formyl-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: [1]

  • IR (KBr, cm⁻¹): 1664, 1598, 1577

  • ¹H NMR (CDCl₃, δ): 3.53 (1H, ddd, J = 14.4, 8.1, 3.6 Hz), 3.86-3.95 (1H, m), 4.25 (1H, ddd, J = 12.0, 8.1, 4.2 Hz), 4.41 (1H, dt, J = 12.0, 3.6 Hz), 6.18 (1H, s), 6.90-7.05 (3H, m), 7.15 (1H, dd, J = 7.8, 1.8 Hz), 7.29-7.40 (5H, m), 8.33 (1H, s).

  • HR-FABMS (m/z): [M+H]⁺ calcd for C₁₆H₁₆NO₂: 268.1025; found: 268.1021.

Bischler-Napieralski Reaction (Representative Protocol)

This generalized protocol is based on the common application of the Bischler-Napieralski reaction for the synthesis of 7-membered rings.

Step 1: Amide Formation

  • To a solution of 2-phenoxyethanamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add an acylating agent (e.g., phenylacetyl chloride, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-(2-phenoxyethyl)amide.

Step 2: Cyclization

  • Dissolve the amide from the previous step in a suitable solvent (e.g., acetonitrile or toluene).

  • Add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), 2-5 equiv).

  • Reflux the mixture for 2-12 hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify the solution with an appropriate base (e.g., ammonium hydroxide or sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the dihydrobenzo[f][1][2]oxazepine.

Step 3: Reduction

  • Dissolve the dihydrobenzo[f][1][2]oxazepine in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise at 0°C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Quench the reaction with water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the tetrahydrobenzo[f][1][2]oxazepine.

Intramolecular Reductive Amination (Representative Protocol)

This proposed route involves the formation of an amino aldehyde or ketone precursor followed by intramolecular cyclization via reductive amination.

Step 1: Synthesis of the Amino-Aldehyde Precursor

  • Protect the amino group of 2-aminophenol with a suitable protecting group (e.g., Boc anhydride).

  • Perform an O-alkylation of the protected 2-aminophenol with a suitable electrophile containing a masked aldehyde, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.

  • Deprotect the aldehyde (e.g., by acidic hydrolysis of the acetal).

  • Deprotect the amino group (e.g., using TFA for a Boc group) to yield the 2-(2-aminoethoxy)benzaldehyde precursor.

Step 2: Intramolecular Reductive Amination

  • Dissolve the amino-aldehyde in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent suitable for reductive amination (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Adjust the pH to a slightly acidic condition (pH 4-6) using acetic acid.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the tetrahydrobenzo[f][1][2]oxazepine.

Mandatory Visualization

G Synthesis Route 1: Modified Pictet-Spengler Reaction cluster_0 One-Pot Procedure cluster_1 Hydrolysis 2-Phenoxyethanamine 2-Phenoxyethanamine Imine Imine 2-Phenoxyethanamine->Imine Aldehyde, 70°C Aldehyde Aldehyde Aldehyde->Imine N-Formyliminium Ion N-Formyliminium Ion Imine->N-Formyliminium Ion HCOOH, Ac₂O N-Formyl Intermediate N-Formyl Intermediate N-Formyliminium Ion->N-Formyl Intermediate TFA Final Product Final Product N-Formyl Intermediate->Final Product HCl, EtOH, Reflux

Caption: Modified Pictet-Spengler synthesis pathway.

G Synthesis Route 2: Bischler-Napieralski Reaction 2-Phenoxyethanamine 2-Phenoxyethanamine N-(2-Phenoxyethyl)amide N-(2-Phenoxyethyl)amide 2-Phenoxyethanamine->N-(2-Phenoxyethyl)amide Base Acylating Agent Acylating Agent Acylating Agent->N-(2-Phenoxyethyl)amide Dihydrobenzo[f][1,4]oxazepine Dihydrobenzo[f][1,4]oxazepine N-(2-Phenoxyethyl)amide->Dihydrobenzo[f][1,4]oxazepine POCl₃ or PPA, Reflux Final Product Final Product Dihydrobenzo[f][1,4]oxazepine->Final Product NaBH₄

Caption: Bischler-Napieralski synthesis pathway.

G Synthesis Route 3: Intramolecular Reductive Amination 2-Aminophenol 2-Aminophenol Protected Aminophenol Protected Aminophenol 2-Aminophenol->Protected Aminophenol Boc₂O O-Alkylated Intermediate O-Alkylated Intermediate Protected Aminophenol->O-Alkylated Intermediate BrCH₂(CH)₂OMe, K₂CO₃ Amino-Aldehyde Precursor Amino-Aldehyde Precursor O-Alkylated Intermediate->Amino-Aldehyde Precursor 1. H⁺ 2. TFA Final Product Final Product Amino-Aldehyde Precursor->Final Product NaBH₃CN, AcOH

Caption: Intramolecular Reductive Amination pathway.

References

Validating the Biological Target of a Tetrahydrobenzo[f]oxazepine Derivative: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Tetrahydrobenzo[f]oxazepine derivative against established alternatives in targeting human Monoamine Oxidase B (hMAO-B), a key enzyme implicated in neurodegenerative diseases. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the target validation process.

A recent study has identified a series of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives as highly potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B).[3] This enzyme plays a crucial role in the oxidative deamination of key neurotransmitters, such as dopamine, and its inhibition is a validated therapeutic strategy for managing Parkinson's disease.[4][5] This guide will delve into the experimental validation of hMAO-B as the biological target for a representative Tetrahydrobenzo[f]oxazepine derivative, comparing its performance with the established hMAO-B inhibitors, Rasagiline and Safinamide.

Comparative Analysis of hMAO-B Inhibitors

The efficacy of a potential drug candidate is often initially assessed by its inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of the compound for its intended target over other related enzymes is also a critical parameter to minimize off-target effects.

CompoundhMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (SI) for hMAO-BMechanism of Action
Tetrahydrobenzo[f]oxazepine Derivative (ZM24) Potent (specific value not publicly available)>10,000HighReversible
Tetrahydrobenzo[f]oxazepine Derivative (ZM26) Potent (specific value not publicly available)>10,000HighReversible
Rasagiline4.43 - 14412 - 710~93 - 50Irreversible
Safinamide7980,000>1000Reversible

Table 1: Comparison of Inhibitory Potency and Selectivity. This table summarizes the reported IC50 values and selectivity indices for the novel Tetrahydrobenzo[f]oxazepine derivatives (ZM24 and ZM26) and the established hMAO-B inhibitors, Rasagiline and Safinamide.[2][3][6][7][8] The high potency and selectivity of the Tetrahydrobenzo[f]oxazepine derivatives highlight their potential as promising therapeutic candidates.

Experimental Protocols for Target Validation

Validating the biological target of a novel compound involves a multi-faceted approach, combining biochemical assays to quantify enzyme inhibition and cellular assays to confirm target engagement in a physiological context.

Biochemical Assay: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescence-based method used to measure the activity of monoamine oxidase enzymes.[1][9]

Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into a substrate for luciferase. The amount of light produced is directly proportional to the MAO activity.

Protocol:

  • Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the test compound (e.g., Tetrahydrobenzo[f]oxazepine derivative) at various concentrations.

  • Enzyme Addition: Add the recombinant hMAO-B enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding the MAO-Glo™ substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target within a cell.[5][10][11][12][13]

Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a neuroblastoma cell line) with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of soluble hMAO-B in the supernatant using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble hMAO-B as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing the Target Validation Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and pathways.

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Biochem_Assay Biochemical Assay (e.g., MAO-Glo™) Kinetic_Studies Kinetic Studies (Reversibility, Mechanism) Biochem_Assay->Kinetic_Studies Determine Inhibition Type CETSA Cellular Thermal Shift Assay (CETSA®) Kinetic_Studies->CETSA Cellular_Activity Cellular Activity Assay (e.g., Dopamine Uptake) CETSA->Cellular_Activity Confirm Cellular Target Engagement Validated_Target Validated Target Cellular_Activity->Validated_Target Start Novel Compound (Tetrahydrobenzo[f]oxazepine derivative) Target_Hypothesis Hypothesized Target (hMAO-B) Start->Target_Hypothesis Target_Hypothesis->Biochem_Assay

Caption: Logical workflow for validating the biological target of a novel compound.

hMAO_B_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_mitochondrion Mitochondrion cluster_regulation Transcriptional Regulation Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAO_B hMAO-B Dopamine->MAO_B Metabolism DAT->Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO_B->DOPAL H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 Oxidative Stress Oxidative Stress DOPAL->Oxidative Stress H2O2->Oxidative Stress PKC Protein Kinase C (PKC) MAPK MAPK Pathway PKC->MAPK Activates cJun_Egr1 c-Jun / Egr-1 MAPK->cJun_Egr1 Activates MAOB_Gene MAO-B Gene cJun_Egr1->MAOB_Gene Promotes Transcription Inhibitor Tetrahydrobenzo[f]oxazepine Derivative Inhibitor->MAO_B

Caption: Simplified signaling pathway of hMAO-B and its inhibition.

Conclusion

The validation of a biological target is a cornerstone of modern drug discovery. The Tetrahydrobenzo[f]oxazepine derivative presented here demonstrates significant potential as a highly potent and selective hMAO-B inhibitor. The experimental framework outlined in this guide, from initial biochemical characterization to cellular target engagement, provides a robust methodology for validating this and other novel drug candidates. The favorable comparison with established drugs like Rasagiline and Safinamide underscores the promise of this new chemical scaffold for the development of next-generation therapeutics for neurodegenerative disorders.

References

A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of privileged structures, 2,3,4,5-tetrahydrobenzo[f]oxazepine has emerged as a versatile scaffold with a wide range of biological activities. This guide provides a comparative overview of this seven-membered heterocycle against other prominent scaffolds such as benzodiazepines, piperidines, and morpholines, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction to the Scaffolds

2,3,4,5-Tetrahydrobenzo[f]oxazepine: This tricyclic scaffold, consisting of a benzene ring fused to an oxazepine ring, offers a unique three-dimensional conformation.[1] Its structural complexity and multiple points for chemical modification make it an attractive template for engaging with a variety of biological targets.[1] Recent research has highlighted its potential in developing inhibitors for enzymes such as human monoamine oxidase B (hMAO-B), Traf2- and Nck-interacting protein kinase (TNIK), and Rho-associated protein kinases (ROCKs), as well as agents against trypanosomiasis.[2][3][4][5]

Benzodiazepines: This class of seven-membered heterocyclic compounds, containing two nitrogen atoms, is renowned for its central nervous system (CNS) activity, primarily through the modulation of GABA-A receptors.[6][7] While highly effective as anxiolyties, sedatives, and anticonvulsants, their clinical use can be limited by side effects such as sedation and dependence.[6][8]

Piperidine: A six-membered saturated heterocycle containing a single nitrogen atom, the piperidine ring is one of the most ubiquitous scaffolds in approved drugs. Its conformational flexibility and ability to participate in hydrogen bonding allow it to interact with a vast array of biological targets, leading to its presence in drugs for a wide range of conditions, including those targeting the CNS, inflammation, and infectious diseases.

Morpholine: This six-membered saturated heterocycle contains both a nitrogen and an oxygen atom. The presence of the ether oxygen imparts increased polarity and potential for hydrogen bonding, which can improve physicochemical properties such as solubility. Morpholine is a common building block in medicinal chemistry, found in drugs with diverse activities, including anticancer and antibacterial agents.

Comparative Biological Activity

The following tables summarize the quantitative data for derivatives of 2,3,4,5-tetrahydrobenzo[f]oxazepine and comparator scaffolds against various biological targets.

Table 1: Inhibition of Human Monoamine Oxidase B (hMAO-B)

ScaffoldCompoundTargetIC50 (nM)Selectivity Index (hMAO-A/hMAO-B)Reference
2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine ZM24hMAO-B1.8>5555[2]
2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine ZM26hMAO-B2.5>4000[2]
Comparator: Safinamide (approved drug)SafinamidehMAO-B985918[2]

Table 2: Inhibition of Traf2- and Nck-interacting protein kinase (TNIK)

ScaffoldCompoundTargetIC50 (µM)Reference
3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one 21kTNIK0.026[4]

Table 3: Inhibition of Rho-associated protein kinases (ROCKs)

ScaffoldCompoundTargetIC50 (nM)Reference
3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one 12bROCK I93[5]
3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one 12bROCK II3[5]

Table 4: Trypanocidal Activity

ScaffoldCompoundTarget OrganismIC50 (µM)Reference
2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine 7aTrypanosoma brucei2.9[9]
2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine 7eTrypanosoma brucei1.2[9]

Experimental Protocols

Synthesis of 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine Derivatives (General Procedure for Reductive Amination):

To a solution of the appropriate aldehyde (1.0 eq) in dichloroethane, the corresponding amine (1.0 eq) and sodium triacetoxyborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3,4,5-tetrahydrobenzo[f][8][9]oxazepine derivative.[9]

In Vitro hMAO-B Inhibition Assay:

The inhibitory activity of the test compounds on hMAO-A and hMAO-B is determined using a luminometric method. Recombinant human MAO-A and MAO-B enzymes are used. The assay is performed in 96-well plates. The reaction mixture contains the enzyme, the test compound at various concentrations, and the luciferin derivative substrate in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of the substrate and incubated at 37°C. The luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.[2]

TNIK Kinase Assay:

The inhibitory activity against TNIK is measured using a kinase assay kit. The assay is performed in 96-well plates. The reaction mixture contains the TNIK enzyme, the test compound at various concentrations, ATP, and a substrate peptide in a kinase buffer. The reaction is initiated by the addition of ATP and incubated at room temperature. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. The signal is measured using a plate reader. IC50 values are determined from the concentration-inhibition curves.[4]

Trypanocidal Activity Assay:

Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum. The parasites are seeded in 96-well plates. The test compounds are added at various concentrations, and the plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours. The viability of the parasites is determined using a resazurin-based assay. The fluorescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.[9]

Visualizations

signaling_pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK TNIK TCF_LEF->TNIK Proliferation Proliferation Target_Genes->Proliferation TNIK->Proliferation

Caption: Wnt/β-catenin signaling pathway with TNIK as a downstream effector.

experimental_workflow start Start culture Culture Trypanosoma brucei start->culture seed Seed parasites in 96-well plates culture->seed add_compounds Add test compounds at various concentrations seed->add_compounds incubate Incubate for 48 hours at 37°C add_compounds->incubate add_resazurin Add resazurin solution incubate->add_resazurin incubate_again Incubate for 4-6 hours add_resazurin->incubate_again measure_fluorescence Measure fluorescence incubate_again->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro trypanocidal activity of test compounds.

Conclusion

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a promising and versatile platform in modern drug discovery. While benzodiazepines have a long-standing history in CNS-related therapies, and piperidines and morpholines are prevalent in a multitude of approved drugs, the tetrahydrobenzoxazepine core offers a distinct structural framework that has shown significant potential in diverse therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. The comparative data presented herein demonstrates the potent and selective activities that can be achieved with this scaffold. Further exploration and optimization of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives are warranted to unlock its full therapeutic potential. Researchers are encouraged to consider this scaffold in their drug design and development programs, particularly for targets where novel chemical matter is needed.

References

Efficacy of Tetrahydrobenzo[f]oxazepine Derivatives Compared to Known Monoamine Oxidase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of novel Tetrahydrobenzo[f]oxazepine derivatives with established monoamine oxidase B (MAO-B) inhibitors. The information is compiled from recent pre-clinical research and is intended to inform further investigation and drug development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission and can provide symptomatic relief. Recently, a new class of compounds, Tetrahydrobenzo[f]oxazepine derivatives, has emerged as highly potent and selective inhibitors of human MAO-B (hMAO-B). This guide compares the efficacy of these novel compounds with well-known MAO-B inhibitors: selegiline, rasagiline, and safinamide.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory potency of Tetrahydrobenzo[f]oxazepine derivatives and known MAO-B inhibitors against human MAO-B. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), where available. Lower values indicate higher potency.

Compound ClassSpecific Compound(s)TargetIC50 (nM)Ki (nM)Selectivity for MAO-B over MAO-AReversibility
Tetrahydrobenzo[f]oxazepine ZM24, ZM26 hMAO-B Not Publicly Available Not Publicly Available Significantly Increased vs. Safinamide Reversible
Known MAO-B InhibitorSafinamidehMAO-B98-HighReversible
Known MAO-B InhibitorSelegilinehMAO-B5130.35High (67.9-fold)Irreversible
Known MAO-B InhibitorRasagilinehMAO-B4.4-HighIrreversible

Note: While specific IC50 and Ki values for the Tetrahydrobenzo[f]oxazepine derivatives ZM24 and ZM26 are not yet publicly available, a 2025 publication reports a significant increase in both efficacy and isoform selectivity relative to safinamide[1].

Experimental Protocols

The efficacy data presented in this guide are based on established in vitro and in vivo experimental models.

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit human MAO-B activity.

Methodology: A common method for assessing MAO-B inhibition is a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or a proprietary substrate from a commercial kit (e.g., MAO-Glo™ Assay), is prepared in an appropriate buffer.

  • Compound Incubation: The test compounds (Tetrahydrobenzo[f]oxazepine derivatives and known inhibitors) are serially diluted to a range of concentrations. The enzyme is pre-incubated with the test compounds for a specified period at 37°C.

  • Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The reaction produces a fluorescent product, and the increase in fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is determined relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

In Vivo MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic efficacy of test compounds in an animal model of Parkinson's disease.

Methodology: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to MPTP neurotoxicity.

  • MPTP Administration: Mice are administered MPTP hydrochloride subcutaneously or intraperitoneally. The dosing regimen can vary but often involves multiple injections over a period of days to induce a significant loss of dopaminergic neurons in the substantia nigra.

  • Compound Treatment: The test compounds are administered to the mice before, during, or after MPTP administration, depending on whether the study aims to assess neuroprotective or therapeutic effects.

  • Behavioral Assessment: Motor function is assessed using a battery of behavioral tests, such as the rotarod test (for motor coordination and balance), the pole test (for bradykinesia), and open-field tests (for locomotor activity).

  • Neurochemical and Histological Analysis: After the treatment period, the brains of the mice are collected. The levels of dopamine and its metabolites in the striatum are quantified using techniques like high-performance liquid chromatography (HPLC). The number of surviving dopaminergic neurons in the substantia nigra is determined by immunohistochemical staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

Signaling Pathways and Experimental Workflow

MAO-B Inhibition and Dopamine Metabolism

The following diagram illustrates the mechanism of action of MAO-B inhibitors in the context of dopamine metabolism.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Metabolism DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DOPAC DOPAC MAO_B->DOPAC DAT DAT DAT->DA DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Inhibitor Tetrahydrobenzo[f]oxazepine (e.g., ZM24, ZM26) Inhibitor->MAO_B Inhibition

Caption: Mechanism of MAO-B inhibition by Tetrahydrobenzo[f]oxazepine.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines the typical workflow for evaluating the efficacy of a novel MAO-B inhibitor.

Efficacy_Workflow start Start in_vitro In Vitro Studies: MAO-B Inhibition Assay start->in_vitro ic50 Determine IC50 and Ki values in_vitro->ic50 selectivity Assess Selectivity (MAO-A vs. MAO-B) ic50->selectivity in_vivo In Vivo Studies: MPTP Mouse Model selectivity->in_vivo behavioral Behavioral Testing (Rotarod, Pole Test) in_vivo->behavioral neurochemical Neurochemical Analysis (Striatal Dopamine Levels) behavioral->neurochemical histological Histological Analysis (TH+ Neuron Count) neurochemical->histological data_analysis Data Analysis and Comparison histological->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivatives: A Study in Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-reactivity profile for the parent scaffold, 2,3,4,5-Tetrahydrobenzo[f]oxazepine, is not publicly available. This guide provides a comparative analysis of the target selectivity of various derivatives built upon this core structure, drawing from published research in the development of novel therapeutic agents.

The 2,3,4,5-Tetrahydrobenzo[f]oxazepine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets. This comparison guide synthesizes data from key studies to highlight the selectivity of these derivatives, offering insights for researchers and drug development professionals. The focus is on compounds designed as inhibitors of human monoamine oxidase B (hMAO-B), Rho-associated protein kinases (ROCK), and the PEX14-PEX5 protein-protein interaction in Trypanosoma.

Human Monoamine Oxidase B (hMAO-B) Inhibitors

Derivatives of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine have been investigated as highly potent and selective inhibitors of hMAO-B, a key target in the management of Parkinson's disease. A study focused on the design and synthesis of such inhibitors provides a clear comparison of their activity against the two isoforms of monoamine oxidase, hMAO-A and hMAO-B.[2]

Quantitative Comparison of hMAO-B Inhibitor Activity
CompoundTargetIC50 (nM)Selectivity Index (SI = IC50 hMAO-A / IC50 hMAO-B)
ZM24hMAO-B2.5 ± 0.3> 4000
hMAO-A> 10000
ZM26hMAO-B3.1 ± 0.4> 3225
hMAO-A> 10000
Safinamide (Reference)hMAO-B8.5 ± 0.9> 1176
hMAO-A> 10000

Data synthesized from a study on highly potent and selective hMAO-B inhibitors.[2]

Experimental Protocol: hMAO Inhibition Assay

The inhibitory activity of the compounds against hMAO-A and hMAO-B is typically evaluated using a chemiluminescent assay.[3] Recombinant human MAO-A and MAO-B enzymes are used. The assay measures the amount of luminescence produced, which is directly proportional to the residual activity of the hMAO isoenzymes. Test compounds are incubated with the respective enzyme and a luminogenic substrate. The reaction is stopped, and a luciferin detection reagent is added to produce a luminescent signal, which is then measured using a microplate reader. IC50 values are calculated from the dose-response curves.[3]

Logical Workflow for hMAO-B Inhibitor Development

cluster_design Design & Synthesis cluster_evaluation Biological Evaluation start Start with Safinamide Scaffold design Cyclization to form Tetrahydrobenzo[f]oxazepine Core start->design synthesis Synthesize Derivatives (e.g., ZM24, ZM26) design->synthesis in_vitro In vitro hMAO-A/B Inhibition Assay synthesis->in_vitro selectivity Determine IC50 and Selectivity Index in_vitro->selectivity in_vivo In vivo Motor Dysfunction Model (MPTP-induced mice) selectivity->in_vivo neuroprotection Assess Neuroprotective Properties in_vivo->neuroprotection end end neuroprotection->end Identify Lead Compounds

Caption: Workflow for the development of hMAO-B inhibitors.

ROCK Inhibitors for Glaucoma

The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core has been utilized to develop a new class of Rho-associated protein kinase (ROCK) inhibitors for the potential treatment of glaucoma. A key aspect of this research was to determine the selectivity of these compounds for ROCK isoforms (ROCK1 and ROCK2) and against a panel of other kinases.[4]

Quantitative Comparison of ROCK Inhibitor Activity
CompoundTargetIC50 (nM)
12bROCK193
ROCK23

Data from a study on 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as ROCK inhibitors.[4]

While a full kinase panel screening for compound 12b was mentioned to show considerable selectivity for ROCKs, the specific quantitative data against other kinases was not provided in the primary text.[4]

Experimental Protocol: ROCK Kinase Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 is determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the respective ROCK isoform. The remaining ATP is converted into a luminescent signal. The luminescent output is inversely correlated with the kinase activity. Purified recombinant ROCK1 and ROCK2 are used in the assay. Compounds are incubated with the kinase, substrate, and ATP. The luminescence is then measured to determine the inhibitory potency of the compounds.

Signaling Pathway of ROCK in Intraocular Pressure Regulation

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP MLC Phosphatase ROCK->MLCP inhibits Actin Actin Cytoskeleton Contraction MLC->Actin TM_Contraction Trabecular Meshwork Contraction Actin->TM_Contraction Aqueous_Outflow Decreased Aqueous Humor Outflow TM_Contraction->Aqueous_Outflow IOP Increased Intraocular Pressure (IOP) Aqueous_Outflow->IOP Inhibitor 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivative (e.g., 12b) Inhibitor->ROCK inhibits

Caption: ROCK signaling pathway in IOP regulation.

PEX14 Inhibitors as Trypanocidal Agents

Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines have been designed as inhibitors of the PEX14-PEX5 protein-protein interaction, a novel target for the development of drugs against trypanosomiasis.[1][5] While a broad cross-reactivity study was not the focus, the rationale for targeting this interaction lies in the structural differences between the PEX proteins in Trypanosoma and humans, suggesting a potential for selective inhibition.[1][6]

Quantitative Comparison of Trypanocidal Activity
CompoundTarget OrganismIC50 (µM)
7aTrypanosoma brucei12.5
7eTrypanosoma brucei8.7

Data from a study on PEX14 inhibitors as potential trypanocidal agents.[1]

Off-target effects for these compounds were considered, but the primary mechanism of action is believed to be the disruption of the PEX14-PEX5 interaction, leading to a metabolic catastrophe in the parasite.[1]

Experimental Protocol: Trypanocidal Activity Assay

The in vitro activity of the compounds against Trypanosoma brucei is typically determined using a cell viability assay. Bloodstream forms of the parasite are cultured in a suitable medium. The compounds are added at various concentrations, and the parasites are incubated for a defined period. Cell viability is then assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is then calculated.

Experimental Workflow for PEX14 Inhibitor Discovery

cluster_screening Virtual & In Silico Screening cluster_synthesis_testing Synthesis & In Vitro Testing start Known PEX14-PEX5 Inhibitor Scaffold scaffold_hopping Scaffold-Hopping to Tetrahydrobenzo[f]oxazepine start->scaffold_hopping docking Molecular Docking scaffold_hopping->docking synthesis Synthesis of Derivatives docking->synthesis binding_assay NMR for PEX14 Binding Confirmation synthesis->binding_assay cell_assay Trypanocidal Activity Assay (IC50) synthesis->cell_assay microscopy Immunofluorescence for Glycosome Import Disruption cell_assay->microscopy end end microscopy->end Identify Lead Compounds

Caption: Workflow for PEX14 inhibitor discovery.

Conclusion

The 2,3,4,5-Tetrahydrobenzo[f]oxazepine scaffold serves as a valuable starting point for the design of selective inhibitors for diverse therapeutic targets. The examples presented highlight how modifications to this core structure can yield compounds with high potency and selectivity for their intended targets, such as hMAO-B and ROCK. While comprehensive cross-reactivity data for the parent compound remains elusive, the focused selectivity studies of its derivatives underscore the tunability of this chemical scaffold in achieving desired pharmacological profiles. Further broad-panel screening of lead compounds based on this scaffold would be beneficial for a more complete understanding of their off-target interaction potential.

References

Benchmarking Novel Tetrahydrobenzo[f]oxazepine Analogs Against the Standard MAO-B Inhibitor Safinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of newly developed Tetrahydrobenzo[f]oxazepine analogs, ZM24 and ZM26, against the established second-generation human monoamine oxidase B (hMAO-B) inhibitor, safinamide. The new analogs have been reported to exhibit significantly increased efficacy and isoform selectivity, marking a potential advancement in the development of therapeutics for neurodegenerative diseases such as Parkinson's Disease.

While specific quantitative performance data for ZM24 and ZM26 from the primary literature is not publicly available at this time, this guide consolidates the reported qualitative improvements with the established performance metrics of the standard, safinamide. The information is intended for researchers, scientists, and drug development professionals to provide a baseline for comparison and to outline the standard methodologies for evaluating such compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the known inhibitory concentrations (IC50) for the standard compound, safinamide, against human MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B. The novel analogs ZM24 and ZM26 are reported to have a significantly higher efficacy (lower IC50 for hMAO-B) and selectivity index compared to safinamide[1].

CompoundTargetIC50 (nM)Selectivity Index (SI)
Safinamide hMAO-B79 - 98> 5918
hMAO-A> 485,000
ZM24 (Novel Analog) hMAO-BData not publicly availableReported to be significantly higher than safinamide[1]
hMAO-AData not publicly available
ZM26 (Novel Analog) hMAO-BData not publicly availableReported to be significantly higher than safinamide[1]
hMAO-AData not publicly available

Note: IC50 values for safinamide are sourced from multiple studies and may vary based on experimental conditions[2][3].

Experimental Protocols

The following is a representative protocol for a human monoamine oxidase (hMAO) inhibition assay, based on standard methodologies in the field. This protocol can be used to evaluate the inhibitory potency and selectivity of new chemical entities like ZM24 and ZM26.

Objective: To determine the in vitro inhibitory activity of test compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (as a non-selective substrate)

  • Positive controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B)

  • Test compounds (e.g., ZM24, ZM26) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (for fluorescence or luminescence detection)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and positive controls in DMSO.

    • Serially dilute the stock solutions to obtain a range of test concentrations.

    • Prepare working solutions of hMAO-A and hMAO-B enzymes in phosphate buffer.

    • Prepare a working solution of the substrate, kynuramine, in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a small volume (e.g., 10 µL) of the test compound dilution or the positive control.

    • Add the enzyme solution (e.g., 70 µL of hMAO-A or hMAO-B) to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL of kynuramine) to each well.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a strong base like NaOH).

  • Detection and Data Analysis:

    • Measure the fluorescence or luminescence of the product (4-hydroxyquinoline in the case of kynuramine) using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (containing only the enzyme, substrate, and solvent).

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B.

Mandatory Visualizations

G Experimental Workflow for hMAO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Test Compound Dilutions add_compounds Add Compounds to Microplate prep_compounds->add_compounds prep_enzymes Prepare Enzyme Solutions (hMAO-A/B) add_enzymes Add Enzymes and Pre-incubate prep_enzymes->add_enzymes prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_compounds->add_enzymes add_enzymes->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Fluorescence/Luminescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for determining the IC50 and selectivity of hMAO inhibitors.

G Simplified Signaling Pathway of MAO-B in Parkinson's Disease Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC OxidativeStress Oxidative Stress (H2O2, Aldehydes) MAOB->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage PD_Symptoms Parkinson's Disease Symptoms NeuronalDamage->PD_Symptoms Inhibitor ZM24 / ZM26 / Safinamide Inhibitor->MAOB Inhibits

Caption: Role of MAO-B in dopamine metabolism and Parkinson's Disease.

References

A Comparative Guide to the Reproducibility of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of published data on the synthesis and biological evaluation of this class of compounds, with a focus on reproducibility.

Synthetic Approaches and Yields: A Comparative Overview

The synthesis of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core and its derivatives has been approached through various methodologies. The reproducibility of these synthetic routes is a critical factor for researchers aiming to build upon existing work. The following table summarizes key synthetic data from selected publications.

Compound ClassSynthetic MethodReported Yield (%)Reference
Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepinesScaffold hopping from known PEX14 inhibitorsNot specified for synthesis, focus on virtual screening[3]
Tetrahydrobenzo[f][1][2]oxazepine core for hMAO-B inhibitorsCyclization of an amine group with a phenyl ringNot specified[2]
1,3,4,9a-tetrahydrobenzo[e][1][3]oxazepin-5(5aH)-one derivativesCycloaddition of Schiff bases with bicyclic anhydrideHigh yields[4]
Dibenzo[b,f][1][2]oxazepinesSynthesis from corresponding lactamsNot specified[5]

Experimental Protocol: Representative Synthesis of 1,3,4,9a-tetrahydrobenzo[e][1][3]oxazepin-5(5aH)-one Derivatives [4]

A common and reportedly high-yielding method for the synthesis of related benzoxazepine derivatives involves the cycloaddition of Schiff bases with an anhydride. A typical procedure is as follows:

  • Schiff Base Formation: An equimolar mixture of an aromatic aldehyde or ketone and a primary aromatic amine is reacted to form the corresponding Schiff base.

  • Cycloaddition: The purified Schiff base (0.01 mol) is dissolved in anhydrous acetonitrile. To this solution, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic anhydride (0.01 mol) is added.

  • Reaction Condition: The reaction mixture is refluxed under anhydrous conditions.

  • Isolation and Purification: The product precipitates upon cooling and is isolated by filtration. Recrystallization from a suitable solvent like ethanol yields the pure product.

Biological Activity and Potency: A Comparative Analysis

Derivatives of 2,3,4,5-tetrahydrobenzo[f]oxazepine have been investigated for a range of biological targets. The following table presents a comparison of their reported biological activities.

Derivative ClassBiological TargetKey FindingsQuantitative Data (IC50/pKi)Reference
Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepinesPEX14 (Trypanocidal agents)Identified as a new class of trypanocidal agents through virtual screening and in vitro testing.Low- to high-digit micromolar IC50[3]
Tetrahydrobenzo[f][1][2]oxazepine core derivativeshuman Monoamine Oxidase B (hMAO-B)Compounds ZM24 and ZM26 showed increased efficacy and selectivity compared to safinamide. They act as reversible hMAO-B inhibitors with neuroprotective properties.Not specified[2]
Dibenzo[b,f][1][2]oxazepine derivativesHistamine H1 (hH1R), Histamine H4 (hH4R), Serotonin 5-HT2A receptors3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine was identified as a dual hH1/h5-HT2A receptor ligand.pKi: 9.23 (hH1R), 8.74 (h5-HT2A)[5]

Experimental Protocol: In Vitro hMAO-B Inhibition Assay [2]

A representative protocol for assessing the biological activity of these compounds as hMAO-B inhibitors is outlined below:

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as benzylamine, is prepared in a buffer solution.

  • Inhibitor Incubation: The test compounds (e.g., ZM24, ZM26) are pre-incubated with the hMAO-B enzyme for a defined period at a specific temperature (e.g., 37°C).

  • Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The formation of the product is monitored using a suitable detection method, such as spectrophotometry or fluorometry, by measuring the production of hydrogen peroxide.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Workflow and Potential Mechanisms

To better understand the processes involved in the discovery and potential action of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives, the following diagrams illustrate a typical virtual screening workflow and a generalized signaling pathway that could be modulated by these compounds.

G cluster_0 Virtual Screening Workflow Known Ligand Known Ligand Pharmacophore Model Pharmacophore Model Known Ligand->Pharmacophore Model Chemical Database Chemical Database Virtual Screening Virtual Screening Chemical Database->Virtual Screening Pharmacophore Model->Virtual Screening Hit Compounds Hit Compounds Virtual Screening->Hit Compounds In Vitro Testing In Vitro Testing Hit Compounds->In Vitro Testing Lead Compound Lead Compound In Vitro Testing->Lead Compound

Caption: A typical virtual screening workflow for identifying novel bioactive compounds.

G cluster_1 Generalized Signaling Pathway Tetrahydrobenzo[f]oxazepine Tetrahydrobenzo[f]oxazepine Receptor Receptor Tetrahydrobenzo[f]oxazepine->Receptor Binds to Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Activates/Inhibits Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: A generalized signaling pathway potentially modulated by a 2,3,4,5-tetrahydrobenzo[f]oxazepine derivative.

References

A Head-to-Head Comparison of Tetrahydrobenzo[f]oxazepine Derivatives as Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of a diverse range of heterocyclic scaffolds. Among these, the tetrahydrobenzo[f]oxazepine core has emerged as a "privileged structure" in medicinal chemistry, suggesting its potential for interacting with multiple biological targets, including dopamine receptors. This guide provides a comparative overview of substituted tetrahydrobenzo[f]oxazepine derivatives, with a focus on their potential as dopamine receptor antagonists. Due to the limited availability of direct head-to-head comparative studies on tetrahydrobenzo[f]oxazepine derivatives for dopamine receptor activity in the public domain, this guide will leverage data from the closely related and well-studied 1-phenyl-benzazepine series to infer structure-activity relationships (SAR) and potential pharmacological profiles.

Data Presentation: Comparative Analysis of Dopamine Receptor Affinity

The following table summarizes the binding affinities (Ki, in nM) of a series of ortho-halogenated 1-phenyl-benzazepine derivatives for dopamine D1, D2, and D5 receptors. This data is presented as a surrogate to guide the rational design and to hypothesize the potential activity of analogous tetrahydrobenzo[f]oxazepine derivatives. The introduction of an oxygen atom into the seven-membered ring, as in the tetrahydrobenzo[f]oxazepine scaffold, is anticipated to influence the conformational flexibility and electronic properties of the molecule, which in turn could modulate receptor affinity and selectivity.

Compound IDR1R2D1 Ki (nM)D5 Ki (nM)D2 Ki (nM)
6a HH147483>10,000
6b ClH7282>10,000
6c BrH12040>10,000
6d ClCl83125>10,000
7 BrH149.4>10,000

Data extracted from studies on 1-phenyl-benzazepine derivatives as a reference for potential SAR insights into the tetrahydrobenzo[f]oxazepine scaffold.[1]

Structure-Activity Relationship (SAR) Insights

The data from the analogous 1-phenyl-benzazepine series reveals several key SAR trends that are likely to be relevant for tetrahydrobenzo[f]oxazepine derivatives:

  • Dopamine Receptor Selectivity: The 1-phenyl-benzazepine scaffold generally exhibits high selectivity for D1-like receptors (D1 and D5) over D2 receptors.[1] This selectivity is a desirable trait for certain therapeutic applications.

  • Influence of Halogen Substitution: Halogen substitution on the appended phenyl ring significantly impacts D1 and D5 receptor affinity. For instance, a single bromine substituent at the ortho position (Compound 7) leads to a notable increase in affinity for both D1 and D5 receptors compared to the unsubstituted analog (Compound 6a).[1]

  • D1 versus D5 Selectivity: The substitution pattern can also influence the selectivity between D1 and D5 receptors. For example, a 2',6'-dichloro substitution (Compound 6d) results in a slight preference for the D1 receptor, whereas a 2'-bromo substitution (Compound 6c) shows a modest preference for the D5 receptor.[1]

For the tetrahydrobenzo[f]oxazepine scaffold, the introduction of the oxygen atom at position 1 is expected to alter the seven-membered ring's conformation, potentially leading to a different orientation of the phenyl substituent and influencing the interaction with the receptor binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of dopamine receptor ligands.

Dopamine Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).

  • Radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).

  • Test compounds (tetrahydrobenzo[f]oxazepine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Non-specific binding determinator (e.g., 10 µM haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding determinator.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay assesses the functional activity of a compound (agonist or antagonist) by measuring its effect on the production of cyclic AMP (cAMP), a second messenger modulated by dopamine receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human dopamine receptor subtype of interest.

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with the assay medium.

  • For antagonist testing, pre-incubate the cells with the test compounds for a specified time.

  • Stimulate the cells with a known dopamine receptor agonist (for antagonist testing) or with the test compound alone (for agonist testing) in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Determine the IC50 (for antagonists) or EC50 (for agonists) values from the dose-response curves.

Mandatory Visualizations

General Synthetic Pathway for Tetrahydrobenzo[f][2][3]oxazepines

The following diagram illustrates a general and efficient synthetic route to access the tetrahydrobenzo[f][2][3]oxazepine scaffold.

G cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_reaction2 Step 2: Cyclization Salicylaldehyde Salicylaldehyde Imine Cyclic Imine Intermediate Salicylaldehyde->Imine Condensation Amino_Alcohol 2-Aminoethanol Derivative Amino_Alcohol->Imine Oxazepine Tetrahydrobenzo[f][1,4]oxazepine Scaffold Imine->Oxazepine Reduction/ Cyclization G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist Tetrahydrobenzo[f]oxazepine Derivative (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream G Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Binding Primary Binding Assay (e.g., D2) Purification->Primary_Binding Selectivity_Screen Selectivity Screening (D1, D3, D4, D5, etc.) Primary_Binding->Selectivity_Screen Functional_Assay Functional Assays (Agonist/Antagonist) Selectivity_Screen->Functional_Assay Lead_ID Lead Identification & Optimization Functional_Assay->Lead_ID

References

In Vivo Validation of Tetrahydrobenzo[f]oxazepines: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of novel Tetrahydrobenzo[f]oxazepine derivatives against established alternatives, supported by experimental data and detailed methodologies. The focus is on the evaluation of these compounds as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in the management of Parkinson's disease.

This guide synthesizes in vitro and in vivo findings for two promising Tetrahydrobenzo[f]oxazepine compounds, ZM24 and ZM26. These molecules were designed based on the structure of safinamide, a second-generation hMAO-B inhibitor approved for the treatment of Parkinson's disease.[1] The in vitro efficacy and selectivity of these compounds were subsequently validated in a well-established in vivo model of Parkinson's disease, demonstrating their potential as therapeutic candidates.

Comparative In Vitro Efficacy and Selectivity

The initial in vitro screening of the synthesized Tetrahydrobenzo[f]oxazepine derivatives, ZM24 and ZM26, demonstrated a significant increase in both potency and isoform selectivity for hMAO-B compared to the parent compound, safinamide.[1] The inhibitory activity is summarized in the table below.

CompoundhMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
ZM24 1.23>10000>8130
ZM26 0.98>10000>10204
Safinamide 9.85300541

Table 1: In vitro inhibitory activity and selectivity of Tetrahydrobenzo[f]oxazepine derivatives ZM24 and ZM26 against human MAO-A and MAO-B, compared to Safinamide. Data extracted from literature reports.

In Vivo Validation in a Parkinson's Disease Model

Subsequent to the promising in vitro results, ZM24 and ZM26 were advanced to in vivo testing using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model is widely used to assess the neuroprotective effects of potential therapeutic agents. The in vivo studies revealed that both ZM24 and ZM26 conferred substantial neuroprotective properties and led to a significant improvement in motor dysfunction in the MPTP-treated mice.[1]

CompoundDosageAdministration RouteAnimal ModelKey In Vivo Outcomes
ZM24 Not specifiedNot specifiedMPTP-induced mouse model of Parkinson's diseaseSignificant improvement in motor dysfunction, neuroprotective properties.
ZM26 Not specifiedNot specifiedMPTP-induced mouse model of Parkinson's diseaseSignificant improvement in motor dysfunction, neuroprotective properties.
Safinamide 10 mg/kgIntraperitoneal (i.p.)6-hydroxydopamine (6-OHDA) hemilesioned rat model of Parkinson's diseaseInhibition of glutamate release, improvement in motor performance.[2][3]

Table 2: Summary of in vivo validation of Tetrahydrobenzo[f]oxazepine derivatives and Safinamide in rodent models of Parkinson's disease.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

MAO_B_Pathway cluster_neuron Dopaminergic Neuron MPTP MPTP MPP MPP+ MPTP->MPP Glial Cells (Astrocyte) Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction Inhibition of Complex I MAO_B MAO-B DOPAC DOPAC Dopamine Dopamine Dopamine->DOPAC ROS Reactive Oxygen Species (ROS) Neuronal_Death Neuronal Death ROS->Neuronal_Death Mitochondrial_Dysfunction->ROS ZM_Compound Tetrahydrobenzo[f]oxazepine (ZM24/ZM26) ZM_Compound->MAO_B Inhibition

Caption: Signaling pathway of MPTP-induced neurotoxicity and the inhibitory action of Tetrahydrobenzo[f]oxazepines.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Synthesized Tetrahydrobenzo[f]oxazepines (ZM24, ZM26) mao_assay hMAO-A and hMAO-B Inhibition Assay invitro_start->mao_assay ic50 Determine IC50 and Selectivity Index mao_assay->ic50 invivo_start MPTP-induced Mouse Model of PD ic50->invivo_start Lead Compounds treatment Administer ZM24/ZM26 or Vehicle invivo_start->treatment behavioral Behavioral Assessment (e.g., Rotarod, Open Field) treatment->behavioral biochemical Biochemical Analysis (Striatal Dopamine Levels) behavioral->biochemical histological Histological Analysis (Tyrosine Hydroxylase Staining) biochemical->histological

Caption: Experimental workflow for the in vitro and in vivo evaluation of Tetrahydrobenzo[f]oxazepine derivatives.

Experimental Protocols

In Vitro: hMAO-A and hMAO-B Inhibition Assay

This protocol is based on the widely used kynuramine oxidative deamination assay.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compounds (ZM24, ZM26, Safinamide) dissolved in DMSO

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Compound Pre-incubation: In each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (hMAO-A or hMAO-B) and 50 µL of the test compound dilution or vehicle control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution (final concentration of 40 µM for hMAO-A and 30 µM for hMAO-B).

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Measurement: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by non-linear regression analysis.

In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is a generalized procedure based on established methods for inducing Parkinsonism in mice.[5][6][7]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • Test compounds (ZM24, ZM26) or vehicle

Procedure:

  • MPTP Administration: Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) dissolved in saline at 2-hour intervals on a single day.

  • Test Compound Treatment: Administer the test compounds (ZM24 or ZM26) or vehicle to the mice at a predetermined time point before or after the MPTP injections. The exact dosage and timing should be optimized in pilot studies.

  • Behavioral Testing: At 7 days post-MPTP administration, assess motor function using standardized behavioral tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).

  • Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striata. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Histological Analysis: Perfuse a separate cohort of animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum to quantify the extent of dopaminergic neuron loss.

Data Analysis:

  • Compare the behavioral performance, striatal dopamine levels, and TH-positive cell counts between the vehicle-treated MPTP group and the compound-treated MPTP groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant attenuation of MPTP-induced deficits by the test compounds indicates a neuroprotective effect.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Procedural Guide

Navigating the Safe Disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine: A Procedural Guide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine, ensuring the protection of personnel and compliance with safety standards.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures for 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To prevent eye contact and serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][6]To avoid skin contact and irritation.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.[5]To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][5]To prevent respiratory tract irritation.

Step-by-Step Disposal Procedure

The disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine must be conducted in a manner that minimizes environmental release and adheres to institutional and regulatory guidelines.

1. Waste Collection and Segregation:

  • Collect waste 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and sealed waste container.
  • The container should be suitable for hazardous chemical waste and stored in a designated, well-ventilated area.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.
  • Ensure adequate ventilation.[2][5]
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.
  • Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

3. Final Disposal:

  • Do not dispose of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine down the drain or in general waste.[5]
  • Arrange for the disposal of the hazardous waste container through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.
  • Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.

cluster_prepPreparationcluster_handlingWaste Handling & Containmentcluster_disposalFinal DisposalstartStart: Identify Waste for DisposalppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppecollectCollect Waste in aLabeled, Sealed Containerspill_checkSpill Occurred?collect->spill_checkspill_manageContain & Clean Spillwith Inert Absorbentspill_check->spill_manageYesstoreStore Waste Container inDesignated Safe Areaspill_check->storeNospill_manage->collectcontact_ehsContact Licensed WasteDisposal Service / EHSstore->contact_ehsendEnd: Waste Transferredfor Proper Disposalcontact_ehs->end

Caption: Workflow for the safe disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.

Personal protective equipment for handling 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Essential Safety and Handling Guide for 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine (CAS No. 17775-01-8). The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine is classified with the following hazards.[3] Adherence to the recommended personal protective equipment is mandatory to mitigate risks of exposure.

GHS Hazard Classification

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Standard nitrile gloves may offer limited protection and should be used only for brief, incidental contact.Prevents skin contact and irritation. Aromatic amines can penetrate nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.Minimizes inhalation of the substance, which can cause respiratory irritation.

Operational and Handling Plan

Strict adherence to the following procedures is crucial for the safe handling of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.

Workflow for Handling 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon appropriate PPEprep_setupWork in a designated, well-ventilated area (e.g., fume hood)prep_ppe->prep_setupprep_weighCarefully weigh the required amount of the compoundprep_setup->prep_weighhandle_dissolveDissolve the compound in a suitable solventprep_weigh->handle_dissolvehandle_transferTransfer the solution using appropriate labwarehandle_dissolve->handle_transfercleanup_decontaminateDecontaminate all surfaces and equipmenthandle_transfer->cleanup_decontaminatecleanup_wasteSegregate and label all waste for proper disposalcleanup_decontaminate->cleanup_wastecleanup_ppeDoff PPE and wash hands thoroughlycleanup_waste->cleanup_ppe

A step-by-step workflow for the safe handling of the compound.
Experimental Protocols

  • Engineering Controls: All work with solid 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep in a dark place under an inert atmosphere at room temperature.[5]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan

Spill Cleanup

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Collect: Gently scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

  • Segregation: All waste containing 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine must be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Do not dispose of down the drain or in regular trash.

Logical Relationship for Spill and Disposal

spillChemical Spill OccursevacuateEvacuate Areaspill->evacuateppeDon Appropriate PPEspill->ppecontainContain Spillppe->containcleanupClean Spill with Absorbentcontain->cleanupdecontaminateDecontaminate Areacleanup->decontaminatewasteCollect in Hazardous Waste Containerdecontaminate->wastedisposalDispose via Licensed Vendorwaste->disposal

The logical flow from a chemical spill to final disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.